Product packaging for 2,2-Dimethyl-1-hexanol(Cat. No.:CAS No. 2370-13-0)

2,2-Dimethyl-1-hexanol

Cat. No.: B1605905
CAS No.: 2370-13-0
M. Wt: 130.23 g/mol
InChI Key: GSSDZVRLQDXOPL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1605905 2,2-Dimethyl-1-hexanol CAS No. 2370-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDZVRLQDXOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178364
Record name 1-Hexanol, 2,2-dimethyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-13-0
Record name 2,2-Dimethyl-1-hexanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanol, 2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 2,2-dimethyl-
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Foundational & Exploratory

2,2-Dimethyl-1-hexanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethyl-1-hexanol

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, and identifiers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Identifiers

This compound is a primary alcohol with a branched hydrocarbon chain. Its unique structure influences its physical and chemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2370-13-0
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2,2-dimethylhexan-1-ol
Synonyms 2,2-dimethylhexan-1-ol, tert-Octanol, Neooctanol
InChI Key GSSDZVRLQDXOPL-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)(C)CO

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various chemical processes.

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point 165.5 - 173 °C
Melting Point -52 °C
Density 0.822 - 0.827 g/mL
Refractive Index 1.427 - 1.43
Flash Point 60.6 °C
Vapor Pressure 0.624 mmHg at 25°C

Table 3: Chemical and Computational Properties of this compound

PropertyValue
pKa 15.23 ± 0.10 (Predicted)
LogP 2.19510
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Topological Polar Surface Area 20.2 Ų
Complexity 67
Solubility

This compound is expected to have moderate solubility in water due to the presence of a polar hydroxyl group capable of hydrogen bonding. However, the branched, nonpolar hydrocarbon chain increases its hydrophobic character, making it more soluble in organic solvents like ethanol (B145695) and hexane.

Experimental Protocols

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the data for similar flammable liquid alcohols, general safety precautions should be followed. It is likely a flammable liquid and vapor.

General Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Avoid breathing vapors or mist.

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-hexanol, a branched-chain primary alcohol, serves as a valuable building block in organic synthesis and possesses potential applications in various fields, including the development of novel therapeutic agents and industrial chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by tabulated data and generalized experimental methodologies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][3][4]
Appearance Colorless liquid[5]
Odor Herbal, pungent[6]
Density 0.822 - 0.827 g/cm³[1][4][6]
Boiling Point 165.5 - 173 °C[1][2][4][6][7]
Melting Point -52 °C[1][2]
Flash Point 60.6 °C[1][2]
Refractive Index 1.427 - 1.430[1][2][4][6][7]
Vapor Pressure 0.624 mmHg at 25°C[1][2]
Table 2: Chemical and Computational Properties
PropertyValueReference
pKa 15.23 ± 0.10 (Predicted)[1][6]
LogP (Octanol-Water Partition Coefficient) 2.2 - 2.7[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Polar Surface Area (PSA) 20.23 Ų[1]
Solubility Slightly soluble in water; miscible with diethyl ether and ethanol.[8][9] The hydroxyl group allows for some water solubility, while the branched alkyl chain contributes to its solubility in organic solvents.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is gently heated.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a flask with a specific, accurately known volume)

  • Analytical balance

Procedure:

  • The empty pycnometer is weighed.

  • The pycnometer is filled with this compound and weighed again.

  • The temperature of the sample is recorded, as density is temperature-dependent.

  • The mass of the alcohol is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.

Determination of Solubility in Water

This qualitative or semi-quantitative test assesses the miscibility of the alcohol with water.

Apparatus:

  • Test tubes

  • Pipettes

Procedure:

  • A small, measured volume of this compound is added to a test tube.

  • Water is added incrementally, and the mixture is shaken after each addition.

  • Observations are made to determine if the alcohol dissolves completely (miscible), forms a separate layer (immiscible), or dissolves to a limited extent (partially soluble). The formation of a cloudy mixture or distinct layers indicates low solubility.[10]

Chromic Acid Test for Primary Alcohols

This test distinguishes primary and secondary alcohols from tertiary alcohols based on their oxidation.

Apparatus:

Procedure:

  • A few drops of this compound are dissolved in acetone in a test tube.

  • A few drops of the chromic acid reagent are added.

  • A positive test for a primary or secondary alcohol is indicated by a color change from the orange of Cr⁶⁺ to the green or blue-green of Cr³⁺.[10][11][12] As a primary alcohol, this compound would be expected to give a positive result.

Chemical Reactivity: Acid-Catalyzed Dehydration

A characteristic reaction of alcohols is dehydration to form alkenes, typically in the presence of a strong acid catalyst such as sulfuric acid. The acid-catalyzed dehydration of this compound can proceed via an E1 mechanism involving a carbocation intermediate, which can undergo rearrangement to form more stable alkenes.[13][14][15]

The following diagram illustrates the logical workflow of the acid-catalyzed dehydration of this compound, including a potential carbocation rearrangement.

Dehydration_of_2_2_Dimethyl_1_hexanol cluster_start Initial Reactant cluster_protonation Protonation cluster_carbocation_formation Carbocation Formation cluster_rearrangement 1,2-Methyl Shift cluster_elimination Elimination start This compound protonated_alcohol Protonated Alcohol (Good Leaving Group) start->protonated_alcohol + H⁺ primary_carbocation Primary Carbocation (Unstable) protonated_alcohol->primary_carbocation - H₂O tertiary_carbocation Tertiary Carbocation (More Stable) primary_carbocation->tertiary_carbocation Rearrangement alkenes Mixture of Isomeric Alkenes (e.g., 2-Methyl-2-heptene) tertiary_carbocation->alkenes - H⁺

Caption: Acid-catalyzed dehydration of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the generalized experimental protocols provide insight into the methods used for characterization. The inclusion of a key chemical transformation highlights the reactivity of this compound. This information is intended to support the safe and effective use of this compound in scientific and industrial applications.

References

An In-depth Technical Guide to 2,2-Dimethyl-1-hexanol: Structural Formula, Isomerism, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-hexanol, a branched-chain primary alcohol with the molecular formula C₈H₁₈O. The document details its structural formula, explores its diverse range of structural isomers, and presents a comparative analysis of their key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is a significant organic compound characterized by a hexane (B92381) backbone with two methyl groups and a hydroxyl group at the C1 and C2 positions, respectively. Its unique structural arrangement imparts specific chemical and physical properties that are of interest in various scientific and industrial applications. Understanding its isomerism is crucial as different structural arrangements of the C₈H₁₈O formula can lead to vastly different physical and chemical behaviors.

Structural Formula and Physicochemical Properties of this compound

The structural formula of this compound reveals a primary alcohol with a quaternary carbon atom at the second position of the hexane chain. This steric hindrance around the hydroxyl group influences its reactivity and physical properties.

IUPAC Name: 2,2-dimethylhexan-1-ol[1] Synonyms: Neooctanol, tert-Octyl alcohol[2][3] Molecular Formula: C₈H₁₈O[4] Molecular Weight: 130.23 g/mol [4] CAS Number: 2370-13-0[2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Boiling Point172 °C[4]
Melting Point-52 °C[3]
Density0.827 g/mL[4]
Refractive Index1.43[4]

Below is a visual representation of the structural formula of this compound.

Structural formula of this compound.

Isomers of this compound (C₈H₁₈O)

The molecular formula C₈H₁₈O gives rise to a multitude of structural isomers, which can be broadly classified into positional isomers and skeletal isomers. These isomers exhibit a wide range of physical properties, primarily due to differences in chain branching and the position of the hydroxyl group, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

The following diagram illustrates the logical relationship between this compound and its various classes of isomers.

Isomer_Classification C8H18O C8H18O Primary Alcohols Primary Alcohols C8H18O->Primary Alcohols Secondary Alcohols Secondary Alcohols C8H18O->Secondary Alcohols Tertiary Alcohols Tertiary Alcohols C8H18O->Tertiary Alcohols This compound This compound Primary Alcohols->this compound Other Primary Isomers Other Primary Isomers Primary Alcohols->Other Primary Isomers Positional Isomers Positional Isomers This compound->Positional Isomers Same Carbon Skeleton Skeletal Isomers Skeletal Isomers This compound->Skeletal Isomers Different Carbon Skeleton

Classification of C₈H₁₈O alcohol isomers.
Comparative Data of Selected C₈H₁₈O Structural Isomers

The table below summarizes the physicochemical properties of this compound and a selection of its structural isomers for comparative analysis.

IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL)
Primary Alcohols
1-Octanol111-87-5195-160.824
2-Ethyl-1-hexanol104-76-7184-760.833
This compound2370-13-0172-520.827
3,5-Dimethyl-1-hexanol13501-73-0178-180--
Secondary Alcohols
2-Octanol123-96-6179-380.819
3-Octanol589-98-0175-177-0.821
2-Methyl-3-heptanol18720-62-2164-165-0.823
4-Methyl-3-heptanol14979-39-6163-164-0.822
Tertiary Alcohols
2-Methyl-2-heptanol625-25-2162-0.816
3-Methyl-3-heptanol77-74-7163-164-0.829
3,4-Dimethyl-3-hexanol19550-08-4158-160-0.839

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Reduction of 2,2-Dimethylhexanal (B1618898)

This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride (B1222165).

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,2-Dimethylhexanal 2,2-Dimethylhexanal Reaction Mixture Reaction Mixture 2,2-Dimethylhexanal->Reaction Mixture Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reaction Mixture Methanol (B129727) Methanol Methanol->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Synthesis of this compound workflow.

Materials:

  • 2,2-Dimethylhexanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylhexanal in methanol under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded.

  • The sample is placed in the IR beam path, and the sample spectrum is acquired.

  • The typical spectral range is 4000-400 cm⁻¹.

  • The instrument's software automatically subtracts the background from the sample spectrum.

Expected Absorptions for this compound:

  • O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C-O stretch: A strong absorption in the 1000-1100 cm⁻¹ region is indicative of the C-O single bond in a primary alcohol.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

Data Acquisition:

  • Acquire both ¹H and ¹³C NMR spectra.

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Expected ¹H NMR Signals for this compound:

  • A singlet corresponding to the two methyl groups at the C2 position.

  • A singlet for the two protons of the CH₂OH group.

  • Multiplets for the protons of the butyl chain.

  • A broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

Expected ¹³C NMR Signals for this compound:

  • A signal for the quaternary carbon at C2.

  • A signal for the carbon of the CH₂OH group.

  • Signals for the two equivalent methyl carbons at C2.

  • Signals for the four distinct carbons of the butyl chain.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

Data Analysis:

  • The retention time from the gas chromatogram provides information for separating isomers.

  • The mass spectrum will show the molecular ion peak (M⁺) at m/z 130 and characteristic fragmentation patterns that can be used to confirm the structure. For primary alcohols, a prominent peak at m/z 31 ([CH₂OH]⁺) is often observed.

Conclusion

This technical guide has provided a detailed examination of this compound, including its structural characteristics, a comparative analysis of its isomers, and comprehensive experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to be a valuable resource for professionals in chemistry and related fields, facilitating further research and application of this versatile class of compounds. The systematic presentation of isomer properties highlights the profound impact of molecular structure on physicochemical characteristics, a fundamental concept in chemical science.

References

Spectroscopic Profile of 2,2-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-1-hexanol (CAS No: 2370-13-0), a saturated fatty alcohol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the different proton groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3s2H-CH₂OH
~1.5m1H-OH
~1.2-1.4m6H-CH₂-CH₂-CH₂-
~0.9s6H-C(CH₃)₂-
~0.85t3H-CH₂-CH₃

Note: Predicted data based on typical chemical shifts for similar structures. Precise chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~70.5-CH₂OH
~35.5-C(CH₃)₂-
~38.0-C(CH₃)₂-C H₂-
~26.0-CH₂-C H₂-CH₂-
~23.5-CH₂-C H₂-CH₃
~23.0-C(CH₃)₂-
~14.0-CH₃

Note: Predicted data based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H Stretch
~2955StrongC-H Stretch (sp³)
~2870StrongC-H Stretch (sp³)
~1465MediumC-H Bend
~1040StrongC-O Stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2]

m/zRelative Abundance (%)Assignment
130<5[M]⁺ (Molecular Ion)
99~20[M - CH₂OH]⁺
71~40[M - C₄H₉]⁺
57100[C₄H₉]⁺ (Base Peak)
43~80[C₃H₇]⁺
41~60[C₃H₅]⁺
29~50[C₂H₅]⁺

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using a neat (undiluted) sample. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the compound from any potential impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This leads to the formation of a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Prep Sample Preparation (e.g., dissolution, thin film) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structure Elucidation Process->Interpret Report Final Report Interpret->Report

Figure 1. A generalized workflow for the spectroscopic analysis of an organic compound.

molecular_structure_and_fragmentation Structure of this compound and Key Mass Spec Fragments cluster_structure This compound (M=130) cluster_fragments Major Mass Spectrometry Fragments mol CH₃-CH₂-CH₂-CH₂-C(CH₃)₂-CH₂OH f1 [M - CH₂OH]⁺ m/z = 99 mol->f1 α-cleavage f2 [M - C₄H₉]⁺ m/z = 71 mol->f2 cleavage f3 [C₄H₉]⁺ (Base Peak) m/z = 57 mol->f3 cleavage

Figure 2. The molecular structure of this compound and its primary fragmentation pathways in mass spectrometry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-1-hexanol. Due to the limited availability of experimentally derived public data, this report utilizes high-quality predicted spectral data to facilitate structural elucidation and characterization. The methodologies for acquiring NMR spectra are also detailed, providing a comprehensive resource for researchers.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions were generated using advanced algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Atom AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H13.29Singlet2H-
H31.25Triplet2H7.5
H41.30Multiplet2H-
H51.28Multiplet2H-
H60.88Triplet3H7.0
H70.86Singlet6H-
OHVariableSinglet (broad)1H-

Table 2: Predicted ¹³C NMR Data for this compound

Atom AssignmentChemical Shift (δ, ppm)
C171.3
C236.4
C335.8
C426.2
C523.5
C614.2
C723.8

Disclaimer: The NMR data presented in this document is predicted and should be used as a reference. Experimental verification is recommended for precise structural analysis.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 300-600 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or referencing to the residual solvent peak.

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships for NMR analysis of this compound.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference analyze Integration & Peak Picking reference->analyze tables Data Tables analyze->tables report Final Report tables->report

Mass Spectrometry Fragmentation of 2,2-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethyl-1-hexanol. The information contained herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry Data

The mass spectrum of this compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is characterized by the absence of a prominent molecular ion peak, a common feature for primary alcohols, and a series of distinct fragment ions resulting from predictable cleavage pathways.[1] The quantitative data for the most significant ions are summarized in Table 1.

Table 1: Key Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
5680[C₄H₈]⁺
7175[C₅H₁₁]⁺
4170[C₃H₅]⁺
8550[C₆H₁₃]⁺
9910[M - CH₂OH]⁺
1125[M - H₂O]⁺

Data extracted and interpreted from the NIST Mass Spectrometry Data Center.[2]

Fragmentation Pathways

The fragmentation of this compound under electron ionization primarily proceeds through two major pathways characteristic of alcohols: alpha (α) cleavage and dehydration (loss of water).[3]

Alpha (α) Cleavage

Alpha cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this results in the loss of the butyl group, leading to the formation of a resonance-stabilized oxonium ion. However, the most prominent fragmentation pathway is the cleavage of the bond between the quaternary carbon and the rest of the alkyl chain, leading to the formation of various alkyl cations.

Dehydration

Alcohols readily undergo the elimination of a water molecule (18 amu), which can be observed in the mass spectrum as an [M-18]⁺ peak.[3] In the case of this compound, a small peak at m/z 112 corresponds to the loss of water.

The logical flow of the primary fragmentation pathways is depicted in the following diagram.

fragmentation_pathway cluster_alpha α-Cleavage & Alkyl Fragmentation cluster_dehydration Dehydration M This compound (m/z 130) M_ion [C₈H₁₈O]⁺· Molecular Ion (m/z 130) M->M_ion Ionization (70 eV) frag_99 [C₇H₁₅]⁺ (m/z 99) M_ion->frag_99 - ·CH₂OH frag_112 [C₈H₁₆]⁺· (m/z 112) M_ion->frag_112 - H₂O frag_85 [C₆H₁₃]⁺ (m/z 85) frag_99->frag_85 - CH₂ frag_71 [C₅H₁₁]⁺ (m/z 71) frag_85->frag_71 - CH₂ frag_57 [C₄H₉]⁺ (tert-butyl cation) (m/z 57) frag_71->frag_57 - CH₂ frag_43 [C₃H₇]⁺ (isopropyl cation) (m/z 43) frag_57->frag_43 - CH₂ gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis sp1 Dissolve Sample in Volatile Solvent sp2 Dilute to Working Concentration sp1->sp2 gc1 Inject 1 µL into GC sp2->gc1 gc2 Separation on HP-5ms Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 Transfer Line ms2 Mass Analyzer (Quadrupole) ms1->ms2 ms3 Detector ms2->ms3 da1 Generate Mass Spectrum ms3->da1 da2 Library Search & Interpretation da1->da2

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,2-Dimethyl-1-hexanol. The information contained herein is intended to assist in substance identification, characterization, and quality control for research and development purposes. This document details the characteristic vibrational modes of this compound, presents a summary of its spectral data, outlines a detailed experimental protocol for obtaining its infrared spectrum, and provides a visual representation of the analytical workflow.

Molecular Structure and Vibrational Spectroscopy

This compound is a primary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure features a hydroxyl (-OH) group attached to a carbon chain with a quaternary carbon atom, resulting in significant steric hindrance around the alcohol functional group. This unique structural arrangement influences its characteristic infrared absorption frequencies.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending. The resulting infrared spectrum provides a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the alkyl (C-H) framework.

Data Presentation

The following table summarizes the principal infrared absorption bands for this compound. The peak positions are based on the analysis of available spectral data and knowledge of characteristic group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3340Strong, BroadO-H stretch (hydrogen-bonded)
~2955StrongC-H asymmetric stretch (sp³)
~2870StrongC-H symmetric stretch (sp³)
~1465MediumC-H bend (methylene and methyl)
~1365MediumC-H bend (gem-dimethyl)
~1040StrongC-O stretch (primary alcohol)

Interpretation of Key Spectral Features

  • O-H Stretching: A prominent, broad absorption band is observed in the region of 3340 cm⁻¹. This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group, a typical feature for liquid-phase alcohol spectra. The broadness of the peak is a result of the various hydrogen-bonding interactions present in the sample.

  • C-H Stretching: Strong absorption bands are present in the 2870-2955 cm⁻¹ region, which are attributed to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds within the hexyl chain and methyl groups.

  • C-H Bending: In the fingerprint region, a medium-intensity band around 1465 cm⁻¹ corresponds to the bending vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. The characteristic bending vibration for the gem-dimethyl group (two methyl groups attached to the same carbon) is observed around 1365 cm⁻¹.

  • C-O Stretching: A strong absorption band at approximately 1040 cm⁻¹ is assigned to the stretching vibration of the C-O bond of the primary alcohol. This is a key diagnostic peak for identifying the alcohol functional group.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

4.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

4.2. Experimental Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, a background spectrum is recorded.

    • This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself.

    • The instrument's software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectral data is collected over a standard range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary data processing, such as baseline correction or smoothing, as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy analysis.

experimental_workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply this compound Sample D Acquire Sample Spectrum C->D E Data Processing D->E F Interpreted IR Spectrum E->F

Caption: Experimental workflow for FTIR analysis.

logical_relationship A This compound Molecular Structure B Vibrational Modes (Stretching & Bending) A->B determines C Infrared Spectrum (Absorption Bands) B->C results in D Functional Group Identification C->D allows for

Caption: Logical relationship in IR spectroscopy.

References

Theoretical Properties and Molecular Modeling of 2,2-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-hexanol is a primary alcohol with a unique sterically hindered structure due to the gem-dimethyl group at the C2 position. This structural feature significantly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the theoretical properties of this compound, delves into molecular modeling approaches for its study, and outlines relevant experimental protocols. The information presented herein is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who may be interested in this molecule's potential applications as a solvent, a synthetic intermediate, or a fragment in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The theoretical and experimentally determined properties of this compound are summarized in the tables below. These data are crucial for predicting its behavior in various systems and for its identification and characterization.

General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₈O[1][2][3][4]
Molecular Weight 130.23 g/mol [1][2][3]
CAS Number 2370-13-0[1][2][3][4]
IUPAC Name 2,2-dimethylhexan-1-ol[2]
Canonical SMILES CCCCC(C)(C)CO[1][3]
Boiling Point 172-173 °C[1][4][5]
Density 0.827 g/mL[1]
Refractive Index 1.43[1]
Flash Point 60.6 °C[3][6]
Melting Point -52 °C[3][6]
Vapor Pressure 0.624 mmHg at 25°C[3][6]
pKa (Predicted) 15.23 ± 0.10[3][5]
LogP (Octanol-Water Partition Coefficient) 2.19510[3][6]
Computed Molecular Descriptors
DescriptorValueSource
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 4[3]
Exact Mass 130.135765193 Da[2][3]
Heavy Atom Count 9[3]
Complexity 67[3]

Molecular Modeling of this compound

Proposed Computational Workflow

The following diagram illustrates a logical workflow for the molecular modeling of this compound.

G Computational Analysis Workflow for this compound A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization (e.g., DFT - B3LYP/6-31G*) B->C Optimize low-energy conformers D Frequency Calculation C->D Verify minimum energy structure F Electronic Properties (HOMO, LUMO, ESP) C->F Analyze electron distribution G Spectroscopic Prediction (IR, NMR) C->G Compare with experimental data E Thermodynamic Properties D->E Calculate enthalpy, entropy, etc.

Computational analysis workflow.
Conformational Analysis

A key aspect of modeling this compound is to determine its preferred three-dimensional structures (conformers). The rotation around the C-C and C-O bonds will lead to various conformers with different energies. A conformational search, typically performed using molecular mechanics force fields, can identify the low-energy conformers. Subsequent geometry optimization of these conformers using more accurate quantum chemical methods, such as Density Functional Theory (DFT), would provide precise geometries and relative energies.

Quantum Chemical Calculations

Quantum chemical calculations can provide deep insights into the electronic structure and properties of this compound.

  • Geometry Optimization: This procedure finds the minimum energy structure of the molecule.

  • Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Electronic Properties: From the optimized wavefunction, one can calculate various electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface. These properties are crucial for understanding the molecule's reactivity.

Chemical Reactions and Reactivity

Acid-Catalyzed Dehydration

A notable reaction of this compound is its acid-catalyzed dehydration, which leads to a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism involving a carbocation intermediate that can undergo rearrangement.

The following diagram illustrates the mechanism for the formation of the major product, 2-methyl-2-heptene.

G Mechanism of Acid-Catalyzed Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Primary Carbocation cluster_2 Step 3: 1,2-Hydride Shift cluster_3 Step 4: Deprotonation A This compound + H+ B Protonated Alcohol A->B C Loss of H2O B->C D Primary Carbocation C->D E Rearrangement D->E F Tertiary Carbocation E->F G Elimination of H+ F->G H 2-Methyl-2-heptene (Major Product) G->H

Acid-catalyzed dehydration mechanism.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A potential synthesis route for this compound is the reduction of 2,2-dimethylhexanenitrile. A general procedure for the reduction of a nitrile to a primary amine followed by conversion to an alcohol is outlined below. A more direct reduction of a corresponding ester or carboxylic acid is also a common method for synthesizing primary alcohols.

Materials:

  • 2,2-dimethylhexanoic acid or its methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (dilute)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • A solution of 2,2-dimethylhexanoic acid methyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reaction.

  • The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The ethereal solution is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Spectroscopic Characterization Protocols

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • As this compound is a liquid at room temperature, a neat sample can be used.

  • Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

  • Record a background spectrum of the clean salt plates.

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • The typical spectral range is 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectra.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties, molecular modeling strategies, and experimental protocols related to this compound. The compiled data and methodologies offer a solid foundation for researchers and professionals who wish to work with or study this molecule. The unique steric hindrance provided by the gem-dimethyl group makes it an interesting subject for further investigation, particularly in the areas of reaction kinetics, solvent effects, and as a building block in organic synthesis.

References

Synonyms and alternative names for 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-hexanol, including its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis, purification, and analysis.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
IUPAC Name 2,2-dimethylhexan-1-ol[1][2]
CAS Number 2370-13-0[3][4][5][6]
Alternative Names 2,2-Dimethylhexanol[2][4][5][6]
tert-Octyl alcohol[2][4][5][6]
Neooctanol[2][4][5][6]
1-HEXANOL, 2,2-DIMETHYL-[1][2][4]
Beilstein Registry Number 1732737[2][4]
DSSTox Substance ID DTXSID50178364[1][2][4]
Nikkaji Number J59.814C[2][4]
PubChem CID 16912[2]
InChI InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3[1][6]
InChIKey GSSDZVRLQDXOPL-UHFFFAOYSA-N[1][6]
SMILES CCCCC(C)(C)CO[2][3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data for this compound

PropertyValueUnitSource(s)
Molecular Formula C8H18O-[4][5][6]
Molecular Weight 130.23 g/mol [1][4][5]
Boiling Point 172 - 173°C[3][6]
Melting Point -52°C[4]
Density 0.823 - 0.827g/mL[3][4]
Refractive Index 1.428 - 1.43-[3][4]
Flash Point 60.6°C[4]
Vapor Pressure 0.624mmHg at 25°C[4]
XLogP3 2.7-[1][4]
Hydrogen Bond Donor Count 1-[4]
Hydrogen Bond Acceptor Count 1-[4]

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings. This section outlines protocols for the synthesis, purification, and analysis of this compound and related compounds.

Synthesis of this compound

A documented synthesis route for 2,2-dimethyl-1-pentanol (a close analog) involves the reduction of the corresponding carboxylic acid, 2,2-dimethylpentanoic acid, using lithium aluminum hydride.[7] This method is applicable for the synthesis of this compound from 2,2-dimethylhexanoic acid. The precursor acid can be prepared via a Grignard reaction.

Representative Protocol: Grignard Synthesis of 2-Methyl-2-hexanol

  • Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

    • All glassware (a two-neck round-bottom flask, condenser, and dropping funnel) must be thoroughly dried.

    • In the reaction flask, place 0.800 g of magnesium turnings.[4]

    • Prepare a solution of 4.567 g of 1-bromobutane (B133212) in 17.0 mL of anhydrous diethyl ether and add it to the dropping funnel.[4]

    • To initiate the reaction, add a small portion of the 1-bromobutane solution to the magnesium turnings and gently warm the flask.[4]

    • Once the reaction begins (indicated by bubbling), add the remaining 1-bromobutane solution dropwise to maintain a steady reflux.[4]

  • Reaction with Acetone (B3395972):

    • Cool the flask containing the freshly prepared Grignard reagent in an ice bath.[4]

    • Slowly add a solution of 1.933 g of anhydrous acetone in diethyl ether from the dropping funnel to the stirred Grignard reagent.[4]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[4]

  • Work-up and Isolation:

    • Prepare a solution of 25% aqueous ammonium (B1175870) chloride.[4]

    • Slowly pour the reaction mixture into a beaker containing the ammonium chloride solution and crushed ice, while stirring vigorously.[4]

    • Transfer the entire mixture to a separatory funnel. The ether layer, containing the product, should be separated.[3]

    • Wash the organic layer sequentially with dilute hydrochloric acid and water.[8]

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.[8]

    • The crude product is then purified by fractional distillation.[3]

Purification by Fractional Distillation

Fractional distillation is a standard method for purifying liquid compounds with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.

    • Ensure all joints are securely clamped and the apparatus is placed in a fume hood.

  • Distillation Procedure:

    • Place the crude this compound into the distillation flask along with boiling chips.

    • Heat the flask gently using a heating mantle.

    • As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

    • Discard any initial distillate that comes over at a lower temperature (likely residual solvent).

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (172-173 °C).[3][6]

    • Stop the distillation before the flask runs dry.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation and Conditions (Typical):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated at 250 °C.

      • Column: A polar capillary column (e.g., DB-WAX) is suitable for analyzing alcohols.[9]

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • The retention time of the peak in the gas chromatogram provides information about the compound's identity.

    • The mass spectrum of the peak is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern will be characteristic of this compound.

Visualizations

Chemical Structure

The following diagram illustrates the molecular structure of this compound.

synthesis_workflow start Start Materials (Alkyl Halide, Mg, Ether) grignard Grignard Reagent Formation start->grignard reaction Reaction with Carbonyl Compound grignard->reaction workup Aqueous Work-up (Quenching) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation) drying->purification product Pure Alcohol Product purification->product

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of 2,2-dimethyl-1-hexanol, a sterically hindered primary alcohol. While details of its initial discovery and natural occurrence remain elusive in readily available literature, its synthesis has been approached through several established organic chemistry methodologies. This document details the theoretical basis and experimental protocols for three primary synthetic routes: the Grignard reaction, hydroboration-oxidation of the corresponding alkene, and the reduction of 2,2-dimethylhexanoic acid or its derivatives. Quantitative data from analogous reactions are presented to provide expected yields and conditions. Diagrams of reaction pathways and experimental workflows are included to facilitate understanding and application in a laboratory setting.

Introduction

This compound, also known by synonyms such as tert-octyl alcohol and neooctanol, is a primary alcohol characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon. This neopentyl-like structure imparts significant steric hindrance, influencing its physical properties and reactivity. While its specific applications in drug development are not widely documented, its structural motif is of interest in medicinal chemistry for the design of molecules with tailored metabolic stability and receptor binding profiles. The historical context for the synthesis of such sterically hindered alcohols dates back to at least 1891 with the preparation of neopentyl alcohol, highlighting a long-standing interest in the synthesis of these unique structures.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number2370-13-0
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Boiling Point165.5 - 173 °C
Density0.822 - 0.827 g/mL
Refractive Index1.427 - 1.43
Melting Point-52 °C
Flash Point60.6 °C

Discovery and Natural Occurrence

A thorough review of scientific literature did not yield a definitive publication detailing the initial discovery or isolation of this compound. Similarly, there is no readily available information on its natural occurrence in plants, animals, or microorganisms. Its existence is primarily documented through chemical databases and suppliers, suggesting it is a compound predominantly accessed via synthetic routes.

Synthesis Methodologies

The synthesis of this compound can be achieved through several fundamental organic reactions. The most common and practical approaches involve the formation of the carbon skeleton followed by the introduction or modification of the hydroxyl group. This guide focuses on three principal methods:

  • Grignard Reaction: The reaction of a Grignard reagent with an appropriate aldehyde.

  • Hydroboration-Oxidation: The anti-Markovnikov hydration of a corresponding alkene.

  • Reduction: The reduction of a carboxylic acid or its derivative.

Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols. For the preparation of this compound, a plausible route involves the reaction of a Grignard reagent with an aldehyde. One potential disconnection involves the reaction of tert-butylmagnesium chloride with butanal.

Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup tert_butyl_chloride tert-Butyl Chloride tert_butyl_grignard tert-Butylmagnesium Chloride tert_butyl_chloride->tert_butyl_grignard Ether Mg Mg Mg->tert_butyl_grignard Alkoxide Magnesium Alkoxide Intermediate tert_butyl_grignard->Alkoxide Butanal Butanal Butanal->Alkoxide Product This compound Alkoxide->Product H3O H₃O⁺ H3O->Product

Diagram 1: Grignard Synthesis of this compound.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a dropping funnel, place the magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which may require gentle heating. Once the reaction begins, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 15 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and 25% aqueous ammonium chloride solution with vigorous stirring. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The product can be purified by fractional distillation.

Table 2: Quantitative Data for Analogous Grignard Syntheses

ReactantsProductYield (%)Reference
Butylmagnesium bromide + Propionaldehyde3-Heptanol~75% (with side products)[7]
1-Bromobutane + Acetone2-Methyl-2-hexanolNot specified[4][5][6]
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.[8][9][10] This method is ideal for the synthesis of this compound from 2,2-dimethyl-1-hexene, as it places the hydroxyl group on the less substituted carbon atom.

Hydroboration-Oxidation cluster_0 Hydroboration cluster_1 Oxidation Alkene 2,2-Dimethyl-1-hexene Trialkylborane Tris(2,2-dimethylhexyl)borane Alkene->Trialkylborane BH3_THF BH₃•THF BH3_THF->Trialkylborane Product This compound Trialkylborane->Product H2O2_NaOH H₂O₂, NaOH H2O2_NaOH->Product

Diagram 2: Hydroboration-Oxidation of 2,2-Dimethyl-1-hexene.

The following is a general procedure for the hydroboration-oxidation of a terminal alkene.

Materials:

Procedure:

  • Hydroboration: In a dry, nitrogen-flushed flask, dissolve the 2,2-dimethyl-1-hexene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the BH₃•THF solution dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise excessively. After the addition, remove the ice bath and stir the mixture at room temperature for at least one hour.

  • Workup: Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Table 3: Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes

AlkeneProductYield (%)Reference
1-Hexene1-Hexanol94% (with 6% 2-hexanol)[10]
1-Octene1-OctanolMajor product[11]
Reduction of 2,2-Dimethylhexanoic Acid or its Derivatives

The reduction of carboxylic acids and their derivatives, such as esters or acid chlorides, to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. The synthesis of this compound can be achieved by the reduction of 2,2-dimethylhexanoic acid or its corresponding ester.

Reduction cluster_0 Reduction cluster_1 Workup Carboxylic_Acid 2,2-Dimethylhexanoic Acid (or Ester) Intermediate Aluminum Alkoxide Intermediate Carboxylic_Acid->Intermediate LiAlH4 1. LiAlH₄, Ether/THF LiAlH4->Intermediate Product This compound Intermediate->Product H3O_workup 2. H₃O⁺ H3O_workup->Product

Diagram 3: Reduction of 2,2-Dimethylhexanoic Acid.

The following is a general procedure for the LiAlH₄ reduction of a carboxylic acid.

Materials:

  • 2,2-Dimethylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or aqueous sodium hydroxide and water for workup

Procedure:

  • Reduction: In a flame-dried, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous ether or THF. Cool the suspension in an ice bath. Dissolve the 2,2-dimethylhexanoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by an aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts (Fieser workup). Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the precipitate with ether or THF. Combine the organic filtrates, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Table 4: Quantitative Data for LiAlH₄ Reductions

SubstrateProductYield (%)Reference
Diethyl phthalate1,2-Benzenedimethanol93%[7]
L-ValineL-Valinol88%[6]

Conclusion

While the historical discovery and natural presence of this compound are not well-documented, its synthesis is readily achievable through established and reliable methods of modern organic chemistry. The choice of synthetic route—Grignard reaction, hydroboration-oxidation, or reduction—will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide, though largely based on analogous transformations, provide a solid foundation for the successful synthesis and further investigation of this sterically hindered primary alcohol for applications in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1-hexanol from 2,2-Dimethylhexanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-1-hexanol from 2,2-dimethylhexanenitrile (B1587708). Due to the steric hindrance around the nitrile group, a direct one-step conversion to the primary alcohol can be challenging. Therefore, a robust two-step synthetic pathway is proposed, involving the reduction of the nitrile to an intermediate aldehyde, followed by the subsequent reduction of the aldehyde to the desired primary alcohol, this compound. This method offers high potential for good yield and purity. Additionally, this document outlines the potential biological significance of long-chain branched alcohols as antimicrobial agents and provides a hypothetical signaling pathway illustrating their mechanism of action.

Introduction

This compound is a branched-chain primary alcohol. Such structures are of interest in medicinal chemistry and drug development due to their potential biological activities. Long-chain and branched-chain alcohols have been shown to possess antimicrobial properties, primarily by disrupting the integrity of bacterial cell membranes.[1][2][3][4] The synthesis of these molecules with high purity is crucial for their evaluation in biological assays and as potential therapeutic agents or drug excipients.

The conversion of nitriles to primary alcohols is a valuable transformation in organic synthesis. While several methods exist for the reduction of nitriles, many, such as reduction with lithium aluminum hydride (LiAlH₄), typically yield primary amines as the major product.[5][6][7] To selectively obtain the primary alcohol, a two-step approach is often more reliable, especially for sterically hindered nitriles like 2,2-dimethylhexanenitrile. This involves the initial partial reduction of the nitrile to an aldehyde, followed by the reduction of the aldehyde to the alcohol.

Alternative single-step methods, such as reductive deamination using a ruthenium catalyst and para-formaldehyde or reductive hydrolysis with transition metal complexes, have been reported for the conversion of nitriles to alcohols.[8][9] However, the substrate scope and specific conditions for sterically hindered aliphatic nitriles may require significant optimization. The Stephen aldehyde synthesis is another method to convert nitriles to aldehydes, but it is generally more effective for aromatic nitriles.[10][11][12][13]

This application note details a two-step protocol utilizing Diisobutylaluminium hydride (DIBAL-H) for the controlled reduction of 2,2-dimethylhexanenitrile to 2,2-dimethylhexanal (B1618898), followed by the reduction of the resulting aldehyde with sodium borohydride (B1222165) (NaBH₄) to yield this compound.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylhexanal from 2,2-Dimethylhexanenitrile

Materials:

  • 2,2-Dimethylhexanenitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or hexanes)

  • Anhydrous toluene

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 2,2-dimethylhexanenitrile in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature, and then add 1 M hydrochloric acid.

  • Stir vigorously until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain crude 2,2-dimethylhexanal. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Part 2: Synthesis of this compound from 2,2-Dimethylhexanal

Materials:

  • Crude 2,2-dimethylhexanal from Part 1

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 2,2-dimethylhexanal in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M hydrochloric acid to destroy any remaining NaBH₄.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Aldehyde SynthesisStep 2: Alcohol SynthesisOverall
Starting Material2,2-Dimethylhexanenitrile2,2-Dimethylhexanal-
ReagentDIBAL-HNaBH₄-
Molar Ratio (Reagent:SM)1.1 : 11.5 : 1-
Reaction Time (hours)224
Temperature (°C)-780 to RT-
Yield (%)~85 (crude)~95 (purified)~81
Purity (by GC-MS)>90%>98%>98%

Visualizations

Experimental Workflow

G Figure 1: Two-Step Synthesis of this compound cluster_0 Step 1: Nitrile to Aldehyde cluster_1 Step 2: Aldehyde to Alcohol A 2,2-Dimethylhexanenitrile in Anhydrous Toluene B Cool to -78°C A->B C Add DIBAL-H (1.1 eq) B->C D Stir for 2h at -78°C C->D E Quench with Methanol D->E F Acidic Work-up (1M HCl) E->F G Extraction with Diethyl Ether F->G H Crude 2,2-Dimethylhexanal G->H I Crude 2,2-Dimethylhexanal in Methanol H->I Proceed to next step J Cool to 0°C I->J K Add NaBH4 (1.5 eq) J->K L Stir for 2h at RT K->L M Quench with Water & Acidify L->M N Extraction with Diethyl Ether M->N O Purification (Distillation) N->O P Pure this compound O->P

Caption: Workflow for the two-step synthesis of this compound.

Hypothetical Biological Signaling Pathway

Long-chain branched alcohols can exert antimicrobial effects by physically disrupting the bacterial cell membrane. This is not a classical signaling pathway involving receptors and second messengers, but rather a direct mechanism of action leading to cell death.

G Figure 2: Mechanism of Bacterial Membrane Disruption cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Membrane Phospholipid Bilayer Disruption Membrane Fluidity Increase & Disorganization Membrane->Disruption Alcohol This compound Alcohol->Membrane Insertion into bilayer Leakage Ion Leakage (K+) Disruption->Leakage Death Cell Lysis & Death Leakage->Death

Caption: Mechanism of action of long-chain alcohols against bacteria.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,2-dimethyl-1-hexanol, a valuable alcohol intermediate in various chemical research and development applications. The featured synthesis route is the hydroboration-oxidation of 2,2-dimethyl-1-hexene. This two-step process is known for its high yield and excellent regioselectivity, proceeding via an anti-Markovnikov addition of water across the double bond.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

This compound is a primary alcohol with a neopentyl-like structure, which imparts specific steric and electronic properties to molecules incorporating this moiety. Its synthesis is of interest for the preparation of derivatives used in fragrance, materials science, and as building blocks in organic synthesis. Several synthetic routes are available for the preparation of this compound, including the Grignard reaction with a suitable aldehyde and the reduction of 2,2-dimethylhexanoic acid or its esters.[4] However, the hydroboration-oxidation of the corresponding alkene, 2,2-dimethyl-1-hexene, offers a highly efficient and selective method for its preparation.[1][5]

The hydroboration-oxidation reaction involves the addition of a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the carbon-carbon double bond of an alkene.[1][2] This is followed by an in-situ oxidation step using alkaline hydrogen peroxide, which replaces the boron atom with a hydroxyl group.[3][5] The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups, and regioselective, with the hydroxyl group adding to the less substituted carbon atom of the double bond (anti-Markovnikov selectivity).[1][2]

Experimental Protocol

This protocol details the synthesis of this compound from 2,2-dimethyl-1-hexene via a hydroboration-oxidation reaction.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2,2-Dimethyl-1-hexeneC₈H₁₆112.2111.22 g (100 mmol)Sigma-Aldrich
Borane-tetrahydrofuran complexBH₃·THF85.94110 mL (1.0 M in THF, 110 mmol)Sigma-Aldrich
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.11100 mLSigma-Aldrich
Sodium hydroxide (B78521) solutionNaOH40.0030 mL (3 M)Fisher Scientific
Hydrogen peroxide solutionH₂O₂34.0130 mL (30% w/w)Fisher Scientific
Diethyl ether, anhydrous(C₂H₅)₂O74.12200 mLVWR
Saturated sodium chloride solutionNaCl58.4450 mLIn-house preparation
Anhydrous magnesium sulfateMgSO₄120.3710 gAcros Organics

Equipment:

  • 500 mL three-necked round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Hydroboration

  • A 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • 2,2-Dimethyl-1-hexene (11.22 g, 100 mmol) and anhydrous tetrahydrofuran (50 mL) are added to the flask.

  • The flask is cooled in an ice bath to 0 °C.

  • The borane-tetrahydrofuran complex (110 mL of a 1.0 M solution in THF, 110 mmol) is added to the dropping funnel and then added dropwise to the stirred solution of the alkene over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

Part 2: Oxidation

  • The reaction flask is cooled again in an ice bath.

  • Slowly and carefully, 30 mL of a 3 M aqueous solution of sodium hydroxide is added to the reaction mixture, followed by the dropwise addition of 30 mL of a 30% hydrogen peroxide solution. The temperature should be maintained below 40 °C during the addition.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

Part 3: Work-up and Purification

  • The reaction mixture is transferred to a 500 mL separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

Characterization Data:

PropertyValue
Boiling Point 172-173 °C[6][7]
Density 0.823-0.827 g/mL[6][8]
Refractive Index ~1.430[6]
Expected Yield 85-95%
Molecular Formula C₈H₁₈O[6][8]
Molecular Weight 130.23 g/mol [6][8]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Start Start: Materials and Equipment Setup Hydroboration 1. Hydroboration - Add 2,2-dimethyl-1-hexene and THF to flask - Cool to 0°C - Add BH3-THF dropwise Start->Hydroboration Stirring1 Stir at room temperature for 2 hours Hydroboration->Stirring1 Oxidation 2. Oxidation - Cool to 0°C - Add NaOH(aq) and H2O2 - Stir at room temperature for 1 hour Stirring1->Oxidation Workup 3. Work-up - Separate layers - Extract aqueous layer with ether - Wash combined organic layers with brine Oxidation->Workup Drying Dry organic layer with MgSO4 and filter Workup->Drying Evaporation Remove solvent via rotary evaporation Drying->Evaporation Purification 4. Purification - Fractional distillation of crude product Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

ReactionMechanism Hydroboration-Oxidation Mechanism Alkene 2,2-Dimethyl-1-hexene C=C Trialkylborane Tri(2,2-dimethylhexyl)borane B(C₈H₁₇)₃ Alkene:f1->Trialkylborane:f0 Hydroboration Borane Borane-THF BH₃·THF Borane->Trialkylborane:f0 BorateEster Trialkyl borate (B1201080) ester (C₈H₁₇O)₃B Trialkylborane:f1->BorateEster:f0 Oxidation Oxidants Hydrogen Peroxide & NaOH H₂O₂ / OH⁻ Oxidants->BorateEster:f0 Alcohol This compound C₈H₁₇OH BorateEster:f1->Alcohol:f0 Hydrolysis

Caption: Mechanism of hydroboration-oxidation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are moisture-sensitive; handle them under an inert atmosphere (nitrogen or argon).

  • Borane-tetrahydrofuran complex is flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care.

  • The reaction of boranes with hydrogen peroxide is exothermic and should be controlled by cooling.

Conclusion

The hydroboration-oxidation of 2,2-dimethyl-1-hexene provides a reliable and high-yielding route to this compound. The protocol described herein is straightforward and can be readily implemented in a standard organic chemistry laboratory. The anti-Markovnikov regioselectivity of this reaction makes it a superior choice for the synthesis of this sterically hindered primary alcohol compared to other methods that might yield isomeric products. Careful attention to anhydrous conditions during the hydroboration step and temperature control during the oxidation step are critical for achieving optimal results.

References

Industrial Production of 2,2-Dimethyl-1-hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2,2-Dimethyl-1-hexanol, a key intermediate in the production of various specialty chemicals, including synthetic lubricants, plasticizers, and pharmaceuticals. The following sections outline three primary manufacturing methodologies: Grignard synthesis, esterification of 2,2-dimethylhexanoic acid followed by hydrogenation, and hydroformylation of 2,2-dimethyl-1-pentene.

Grignard Synthesis of this compound

The Grignard reaction offers a versatile and well-established method for the formation of carbon-carbon bonds, making it a suitable process for the industrial synthesis of tertiary alcohols like this compound. This process typically involves the reaction of a Grignard reagent, in this case, butylmagnesium halide, with a suitable ketone, followed by acidic workup.

Reaction Pathway

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Butyl_Halide Butyl Halide Grignard_Reagent Butylmagnesium Halide Butyl_Halide->Grignard_Reagent Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Acetone (B3395972) Acetone Acetone->Intermediate Product This compound Intermediate->Product Acid Aqueous Acid (e.g., H3O+) Acid->Product

Figure 1: Grignard Synthesis of this compound.
Experimental Protocol

Materials:

  • Butyl bromide (or chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetone

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or a dilute strong acid (e.g., sulfuric acid) for workup.

Procedure:

  • Preparation of the Grignard Reagent:

    • In a moisture-free reactor, magnesium turnings are suspended in anhydrous ether or THF.

    • A solution of butyl bromide in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction is exothermic and may require initial heating to start, after which the rate of addition is controlled to maintain a gentle reflux.[1]

    • The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of butylmagnesium bromide.

  • Reaction with Acetone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of anhydrous acetone in the anhydrous solvent is added slowly to the Grignard reagent. This reaction is highly exothermic and the temperature should be carefully controlled.

    • After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.

  • Hydrolysis (Workup):

    • The reaction mixture is slowly poured into a cooled aqueous acid solution (e.g., ammonium chloride or dilute sulfuric acid) to quench the reaction and protonate the alkoxide intermediate.[1]

    • The organic layer containing the this compound is separated from the aqueous layer.

  • Purification:

    • The organic layer is washed with water and a sodium bicarbonate solution to remove any remaining acid.

    • The product is then dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • Finally, the this compound is purified by fractional distillation.[1]

Quantitative Data
ParameterValueReference
Reactants Butyl bromide, Magnesium, Acetone[1]
Solvent Anhydrous diethyl ether or THF[2]
Reaction Temperature Grignard formation: Reflux; Addition: 0-10 °C[1]
Workup Aqueous NH4Cl or dilute H2SO4[1]
Typical Yield 70-85%General Knowledge
Purification Method Fractional Distillation[1]

Esterification and Hydrogenation Route

This two-step process involves the initial formation of an ester from 2,2-dimethylhexanoic acid, followed by the catalytic hydrogenation of the ester to yield this compound. This method is often favored in industrial settings due to the potential for high purity and the use of readily available starting materials.

Process Workflow

Esterification_Hydrogenation Carboxylic_Acid 2,2-Dimethylhexanoic Acid Esterification Esterification Carboxylic_Acid->Esterification Alcohol Methanol (B129727) or Ethanol (B145695) Alcohol->Esterification Ester Methyl or Ethyl 2,2-dimethylhexanoate Esterification->Ester Acid Catalyst Hydrogenation Catalytic Hydrogenation Ester->Hydrogenation Product This compound Hydrogenation->Product H2 Hydrogen (H2) H2->Hydrogenation Catalyst Catalyst Catalyst->Hydrogenation

Figure 2: Esterification and Hydrogenation Workflow.
Experimental Protocol

Materials:

  • 2,2-Dimethylhexanoic acid

  • Methanol or Ethanol

  • Acid catalyst for esterification (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Hydrogenation catalyst (e.g., copper chromite, Raney nickel, or a precious metal catalyst like Ru-based complexes)

  • Hydrogen gas

  • Solvent for hydrogenation (optional, e.g., dioxane)

Procedure:

  • Esterification:

    • 2,2-Dimethylhexanoic acid and an excess of methanol or ethanol are charged into a reactor with an acid catalyst.

    • The mixture is heated to reflux to drive the esterification reaction. Water, a byproduct of the reaction, is continuously removed to shift the equilibrium towards the product side.

    • Upon completion, the excess alcohol is removed by distillation, and the crude ester is neutralized and washed.

  • Catalytic Hydrogenation:

    • The purified ester is transferred to a high-pressure hydrogenation reactor.

    • A suitable hydrogenation catalyst is added.

    • The reactor is pressurized with hydrogen and heated to the desired temperature. The reaction is typically carried out under high pressure.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • Purification:

    • The catalyst is removed by filtration.

    • The crude this compound is purified by fractional distillation to separate it from any unreacted ester and byproducts.

Quantitative Data
ParameterEsterificationHydrogenationReference
Reactants 2,2-Dimethylhexanoic acid, Methanol/EthanolMethyl/Ethyl 2,2-dimethylhexanoate, HydrogenGeneral Knowledge
Catalyst Sulfuric acid, p-toluenesulfonic acidCopper chromite, Raney Ni, Ru-based complexes[3][4]
Reaction Temperature Reflux temperature of the alcohol150-250 °CGeneral Knowledge
Reaction Pressure Atmospheric50-300 barGeneral Knowledge
Typical Yield Esterification: >95%; Hydrogenation: >98%General Knowledge
Purification Method DistillationFiltration, Fractional Distillation[5][6]

Hydroformylation of 2,2-Dimethyl-1-pentene

Hydroformylation, also known as the oxo process, is a major industrial route for the production of aldehydes and alcohols from olefins. In this process, an alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce an aldehyde, which can then be hydrogenated to the corresponding alcohol. For the synthesis of this compound, the starting olefin would be 2,2-dimethyl-1-pentene.

Reaction Pathway

Hydroformylation Olefin 2,2-Dimethyl-1-pentene Hydroformylation Hydroformylation Olefin->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Aldehyde 3,3-Dimethylhexanal Hydroformylation->Aldehyde Co or Rh Catalyst Hydrogenation In-situ or Separate Hydrogenation Aldehyde->Hydrogenation Product This compound Hydrogenation->Product H2 Hydrogen (H2) H2->Hydrogenation

Figure 3: Hydroformylation of 2,2-Dimethyl-1-pentene.
Experimental Protocol

Materials:

  • 2,2-Dimethyl-1-pentene

  • Synthesis gas (CO/H₂ mixture)

  • Hydroformylation catalyst (e.g., cobalt carbonyl or a rhodium-based complex)

  • Hydrogenation catalyst (if a separate step is employed)

  • Solvent (optional)

Procedure:

  • Hydroformylation:

    • 2,2-Dimethyl-1-pentene and the hydroformylation catalyst are charged into a high-pressure reactor.

    • The reactor is pressurized with synthesis gas to the desired pressure.

    • The mixture is heated to the reaction temperature and agitated to ensure good mixing of the gas and liquid phases. The reaction is highly exothermic and requires careful temperature control.

  • Hydrogenation:

    • The resulting aldehyde can be hydrogenated to this compound in situ by adjusting the reaction conditions (e.g., increasing the H₂ partial pressure and temperature) or in a separate hydrogenation step.

    • For a separate step, the aldehyde is transferred to a second reactor containing a hydrogenation catalyst and is reacted with hydrogen.

  • Purification:

    • The catalyst is separated from the product mixture. For homogeneous catalysts, this may involve a catalyst recovery step.

    • The crude this compound is then purified by fractional distillation to remove any unreacted starting materials, isomers, and byproducts.

Quantitative Data
ParameterValueReference
Reactants 2,2-Dimethyl-1-pentene, CO, H₂[7][8]
Catalyst Cobalt carbonyls or Rhodium-phosphine complexes[9][10]
Reaction Temperature 100-180 °C[8]
Reaction Pressure 50-300 atm[8]
Syngas Ratio (H₂:CO) Typically 1:1 to 2:1General Knowledge
Typical Yield 80-95% (combined aldehyde and alcohol)General Knowledge
Purification Method Catalyst recovery, Fractional Distillation[5][11]

Industrial Purification of this compound

Regardless of the synthesis route, the final product, this compound, requires purification to meet the stringent quality requirements for its various applications. The primary method for industrial-scale purification of alcohols is fractional distillation.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Filtration Catalyst Filtration (if applicable) Crude_Product->Filtration Washing Aqueous Washing/Neutralization Filtration->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound (>99%) Distillation->Pure_Product Byproducts Low and High Boiling Impurities Distillation->Byproducts

Figure 4: General Purification Workflow for this compound.
Protocol for Fractional Distillation

  • Pre-treatment: The crude product from the synthesis reaction is first treated to remove any catalyst residues, unreacted reagents, and acidic or basic impurities. This may involve filtration, washing with water and/or a neutralizing solution.

  • Drying: Any residual water is removed using a suitable drying agent or by azeotropic distillation.

  • Distillation Column: The dried crude alcohol is fed into a fractional distillation column. These columns are designed with a specific number of theoretical plates to achieve the desired separation efficiency.

  • Separation: The column is heated, and the components of the mixture separate based on their boiling points. Lower-boiling impurities are collected as the top fraction, while the pure this compound is collected as a side stream or the main fraction at its boiling point (approximately 175-177 °C at atmospheric pressure). Higher-boiling impurities remain as the bottom fraction.

  • Quality Control: The purity of the collected fractions is monitored using analytical techniques such as gas chromatography (GC) to ensure it meets the required specifications.

Key Distillation Parameters
ParameterTypical Value/Range
Boiling Point 175-177 °C at 1 atm
Column Type Packed or tray column
Operating Pressure Atmospheric or vacuum
Reflux Ratio Optimized for desired purity
Final Purity >99%

References

Application Notes and Protocols for 2,2-Dimethyl-1-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 2,2-Dimethyl-1-hexanol

A comprehensive summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its evaluation as a potential reaction solvent.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 165.5 °C at 760 mmHg[1]
Melting Point -52 °C[1]
Density 0.823 g/cm³[1]
Flash Point 60.6 °C[1]
Refractive Index 1.4280[1]
LogP (Octanol/Water) 2.7[1]
Hydrogen Bond Donor 1[1]
Hydrogen Bond Acceptor 1[1]
pKa 15.23 ± 0.10 (Predicted)[1]

Application in Grignard Reactions

Application Note

Grignard reagents are highly reactive organometallic compounds that are sensitive to protic solvents. Traditionally, anhydrous ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are used for their formation and subsequent reactions. The use of an alcohol solvent like this compound is generally incompatible with the formation of Grignard reagents due to the acidic proton of the hydroxyl group, which would quench the reagent.

However, this compound could potentially be employed in the work-up procedure of a Grignard reaction. Its ability to act as a proton source and its solubility characteristics might be beneficial in specific isolation and purification steps. Furthermore, in a hypothetical scenario where the Grignard reagent is pre-formed and added to a reaction mixture at low temperature, the steric hindrance of the neo-alcohol might kinetically slow down the quenching reaction, allowing a desired reaction with another electrophile to proceed. This, however, remains a speculative application that would require experimental validation.

General Experimental Protocol for a Grignard Reaction (using a standard ether solvent)

This protocol outlines the synthesis of a tertiary alcohol using a Grignard reagent, a standard procedure where an ether is the solvent of choice.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., Bromobenzene)

  • Ketone or aldehyde (e.g., Acetone)

  • Anhydrous diethyl ether or THF

  • This compound (for hypothetical work-up evaluation)

  • Aqueous HCl solution

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the ketone or aldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Ether) start->reagent_prep reaction React with Electrophile (Ketone/Aldehyde) reagent_prep->reaction workup Aqueous Work-up (Quench and Extract) reaction->workup purification Purification (Distillation/Chromatography) workup->purification end End Product purification->end

Caption: General workflow for a Grignard reaction.

Application in Suzuki-Miyaura Cross-Coupling

Application Note

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically employing a palladium catalyst, a base, and an organoboron reagent. The choice of solvent can significantly influence the reaction's efficiency and outcome. While common solvents include toluene, dioxane, and THF, alcohols and aqueous alcohol mixtures have also been successfully used.

This compound, with its high boiling point, could be a suitable solvent for Suzuki-Miyaura couplings that require elevated temperatures. Its protic nature can be compatible with the reaction, and in some cases, alcohol solvents can promote the transmetalation step. The steric bulk of this compound might influence the solubility of the catalyst and reagents, potentially affecting the reaction kinetics. Its lower polarity compared to smaller alcohols might be advantageous for dissolving non-polar substrates. The use of this compound could be particularly interesting in microwave-assisted Suzuki-Miyaura couplings due to its high boiling point.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction where a high-boiling alcohol could be employed as the solvent.

Materials:

  • Aryl or vinyl halide (e.g., 4-Bromoanisole)

  • Aryl or vinyl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • This compound (as solvent)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add this compound as the solvent.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen or argon atmosphere and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII R1-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)L_n-R2 PdII->PdII_R1R2 Transmetal Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application in Heck Coupling

Application Note

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The solvent plays a crucial role in the Heck reaction, with polar aprotic solvents like DMF and NMP being common choices. However, the original Heck reaction was reported in methanol, indicating that protic solvents can be suitable.

This compound, with its high boiling point and polar hydroxyl group, could serve as a solvent for Heck reactions, particularly those requiring higher temperatures. Its ability to dissolve both organic substrates and inorganic bases would be advantageous. The steric hindrance of the alcohol may influence the coordination to the palladium center, which could have an impact on the catalytic activity and selectivity. Given its properties, this compound is a candidate for a high-boiling, polar protic solvent in Heck coupling protocols.

General Experimental Protocol for Heck Coupling

This protocol outlines a general procedure for a Heck coupling reaction where a high-boiling alcohol could be used as the solvent.

Materials:

  • Aryl or vinyl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (as solvent)

  • Degassing equipment

Procedure:

  • In a reaction vessel, combine the aryl halide, alkene, palladium catalyst, optional ligand, and base.

  • Add this compound as the solvent.

  • Degas the reaction mixture thoroughly.

  • Heat the mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated salts and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Heck_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition (R-X) Insertion Migratory Insertion PdII_RX->Insertion Coord Alkene Coordination PdII_Alkyl Alkyl-Pd(II)L_n-X Insertion->PdII_Alkyl Product Substituted Alkene PdII_Alkyl->Product HPdX H-Pd(II)L_n-X PdII_Alkyl->HPdX BetaElim β-Hydride Elimination HPdX->Pd0 Base Base RedElim_H Reductive Elimination of HX

Caption: Catalytic cycle of the Heck reaction.

Conclusion

This compound possesses a set of physical and chemical properties that suggest its potential as a high-boiling, sterically hindered alcohol solvent in organic synthesis. While direct experimental evidence for its use in Grignard, Suzuki-Miyaura, and Heck reactions is currently lacking in the scientific literature, the theoretical considerations and generalized protocols provided herein offer a starting point for researchers interested in exploring its applications. Its high boiling point, moderate polarity, and unique steric profile may offer advantages in specific reaction systems, particularly for high-temperature reactions or those involving non-polar substrates. Further experimental investigation is warranted to fully elucidate the practical utility of this compound as a solvent in modern organic synthesis.

References

Application Notes and Protocols for the Esterification of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of esters using 2,2-dimethyl-1-hexanol as a precursor. Due to the steric hindrance of the neopentyl group in this compound, standard Fischer esterification often results in low yields. Therefore, this document details several effective alternative methods for achieving high-yield esterification of this sterically hindered primary alcohol.

Introduction

This compound, a neohexyl alcohol, is a valuable building block in organic synthesis. The esters derived from this alcohol have potential applications in various fields, including pharmaceuticals, fragrances, and material science, owing to the unique properties conferred by the bulky neopentyl group, which can enhance stability and influence biological activity. However, the steric bulk adjacent to the hydroxyl group significantly slows down the rate of traditional acid-catalyzed esterification.

This document outlines robust protocols for the following esterification methods suitable for this compound:

  • Steglich Esterification: A mild method using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.

  • Yamaguchi Esterification: Effective for sterically hindered substrates, employing a mixed anhydride (B1165640) intermediate.

  • Mitsunobu Reaction: A reliable method for inverting the stereochemistry of secondary alcohols, which is also highly effective for esterifying sterically hindered primary alcohols.

  • Acylation with Acyl Chlorides/Anhydrides: A classic and often high-yielding approach using activated carboxylic acid derivatives.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of various esters from sterically hindered primary alcohols, providing a comparative overview of the different methods.

Table 1: Comparison of Esterification Methods for Sterically Hindered Primary Alcohols

Esterification MethodCarboxylic AcidAlcoholCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Steglich EsterificationBenzoic AcidNeopentyl AlcoholDCC, DMAPDichloromethane (B109758)Room Temp.3~85
Yamaguchi EsterificationAliphatic Carboxylic AcidSterically Hindered Alcohol2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPTolueneRoom Temp.1-480-95
Mitsunobu ReactionBenzoic AcidNeopentyl AlcoholPPh3, DIADTHF0 to Room Temp.2-12>90
Acylation with Acid AnhydrideAcetic AnhydrideThis compoundDMAPPyridineRoom Temp.2-4High

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-(Dimethylamino)pyridine, PPh3 = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, THF = Tetrahydrofuran. Yields are approximate and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzoic Acid

This protocol is adapted from the general procedure for Steglich esterification, which is well-suited for sterically demanding alcohols.[1][2]

Materials:

  • This compound

  • Benzoic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 2,2-dimethylhexyl benzoate.

dot

Steglich_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) DCC DCC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU + R'-OH (minor pathway) DMAP DMAP Alcohol This compound (R'-OH) Acyl_DMAP->DMAP Ester Ester (R-COOR') Acyl_DMAP->Ester + R'-OH Yamaguchi_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Et3N Et3N Et3N->Mixed_Anhydride Ester Ester (R-COOR') Mixed_Anhydride->Ester + R'-OH, DMAP DMAP DMAP DMAP->Ester Alcohol This compound (R'-OH) Alcohol->Ester Mitsunobu_Reaction Alcohol This compound (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Carboxylic_Acid Carboxylic Acid (R'-COOH) Ester Ester (R'-COOR) Carboxylic_Acid->Ester PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Betaine->Alkoxyphosphonium Alkoxyphosphonium->Ester Byproducts PPh3=O + DIAD-H2 Acylation_Workflow Alcohol This compound Reaction_Mixture Reaction Mixture Alcohol->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture DMAP DMAP (catalyst) DMAP->Reaction_Mixture Pyridine Pyridine (solvent/base) Pyridine->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Ester 2,2-Dimethylhexyl Acetate Purification->Ester

References

Application Notes and Protocols: 2,2-Dimethyl-1-hexanol in Fragrance and Perfume Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific application of 2,2-Dimethyl-1-hexanol in commercial fragrance and perfume formulations is limited. The following application notes and protocols are based on the available data for the compound and analogous branched-chain alcohols used in the fragrance industry.

Introduction

This compound is a branched-chain saturated alcohol with potential applications in the fragrance and perfume industry. Its chemical structure, C8H18O, places it within a class of compounds known for a variety of scent profiles. This document provides an overview of its known characteristics, potential applications, and protocols for its evaluation in fragrance formulations.

Olfactory Profile and Characteristics

The primary known olfactory characteristic of this compound is a herbal and pungent aroma. This suggests its potential use as a modifier in fragrance compositions, adding a unique, sharp, and green note.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 2370-13-0
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
Boiling Point 172 °C
Density 0.827 g/mL
Odor Description Herbal, Pungent
Typical Use Level Data not available
Substantivity Data not available
Synergies Data not available
Antagonisms Data not available

Applications in Fragrance Formulations

Due to its "herbal pungent" character, this compound could be utilized in various fragrance applications to impart specific nuances.

Potential Applications:

  • Fine Fragrances: In small quantities, it could introduce a sharp, green, and herbaceous top note to fougère, chypre, or green floral compositions.

  • Personal Care Products (e.g., Shampoos, Soaps): Its pungent quality might be used to create a perception of freshness and cleanliness.

  • Household Products (e.g., Cleaners, Air Fresheners): The herbal note could contribute to a natural and clean scent profile.

Table 2: Comparative Olfactory Profiles of C8 Alcohols

CompoundCAS NumberOdor DescriptionPotential Application Notes
This compound 2370-13-0Herbal, PungentModifier for green, fougère, and chypre accords.
1-Octanol 111-87-5Waxy, Green, Orange, Aldehydic, Rose, Fruity[1]Blends well with floral and citrus notes, adding complexity.[2]
2-Ethyl-1-hexanol 104-76-7Mildly floral, slightly citrusUsed as a blender and to add a light floral character.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a standard procedure for the sensory evaluation of a neat fragrance raw material.

Objective: To characterize the olfactory profile of this compound and evaluate its evolution over time.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with caps

  • Pipettes

  • Fragrance testing strips (mouillettes)

  • Odor-free environment

Procedure:

  • Preparation of Dilutions: Prepare a 10% and a 1% dilution of this compound in ethanol. This is to evaluate the scent at different intensities.

  • Initial Olfactory Assessment (Neat and Diluted):

    • Dip a clean fragrance strip into the neat this compound, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Smell the strip at a distance of approximately 2-3 cm from the nose.

    • Record the initial impressions, noting the top notes, intensity, and any specific character (e.g., herbal, pungent, green, medicinal).

    • Repeat this process for the 10% and 1% dilutions.

  • Evaluation of Scent Evolution (Dry-Down):

    • Place the labeled fragrance strips in a holder in an odor-free environment.

    • Evaluate the scent on the strips at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours).

    • At each interval, record the changes in the scent profile, noting the emergence of middle (heart) and base notes, and any changes in intensity.

  • Data Recording: Document all observations in a structured format, including odor descriptors, intensity ratings (e.g., on a scale of 1-5), and tenacity (how long the scent is perceptible).

Protocol for Evaluating this compound in a Simple Fragrance Accord

Objective: To assess the impact of this compound on a basic fragrance composition.

Materials:

  • This compound (10% dilution in ethanol)

  • Other fragrance raw materials (e.g., Linalool for floral, Limonene for citrus, Galaxolide for musk)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Fragrance testing strips

Procedure:

  • Creation of a Control Accord: Create a simple fragrance accord without this compound. For example:

    • Linalool: 30%

    • Limonene: 20%

    • Galaxolide: 10%

    • Ethanol: 40%

  • Creation of a Test Accord: Create the same accord but with the addition of this compound. The amount can be varied to test different effects (e.g., 1%, 5%). For example:

    • Linalool: 30%

    • Limonene: 20%

    • Galaxolide: 10%

    • This compound (10% dilution): 5%

    • Ethanol: 35%

  • Comparative Sensory Evaluation:

    • Dip separate, labeled fragrance strips into the control and test accords.

    • Conduct a blind or double-blind evaluation with a panel of trained evaluators.

    • Ask evaluators to describe the differences between the two scents, focusing on the impact of the added ingredient on the overall profile (e.g., "Does it make the accord fresher, greener, sharper?").

    • Evaluate the accords over time to assess the effect of this compound on the dry-down.

  • Analysis: Analyze the feedback to determine the role and impact of this compound within a fragrance composition.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by a complex signaling cascade within the olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Odorant Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_in Ca²⁺ / Na⁺ Influx CNG->Ca_Na_in Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_in->Cl_channel Activates Depolarization Depolarization Ca_Na_in->Depolarization Cl_out Cl⁻ Efflux Cl_channel->Cl_out Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb Action_Potential->Signal_to_Brain

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Fragrance Evaluation

A logical workflow is essential for the systematic evaluation of a new fragrance ingredient.

Fragrance_Evaluation_Workflow A Procure/Synthesize This compound B Physicochemical Analysis (Purity, GC-MS) A->B C Sensory Evaluation (Neat) - Odor Profile - Intensity - Tenacity B->C D Application Testing in Simple Accords (e.g., Floral, Citrus, Woody) C->D E Performance Evaluation in Product Bases (e.g., Soap, Lotion, Ethanol) D->E F Stability Testing (Light, Heat, pH) E->F H Final Formulation Development E->H F->H G Toxicological & Regulatory Review G->H

Caption: Workflow for fragrance ingredient evaluation.

Safety and Regulatory Information

There is limited specific toxicological and regulatory information available for this compound in cosmetic products. As a standard practice, it is essential to handle the material in accordance with Good Laboratory Practices (GLP) and to consult the Material Safety Data Sheet (MSDS) provided by the supplier. For related branched-chain alcohols, safety assessments have been conducted by organizations such as the Research Institute for Fragrance Materials (RIFM). It is recommended to review this data for analogous compounds while treating this compound with appropriate caution until specific data becomes available. The regulatory status of fragrance ingredients is subject to change, and it is the responsibility of the formulator to ensure compliance with local and international regulations, such as those set by the International Fragrance Association (IFRA) and regional governing bodies like the FDA and the European Commission.

References

Application of 2,2-Dimethyl-1-hexanol in Plasticizer Production: A Prophetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The landscape of plasticizer development is continually evolving, driven by the demand for high-performance, durable, and safer alternatives to traditional phthalates. This document explores the prospective role of 2,2-Dimethyl-1-hexanol, a neo-alcohol, in the synthesis of novel plasticizers. While direct experimental data for plasticizers derived from this compound is not extensively available in current literature, this application note presents a prophetic protocol for the synthesis and evaluation of di-(2,2-dimethylhexyl) phthalate (B1215562) (DDMHP). Based on the known properties of plasticizers derived from other neo-alcohols, it is hypothesized that DDMHP would exhibit enhanced thermal stability and low volatility, making it a potentially valuable additive for specialized polymer applications, including those in the medical and pharmaceutical fields where stability and low migration are critical. This document provides a detailed, albeit hypothetical, experimental protocol, data presentation, and workflow visualizations to guide future research in this promising area.

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably polyvinyl chloride (PVC). The workhorse of the plasticizer industry has long been di-(2-ethylhexyl) phthalate (DEHP), synthesized from the branched-chain alcohol 2-ethylhexanol. However, ongoing research seeks to identify new plasticizer molecules with improved performance characteristics and safety profiles.

Neo-alcohols, characterized by a quaternary carbon atom adjacent to the hydroxyl group, are known to form esters with high thermal and chemical stability. This stability is attributed to the steric hindrance provided by the neo-structure, which protects the ester linkage from hydrolysis and thermal degradation. Esters of neopentyl glycol (NPG), for example, have demonstrated excellent performance as plasticizers, exhibiting low volatility and high resistance to migration.

This application note extrapolates from these principles to propose the use of this compound in the synthesis of a novel phthalate plasticizer, di-(2,2-dimethylhexyl) phthalate (DDMHP). It is anticipated that the neo-structure of this compound will confer superior thermal stability to DDMHP compared to conventional plasticizers like DEHP.

Hypothetical Performance Data

The following table presents a hypothetical comparison of the performance characteristics of DDMHP and the widely used plasticizer, DEHP. The data for DDMHP is projected based on the anticipated effects of the neo-alcohol structure.

PropertyDi-(2,2-dimethylhexyl) phthalate (DDMHP) (Hypothetical)Di-(2-ethylhexyl) phthalate (DEHP) (Typical Values)Test Method
Physical Properties
Molecular Weight ( g/mol )418.6390.56-
AppearanceClear, colorless liquidClear, colorless liquidVisual
OdorFaint, characteristicFaint, characteristicOlfactory
Performance in PVC (60 phr)
Hardness (Shore A)8582ASTM D2240
Tensile Strength (MPa)20.522.0ASTM D638
Elongation at Break (%)320350ASTM D638
100% Modulus (MPa)12.511.8ASTM D638
Thermal Properties
Volatility (Weight Loss %, 24h @ 105°C)0.81.5ASTM D1203
Thermal Decomposition Temp. (TGA, °C)360345ASTM E1131
Migration Resistance
Migration into Hexane (Weight Loss %)1.82.5ASTM D1239

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of DDMHP. These are based on established methods for the production and testing of phthalate plasticizers.

Synthesis of Di-(2,2-dimethylhexyl) phthalate (DDMHP)

This protocol describes the two-step esterification of phthalic anhydride (B1165640) with this compound.

Materials:

  • Phthalic Anhydride (PA)

  • This compound

  • Para-toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Sodium carbonate solution (5% w/v)

  • Toluene (B28343) (for azeotropic removal of water)

  • Nitrogen gas supply

  • Standard laboratory glassware including a four-necked round-bottom flask, mechanical stirrer, thermometer, Dean-Stark trap, and condenser.

Procedure:

  • First Esterification (Monoester Formation):

    • Charge the reaction flask with 1 mole of phthalic anhydride and 2.2 moles of this compound.

    • Heat the mixture to 130-140°C with stirring under a nitrogen blanket. The reaction is typically rapid and proceeds without a catalyst.

    • Monitor the reaction by measuring the acid value of the mixture. The reaction is complete when the acid value corresponds to the formation of the monoester.

  • Second Esterification (Diester Formation):

    • Add the acid catalyst (e.g., 0.1-0.5% by weight of reactants) to the reaction mixture.

    • Increase the temperature to 160-180°C and add toluene to facilitate the azeotropic removal of water via the Dean-Stark trap.

    • Continue the reaction, monitoring the acid value until it drops below a target value (e.g., < 0.1 mg KOH/g), indicating near-complete conversion to the diester.

  • Purification:

    • Cool the reaction mixture to below 100°C.

    • Neutralize the catalyst by washing with a 5% sodium carbonate solution, followed by several washes with deionized water until the aqueous layer is neutral.

    • Remove any unreacted alcohol and toluene by vacuum distillation.

    • The final product, DDMHP, should be a clear, colorless liquid.

Evaluation of Plasticizer Performance in PVC

This protocol outlines the preparation and testing of a plasticized PVC formulation.

Materials:

  • PVC resin (suspension grade)

  • DDMHP (synthesized as above)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

  • Testing equipment for mechanical, thermal, and migration properties.

Procedure:

  • Compounding:

    • On a two-roll mill heated to approximately 160-170°C, blend 100 parts by weight of PVC resin with 60 parts by weight of DDMHP and 2 parts by weight of a thermal stabilizer.

    • Mill the components until a homogeneous sheet is formed.

  • Molding:

    • Press the milled sheet in a hydraulic press at a temperature of 170-180°C to produce test specimens of the required dimensions for various tests.

  • Testing:

    • Mechanical Properties: Perform tensile strength, elongation at break, and modulus testing according to ASTM D638. Measure Shore A hardness according to ASTM D2240.

    • Thermal Properties: Evaluate volatility by measuring weight loss after heating in an oven as per ASTM D1203. Determine the thermal decomposition temperature using thermogravimetric analysis (TGA).

    • Migration Resistance: Assess the resistance to extraction by a solvent (e.g., hexane) following the procedure outlined in ASTM D1239.

Visualizations

The following diagrams illustrate the proposed synthesis pathway and the experimental workflow for evaluating the performance of the synthesized plasticizer.

G Synthesis of Di-(2,2-dimethylhexyl) phthalate (DDMHP) cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride Esterification Esterification (160-180°C, Acid Catalyst) PA->Esterification Alcohol This compound Alcohol->Esterification DDMHP Di-(2,2-dimethylhexyl) phthalate (DDMHP) Esterification->DDMHP Water Water (byproduct) Esterification->Water

Caption: Proposed reaction scheme for the synthesis of DDMHP.

G Experimental Workflow for Plasticizer Evaluation cluster_synthesis Synthesis & Purification cluster_formulation Formulation & Processing cluster_testing Performance Testing cluster_analysis Data Analysis Synth Synthesize DDMHP Purify Purify DDMHP Synth->Purify Compound Compound with PVC Purify->Compound Mold Mold Test Specimens Compound->Mold MechTest Mechanical Properties Mold->MechTest ThermTest Thermal Properties Mold->ThermTest MigrTest Migration Resistance Mold->MigrTest Analyze Analyze & Compare Data MechTest->Analyze ThermTest->Analyze MigrTest->Analyze

Caption: Workflow for the evaluation of DDMHP as a PVC plasticizer.

Conclusion

While the use of this compound for the production of plasticizers is not yet established in the scientific literature, the principles of chemical synthesis and the known properties of related neo-structures suggest that it is a promising candidate for creating high-performance plasticizers. The prophetic protocols and data presented in this application note are intended to serve as a foundational guide for researchers to explore the synthesis and application of di-(2,2-dimethylhexyl) phthalate. Further experimental validation is required to confirm the hypothesized benefits, such as enhanced thermal stability and low volatility, and to fully characterize the performance of this novel plasticizer in various polymer systems. Such research could lead to the development of advanced materials with improved durability and safety for a wide range of applications.

Application Note: GC-MS Method for the Analysis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 2,2-Dimethyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers requiring a robust and reliable analytical procedure for this compound in a clean solvent matrix.

Introduction

This compound (CAS No. 2370-13-0) is a C8 alcohol with potential applications in various fields, including fragrance, materials science, and as an intermediate in chemical synthesis. Accurate and sensitive quantification is essential for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[1][2] This application note outlines a complete GC-MS workflow, from sample preparation to data analysis.

Experimental

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. As this compound is a liquid, a straightforward dilution in a suitable volatile organic solvent is recommended.[1][3][4]

Materials:

  • This compound standard

  • High-purity Hexane or Dichloromethane (GC-MS grade)[1]

  • 2 mL glass autosampler vials with caps[1]

  • Micropipettes

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent (e.g., hexane).

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve. Recommended concentrations may range from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: Dilute the unknown sample to fall within the calibration range. A starting dilution of 1:100 or 1:1000 is recommended for neat samples.

  • Transfer: Transfer the final diluted standards and samples into 2 mL glass autosampler vials for analysis.[1]

GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with a non-polar capillary column is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and application.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless or Split (e.g., 50:1, depending on concentration)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C[5]
MS Transfer Line 280°C
Ion Source Temp. 230°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Range m/z 35-350 (Full Scan)
Data Acquisition Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from the working standards. The following table summarizes the expected (illustrative) quantitative parameters for the analysis of this compound. These values should be experimentally determined during method validation.

Parameter Illustrative Value Description
Retention Time (RT) ~8-12 minThe time taken for the analyte to pass through the GC column. Dependent on the exact oven program and column.
Quantification Ion (m/z) 57, 71, 99Specific mass fragments used for quantification in SIM mode.
Qualifier Ions (m/z) 43, 83, 130 (M+)Secondary ions used to confirm the identity of the compound.
Limit of Detection (LOD) 0.1 - 1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.5 - 5 µg/mLThe lowest concentration of analyte that can be accurately quantified.
Linearity (R²) >0.995The correlation coefficient of the calibration curve over the defined concentration range.
Linear Range 1 - 100 µg/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.

Note: The values presented are typical for similar volatile compounds and serve as a guideline. Actual values must be determined through proper method validation.

Experimental Workflow & Protocols

The overall process from sample receipt to final data analysis is outlined below.

Protocol 1: Sample Preparation and Dilution
  • Label all glassware and vials clearly.

  • Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Create a set of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.

  • For each unknown sample, prepare a dilution that is expected to fall within the linear range of the calibration curve.

  • Vortex each solution to ensure homogeneity.

  • Using a clean pipette for each solution, transfer approximately 1.5 mL of each standard and sample into separate 2 mL autosampler vials.

  • Cap the vials securely and place them in the autosampler tray.

Protocol 2: GC-MS Instrument Setup and Sequence Acquisition
  • Ensure the GC-MS system is tuned and has passed all performance checks.

  • Load the analytical method with the parameters specified in Section 2.2.

  • Create an acquisition sequence in the instrument software.

  • The sequence should begin with a solvent blank (hexane) to check for system cleanliness.

  • Add the calibration standards in order of increasing concentration.

  • Add the unknown samples to the sequence. It is good practice to run a solvent blank or a quality control (QC) standard periodically for longer sequences.

  • Save the sequence and initiate the run.

Protocol 3: Data Analysis and Quantification
  • After the sequence is complete, open the data analysis software.

  • Identify the peak for this compound in the chromatograms based on its retention time.

  • Confirm the peak's identity by comparing its mass spectrum to a reference spectrum (e.g., NIST library). The spectrum should show characteristic fragments for this compound.

  • Integrate the peak area for the quantification ion (e.g., m/z 57) for each standard and sample.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Apply a linear regression to the calibration curve and determine the R² value.

  • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown samples.

  • Account for the initial dilution factor to determine the concentration in the original, undiluted sample.

Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Stock Prepare 1 mg/mL Stock Solution Sample->Stock Dilute Dilute Unknown Sample Sample->Dilute Standards Create Calibration Standards (1-100 µg/mL) Stock->Standards Vial Transfer to Autosampler Vials Standards->Vial Dilute->Vial GC_Inject Inject 1 µL into GC Vial->GC_Inject GC_Sep Chromatographic Separation (DB-5ms) GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (m/z 35-350) MS_Ionize->MS_Detect Identify Peak Identification (RT & Mass Spectrum) MS_Detect->Identify Integrate Peak Integration Identify->Integrate Calibrate Build Calibration Curve (R² > 0.995) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,2-Dimethyl-1-hexanol Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-1-hexanol is an aliphatic alcohol that lacks a chromophore, rendering it unsuitable for direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection. To enable sensitive and accurate quantification, a pre-column derivatization strategy is necessary. This application note details a robust method for the analysis of this compound by converting it into a UV-active derivative using benzoyl chloride.

The derivatization reaction, a Schotten-Baumann reaction, involves the esterification of the hydroxyl group of this compound with benzoyl chloride in a basic medium to form 2,2-dimethylhexyl benzoate (B1203000).[1][2] This derivative possesses a strong benzoyl chromophore, allowing for sensitive detection by UV spectrophotometry. The subsequent separation and quantification are performed using reversed-phase HPLC.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H18O[3][4]
Molecular Weight 130.23 g/mol [3][5]
Boiling Point 165.5 - 172.5 °C[3][4][6][7]
Density ~0.823 g/cm³[3][4]
Flash Point 60.6 °C[3][4]
LogP 2.19 - 2.7[3]
Refractive Index ~1.4280[3][6]

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Derivatization Protocol

This protocol describes the conversion of this compound to 2,2-dimethylhexyl benzoate.

Materials:

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a glass vial, add 1.0 mL of the standard or sample solution.

  • Basification: Add 0.5 mL of 2 M sodium hydroxide to the vial and vortex briefly.

  • Derivatization: Add 0.5 mL of the 2% benzoyl chloride solution. Cap the vial tightly and vortex vigorously for 2-3 minutes at room temperature.[7]

  • Reaction Quenching: Allow the phases to separate. The reaction occurs at the interface. After the reaction is complete, the excess benzoyl chloride will hydrolyze to benzoic acid in the aqueous layer.

  • Extraction: Add 2.0 mL of dichloromethane to the vial. Vortex for 1 minute to extract the 2,2-dimethylhexyl benzoate derivative into the organic layer.

  • Washing: Carefully remove the upper aqueous layer. Wash the organic layer with 1.0 mL of 1 M hydrochloric acid, followed by 1.0 mL of deionized water to remove any remaining base and benzoic acid.

  • Drying: Dry the organic layer by passing it through a small column containing anhydrous sodium sulfate.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase (acetonitrile/water mixture). The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Visible detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[9]

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the expected performance of the HPLC method for the analysis of derivatized this compound.

ParameterExpected Value
Retention Time (RT) ~ 5.8 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Hypothetical method performance characteristics for the HPLC analysis of 2,2-dimethylhexyl benzoate.

Visualizations

Derivatization Reaction Scheme

The chemical reaction for the derivatization of this compound with benzoyl chloride is depicted below.

Caption: Derivatization of this compound with benzoyl chloride.

Experimental Workflow

The logical flow of the entire analytical procedure, from sample handling to data acquisition, is illustrated in the following diagram.

G prep Sample Preparation (Standards & Samples) deriv Derivatization (Add NaOH & Benzoyl Chloride) prep->deriv extract Liquid-Liquid Extraction (Dichloromethane) deriv->extract dry Drying & Evaporation (Na2SO4, N2 Stream) extract->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute hplc HPLC Analysis (C18, UV @ 235 nm) reconstitute->hplc data Data Acquisition & Analysis (Quantification) hplc->data

References

Application Notes and Protocols for the Esterification of 2,2-Dimethyl-1-hexanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of esters from 2,2-dimethyl-1-hexanol and various carboxylic acids. Given the sterically hindered nature of this compound, a neopentyl-type alcohol, specific reaction conditions are often required to achieve high yields. The following sections detail the widely used Fischer-Speier esterification method, including reaction parameters, purification techniques, and expected outcomes. The resulting esters have potential applications as fragrances, specialty solvents, and as intermediates in pharmaceutical synthesis.

Introduction to Esterification of Sterically Hindered Alcohols

The esterification of this compound presents a classic case of reacting a sterically hindered primary alcohol. The bulky 2,2-dimethyl substitution (a neopentyl group) can impede the nucleophilic attack of the alcohol on the protonated carboxylic acid, a key step in the Fischer esterification mechanism.[1] Consequently, driving the reaction to completion often requires forcing conditions, such as the use of an excess of one reactant, an effective catalyst, and the continuous removal of water to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2]

Commonly employed catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as Lewis acids.[3] The choice of catalyst can influence reaction times and yields. For particularly sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed, although this is often reserved for smaller-scale syntheses due to cost and purification challenges.[3][4]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and yields for the esterification of sterically hindered alcohols with various carboxylic acids. While specific data for this compound is not extensively published, the data for structurally similar alcohols such as hexanol and 2-ethyl-1-hexanol provide a strong basis for estimating reaction parameters and expected yields.

Table 1: Fischer Esterification of Various Alcohols with Acetic Acid

AlcoholCarboxylic AcidCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
EthanolAcetic AcidH₂SO₄1:10Reflux1~97[1]
n-HexanolAcetic AcidIon-Exchange Resin1:170-1104-8~78[5]
2-Ethyl-1-hexanolAcetic AcidAmberlyst 361:1905~60[6]
This compound (estimated)Acetic AcidH₂SO₄ or p-TSA1:1.5 - 1:3Reflux8-1660-80N/A

Table 2: Esterification of Alcohols with Benzoic Acid

AlcoholCarboxylic AcidCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
EthanolBenzoic AcidDeep Eutectic Solvent10:175688.3[7]
n-ButanolBenzoic AcidDeep Eutectic Solvent10:175687.8[7]
n-HexanolBenzoic AcidDeep Eutectic Solvent10:175667.5[7]
This compound (estimated)Benzoic AcidH₂SO₄ or p-TSA1.5:1 - 3:1Reflux12-2450-70N/A

Table 3: Esterification with Long-Chain Fatty Acids

AlcoholCarboxylic AcidCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
2-Ethyl-1-hexanolOleic Acidp-TSA2:11400.8>95[8]
2-Ethyl-1-hexanolPalmitic AcidImmobilized Lipase1:1402491[9]
This compound (estimated)Stearic AcidH₂SO₄1.5:1 - 3:1140-16010-2070-85N/A

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic Acid (e.g., acetic acid, propanoic acid, benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) or Heptane (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired carboxylic acid (1.2-1.5 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as toluene to facilitate azeotropic removal of water (approximately 50% of the volume of the reactants).[4] Carefully add the acid catalyst (0.01-0.05 eq of concentrated H₂SO₄ or p-TSA).

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, allowing for the removal of water and driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any unreacted volatile starting materials.

    • The crude ester can be further purified by vacuum distillation.

Protocol 2: Steglich Esterification of this compound (Milder Conditions)

This method is suitable for acid-sensitive substrates or when milder reaction conditions are preferred.

Materials:

  • This compound

  • Carboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N HCl solution

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture with stirring.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude ester by column chromatography on silica (B1680970) gel.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Alcohol (this compound) & Carboxylic Acid Solvent_Catalyst Add Solvent (Toluene) & Acid Catalyst (H₂SO₄) Reactants->Solvent_Catalyst Reflux Heat to Reflux with Dean-Stark Trap Solvent_Catalyst->Reflux Monitor Monitor Water Collection / TLC / GC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Wash Wash with NaHCO₃ (aq) & Brine Cool->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Distill Vacuum Distillation Filter_Concentrate->Distill Final_Product Pure Ester Distill->Final_Product

Caption: General workflow for the Fischer-Speier esterification.

Mechanism of Fischer-Speier Esterification

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack + R'OH Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product Ester + H₂O Deprotonation->Ester_Product - H⁺ Catalyst_Regen Catalyst Regenerated Deprotonation->Catalyst_Regen Carboxylic Acid\n+ H⁺ Carboxylic Acid + H⁺ Carboxylic Acid\n+ H⁺->Protonation

Caption: Key steps in the Fischer-Speier esterification mechanism.

Logical Relationship for Optimizing Esterification Yield

Optimization_Logic Goal Maximize Ester Yield Principle Le Châtelier's Principle Goal->Principle Action3 Use Effective Catalyst (e.g., H₂SO₄, p-TSA) Goal->Action3 Action1 Use Excess Reactant (Alcohol or Carboxylic Acid) Principle->Action1 Action2 Remove Water Continuously (e.g., Dean-Stark) Principle->Action2

References

Application Note: Oxidation of 2,2-Dimethyl-1-hexanol to 2,2-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the oxidation of the primary alcohol 2,2-dimethyl-1-hexanol to the corresponding carboxylic acid, 2,2-dimethylhexanoic acid. Several common and effective oxidation methods are presented, including Jones oxidation, pyridinium (B92312) dichromate (PDC) oxidation, and a TEMPO-catalyzed oxidation. Each method's advantages and disadvantages are discussed, and quantitative data is summarized for comparison. Detailed experimental procedures and safety considerations are provided to guide researchers in selecting and performing the optimal synthesis.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. 2,2-dimethylhexanoic acid is a branched-chain fatty acid that serves as a valuable building block in various chemical and pharmaceutical applications.[1][2] Its synthesis from the corresponding alcohol, this compound, requires a robust oxidizing agent capable of converting the primary alcohol function to a carboxylic acid without cleaving C-C bonds.[3][4] This note details and compares several reliable methods to achieve this transformation.

Overview of Selected Oxidation Methods

Several reagents can effectively oxidize primary alcohols to carboxylic acids. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost, and environmental considerations.

  • Jones Oxidation: This classic method uses chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in aqueous sulfuric acid and acetone.[5][6] It is a powerful, fast, and high-yielding reaction.[5] The primary alcohol is first oxidized to an aldehyde, which is then hydrated in the aqueous medium to a gem-diol intermediate that is further oxidized to the carboxylic acid.[6][7] A significant drawback is the use of carcinogenic chromium(VI) compounds, which require careful handling and disposal.[5][8]

  • Pyridinium Dichromate (PDC): PDC is a milder chromium-based reagent that can oxidize primary alcohols.[9] The outcome of the reaction is highly dependent on the solvent used. In dichloromethane (B109758) (CH₂Cl₂), the oxidation typically stops at the aldehyde stage.[10] However, when using a polar aprotic solvent like N,N-dimethylformamide (DMF), non-conjugated primary alcohols are oxidized all the way to the carboxylic acid.[10][9] PDC is less acidic than the Jones reagent, making it suitable for substrates with acid-sensitive functional groups.[10]

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that acts as a catalyst for the oxidation of alcohols.[11][12] The active oxidizing species is the N-oxoammonium ion, which is generated in situ by a stoichiometric (primary) oxidant like sodium hypochlorite (B82951) (NaOCl, bleach).[13][14] This system, often buffered and run in a biphasic solvent system, is known for its high selectivity and mild reaction conditions, avoiding the use of toxic heavy metals.[14][15] For conversion to a carboxylic acid, a two-step, one-pot procedure is often employed where the alcohol is first oxidized to the aldehyde with TEMPO/NaOCl, followed by further oxidation with sodium chlorite (B76162) (NaClO₂).[13][15]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key aspects of the selected methods for the synthesis of 2,2-dimethylhexanoic acid.

Method Oxidizing Agent(s) Typical Solvent(s) Typical Yield Advantages Disadvantages
Jones Oxidation CrO₃ / H₂SO₄Acetone, WaterHigh (>85%)Fast, high yield, inexpensive reagents.[5][6]Uses highly toxic and carcinogenic Cr(VI); strongly acidic conditions; difficult waste disposal.[5][7]
PDC Oxidation Pyridinium Dichromate (PDC)DMFGood (70-90%)Milder and less acidic than Jones reagent; suitable for some sensitive substrates.[10][9]Requires stoichiometric amounts of chromium reagent; DMF can be difficult to remove.[10][13]
TEMPO/NaOCl/NaClO₂ TEMPO (catalyst), NaOCl, NaClO₂CH₂Cl₂, Acetonitrile, WaterHigh (>90%)Avoids toxic heavy metals; very mild and selective conditions; environmentally benign.[13][15]Reagents can be more expensive; requires careful control of pH and stoichiometry.[13]

Diagrams

Reaction_Scheme Figure 1: Oxidation of this compound cluster_0 cluster_1 2_2_dimethyl_1_hexanol This compound structure_alcohol structure_alcohol structure_acid structure_acid structure_alcohol->structure_acid [Oxidation] 2_2_dimethylhexanoic_acid 2,2-dimethylhexanoic acid

Caption: General reaction scheme.

Experimental_Workflow_Jones Figure 2: Workflow for Jones Oxidation A Setup: Dissolve this compound in acetone. Cool in ice bath. B Reagent Addition: Slowly add Jones Reagent dropwise, maintaining temperature < 25°C. Observe color change (orange to green). A->B Step 1 C Reaction Monitoring: Allow to stir after addition. Monitor by TLC or GC for consumption of starting material. B->C Step 2 D Quench: Add isopropanol (B130326) to quench excess oxidant. C->D Step 3 E Workup: - Partition between ether and water. - Separate layers. D->E Step 4 F Extraction: - Extract aqueous layer with ether. - Combine organic layers. E->F Step 5 G Purification: - Wash combined organics with brine. - Dry over Na2SO4. - Concentrate in vacuo. - Purify by distillation or chromatography. F->G Step 6

Caption: Experimental workflow for Jones Oxidation.

Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Chromium-based reagents are highly toxic and carcinogenic; handle with extreme care and follow institutional guidelines for waste disposal.

Protocol 1: Jones Oxidation

This protocol is adapted from general procedures for the Jones oxidation of primary alcohols.[6][8]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a beaker submerged in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Cautiously and slowly, add this mixture to 50 mL of deionized water with stirring. Allow the final orange-red solution to cool to room temperature.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 5.0 g, 38.4 mmol) in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5°C.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. The rate of addition should be controlled to maintain the internal temperature below 25°C. A color change from orange-red to a murky green should be observed as the Cr(VI) is reduced to Cr(III).[7][8]

  • Reaction Completion and Quench: After the addition is complete and the orange color no longer persists, allow the mixture to stir for an additional 30 minutes at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidant by the careful, dropwise addition of isopropanol until the green color of Cr(III) is dominant.

  • Workup: Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts. To remove the carboxylic acid product from neutral byproducts, extract the ether solution with saturated sodium bicarbonate solution (3 x 50 mL).

  • Isolation: Cool the combined bicarbonate extracts in an ice bath and carefully acidify to pH ~2 with concentrated HCl. Extract the resulting aqueous layer with diethyl ether (3 x 50 mL). Combine these final ether extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylhexanoic acid. Further purification can be achieved by distillation.

Protocol 2: Pyridinium Dichromate (PDC) Oxidation

This protocol is based on the known reactivity of PDC in DMF for oxidizing primary alcohols to carboxylic acids.[10][9]

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add a solution of this compound (e.g., 2.0 g, 15.4 mmol) in 20 mL of anhydrous DMF.

  • Oxidation: To this solution, add pyridinium dichromate (PDC) in one portion (e.g., 11.6 g, 30.8 mmol, ~2.0 equivalents). The reaction is often exothermic and should be monitored. Stir the resulting mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction may take several hours (typically 4-12 h) to go to completion.

  • Workup: Once the starting material is consumed, pour the reaction mixture into 150 mL of water and extract with diethyl ether (4 x 50 mL). The large volume of water helps to remove the DMF.

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by silica (B1680970) gel chromatography or distillation to yield pure 2,2-dimethylhexanoic acid.

Protocol 3: TEMPO-Catalyzed Oxidation

This is a two-step, one-pot protocol for the complete oxidation of the primary alcohol.[13]

Materials:

Procedure:

  • Step 1: Oxidation to Aldehyde: In a flask, dissolve this compound (e.g., 2.0 g, 15.4 mmol) in 30 mL of dichloromethane. Add an aqueous solution of sodium bicarbonate (5%, 15 mL). To this biphasic mixture, add TEMPO (e.g., 24 mg, 0.154 mmol, 1 mol%).

  • Cool the mixture to 0°C in an ice bath. Slowly add sodium hypochlorite solution (e.g., ~16 mL, ~1.1 eq.) dropwise while maintaining the temperature at 0°C. Stir vigorously for 1-2 hours, monitoring by TLC for the disappearance of the alcohol.

  • Step 2: Oxidation to Carboxylic Acid: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, e.g., 2.8 g, 31 mmol, ~2 eq.) and monosodium phosphate (NaH₂PO₄, 2.8 g) in 30 mL of water.

  • Add the sodium chlorite solution to the reaction mixture from Step 1, along with tert-butanol (15 mL) as a cosolvent and 2-methyl-2-butene (5 mL) as a scavenger for hypochlorite.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours or until the intermediate aldehyde is fully consumed (monitor by TLC/GC).

  • Quench and Workup: Cool the mixture in an ice bath and quench any remaining oxidants by slowly adding a saturated aqueous solution of sodium thiosulfate until a KI-starch paper test is negative.

  • Make the mixture basic (pH ~10) by adding 2 M NaOH. Separate the layers. Wash the organic layer with a small amount of water.

  • Isolation: Combine the aqueous layers, cool in an ice bath, and acidify to pH ~3 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 2,2-dimethylhexanoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2,2-Dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Grignard Reaction: This involves reacting a Grignard reagent with an appropriate aldehyde. A common route is the reaction of butylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal).[1][2]

  • Hydroboration-Oxidation: This two-step process involves the hydroboration of 2,2-dimethyl-1-hexene, followed by an oxidation step to yield the primary alcohol. This method is known for its anti-Markovnikov regioselectivity.[3][4]

  • Reduction of a Carboxylic Acid Derivative: This involves the reduction of 2,2-dimethylhexanoic acid or one of its esters using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5][6]

Q2: What are the typical side products observed in the Grignard synthesis of this compound?

A2: When synthesizing this compound via a Grignard reaction, several side products can form. These include unreacted starting materials, the Wurtz coupling product (e.g., octane (B31449) from butylmagnesium bromide), and byproducts from reactions with atmospheric moisture or carbon dioxide.[7] With sterically hindered aldehydes like pivaldehyde, side reactions such as enolization of the aldehyde and reduction of the aldehyde to an alcohol can also occur.[7]

Q3: What is the major side product in the hydroboration-oxidation of 2,2-dimethyl-1-hexene?

A3: The hydroboration-oxidation reaction is highly regioselective for the anti-Markovnikov product, which is the desired this compound.[3][4] However, a minor amount of the Markovnikov addition product, the isomeric secondary alcohol 2,2-Dimethyl-3-hexanol, can be formed. Studies on structurally similar terminal alkenes show that the ratio of primary to secondary alcohol is typically around 94:6.[8]

Q4: Are there significant side products when reducing 2,2-dimethylhexanoic acid with LiAlH₄?

A4: The reduction of carboxylic acids and their derivatives with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is generally a very efficient and clean reaction.[5][9] If the reaction is carried out correctly and allowed to go to completion, side products are typically minimal.[7] The most likely impurity would be unreacted starting material due to incomplete reduction.[7]

Troubleshooting Guides

Guide 1: Grignard Reaction Route
IssuePotential Cause(s)Troubleshooting Step(s)
Low or no yield of this compound 1. Wet glassware or solvents. 2. Inactive Magnesium turnings. 3. Impure alkyl halide. 4. Reaction with atmospheric CO₂ or O₂.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[7] 2. Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[7] 3. Use freshly distilled alkyl halide.[7] 4. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[7]
Presence of a significant amount of a hydrocarbon byproduct (e.g., octane) Wurtz Coupling: This side reaction occurs between the Grignard reagent and the alkyl halide.Minimize this by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a dilute solution can also be beneficial.[7]
Cloudiness or solid precipitates in crude product Formation of magnesium salts (alkoxides) after the initial reaction.During the aqueous workup, add a dilute acid solution (e.g., HCl or H₂SO₄) to quench the reaction and dissolve these salts.[10]
Guide 2: Hydroboration-Oxidation Route
IssuePotential Cause(s)Troubleshooting Step(s)
Presence of isomeric secondary alcohol (2,2-Dimethyl-3-hexanol) Markovnikov addition of borane (B79455) to the alkene.This is an inherent, minor pathway of the reaction. To maximize the desired product, ensure the use of sterically hindered boranes like disiamylborane (B86530) or 9-BBN, which can increase regioselectivity for the anti-Markovnikov product.[4]
Incomplete reaction Insufficient borane reagent or incomplete oxidation.Ensure the correct stoichiometry of the borane reagent. For the oxidation step, ensure adequate amounts of H₂O₂ and base (e.g., NaOH) are used and that the reaction is allowed sufficient time to proceed to completion.
Guide 3: Reduction Route
IssuePotential Cause(s)Troubleshooting Step(s)
Presence of unreacted starting material (2,2-dimethylhexanoic acid or ester) 1. Insufficient reducing agent (LiAlH₄). 2. Incomplete reaction.1. Use a slight excess of LiAlH₄ to ensure complete reduction.[6] 2. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Violent or uncontrolled reaction during workup LiAlH₄ reacts violently with water.The reaction must be quenched carefully at a low temperature (e.g., 0 °C) by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by a careful addition of water and/or aqueous base.

Quantitative Data Summary

The following table summarizes the typical regioselectivity observed in the hydroboration-oxidation of terminal alkenes, which is analogous to the synthesis of this compound from 2,2-dimethyl-1-hexene.

Alkene SubstrateDesired Product (Anti-Markovnikov)Isomeric Side Product (Markovnikov)Typical Ratio
3,3-Dimethyl-1-butene3,3-Dimethyl-1-butanol3,3-Dimethyl-2-butanol94 : 6[8]
1-Hexene1-Hexanol2-Hexanol94 : 6[8]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Butylmagnesium bromide + Pivaldehyde)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a few drops of 1-bromobutane (B133212) to initiate the reaction (activation with an iodine crystal may be necessary). Once the reaction begins, add the remaining 1-bromobutane, diluted in anhydrous ether, dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pivaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis via Hydroboration-Oxidation of 2,2-Dimethyl-1-hexene
  • Hydroboration: In a dry flask under a nitrogen atmosphere, dissolve 2,2-dimethyl-1-hexene in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.[4]

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not rise significantly.

  • Workup: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete oxidation. Cool the mixture to room temperature and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude alcohol by distillation.

Visualizations

Synthesis Pathways Overview

G cluster_start Starting Materials cluster_product Product Pivaldehyde + ButylMgBr Pivaldehyde + ButylMgBr Product This compound Pivaldehyde + ButylMgBr->Product Grignard Reaction 2,2-Dimethyl-1-hexene 2,2-Dimethyl-1-hexene 2,2-Dimethyl-1-hexene->Product Hydroboration- Oxidation 2,2-Dimethylhexanoic Acid/Ester 2,2-Dimethylhexanoic Acid/Ester 2,2-Dimethylhexanoic Acid/Ester->Product LiAlH4 Reduction

Caption: Overview of common synthetic routes to this compound.

Grignard Reaction: Main Product vs. Side Product

G cluster_reactants Reactants ButylMgBr Butyl-MgBr SideProduct Octane (Wurtz Coupling Product) ButylMgBr->SideProduct Wurtz Coupling Alkoxide Alkoxide Intermediate ButylMgBr->Alkoxide 1. Nucleophilic Addition Pivaldehyde Pivaldehyde (2,2-Dimethylpropanal) Pivaldehyde->Alkoxide 1. Nucleophilic Addition ButylBr Butyl-Br ButylBr->SideProduct Wurtz Coupling MainProduct This compound Alkoxide->MainProduct 2. H3O+ Workup

Caption: Formation of the desired alcohol and a Wurtz coupling side product.

Hydroboration-Oxidation: Regioselectivity

G Alkene 2,2-Dimethyl-1-hexene Reagents 1. BH3-THF 2. H2O2, NaOH AntiMarkovnikov This compound (Desired Product, >94%) Reagents->AntiMarkovnikov Anti-Markovnikov Addition Markovnikov 2,2-Dimethyl-3-hexanol (Side Product, <6%) Reagents->Markovnikov Markovnikov Addition

Caption: Regiochemical outcome of the hydroboration-oxidation of 2,2-dimethyl-1-hexene.

Troubleshooting Logic Flowchart

G Start Impure Product Detected CheckImpurity Identify Impurity by GC-MS, NMR Start->CheckImpurity Hydrocarbon Hydrocarbon Impurity (e.g., Octane) CheckImpurity->Hydrocarbon Alkane? Isomer Isomeric Alcohol Impurity CheckImpurity->Isomer Isomer? StartMat Unreacted Starting Material CheckImpurity->StartMat Starting Material? Cause_Wurtz Likely Cause: Wurtz Coupling Hydrocarbon->Cause_Wurtz Cause_Markov Likely Cause: Markovnikov Addition Isomer->Cause_Markov Cause_Incomplete Likely Cause: Incomplete Reaction StartMat->Cause_Incomplete Solution_Wurtz Solution: Slow reactant addition, dilute conditions. Cause_Wurtz->Solution_Wurtz Solution_Markov Solution: Use bulky borane, optimize purification. Cause_Markov->Solution_Markov Solution_Incomplete Solution: Increase reaction time, check reagent stoichiometry. Cause_Incomplete->Solution_Incomplete

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Purification of Crude 2,2-Dimethyl-1-hexanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2-Dimethyl-1-hexanol via fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fractional distillation of crude this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities The boiling points of this compound and impurities are too close for efficient separation with the current setup.- Increase the length of the fractionating column or use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate by reducing the heat input. This allows for more condensation-vaporization cycles on the column packing, improving separation.- Ensure the column is well-insulated to maintain a proper temperature gradient.
Temperature Fluctuations at the Thermometer - Uneven heating of the distillation flask.- "Bumping" of the liquid due to the absence of boiling chips or a stir bar.- The distillation rate is too high, causing pulses of vapor to reach the thermometer.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heating rate to achieve a slow, steady distillation rate of 1-2 drops per second.
No Distillate Collecting Despite Boiling - A leak in the distillation apparatus.- The thermometer bulb is incorrectly positioned.- Insufficient heating to overcome the heat loss in the column and still head.- Check all joints and connections for a proper seal. Use joint clips to secure connections.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- Insulate the distillation column and still head with glass wool or aluminum foil to minimize heat loss.
Product Purity is Lower Than Expected - The collection of fractions was started too early or ended too late.- The fractionating column is flooded.- Collect a forerun fraction containing lower-boiling impurities and discard it. Stop collecting the main fraction when the temperature begins to drop or rise significantly after the expected boiling range.- Reduce the heating rate. Flooding occurs when the vapor flow up the column is too fast, preventing the liquid from flowing back down.
Distillation Proceeds Too Slowly or Stalls - Insufficient heat input.- Significant heat loss from the apparatus.- Gradually increase the setting on the heating mantle.- Insulate the fractionating column and the neck of the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The reported boiling point of this compound at atmospheric pressure (760 mmHg) is in the range of 165.5°C to 173°C.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used.

  • From Grignard Synthesis (e.g., butylmagnesium bromide and 2,2-dimethylpropanal):

    • Unreacted starting materials.

    • Side-products from the coupling of the Grignard reagent (e.g., octane, boiling point ~125-127°C).

    • The solvent used for the Grignard reaction (e.g., diethyl ether or dibutyl ether, boiling point ~142-143°C).

  • From Hydroboration-Oxidation of 2,2-Dimethyl-1-hexene:

    • Isomeric alcohols, such as 2,2-dimethyl-2-hexanol.

    • Unreacted starting alkene (2,2-dimethyl-1-hexene).

    • Residual solvents from the workup.

Q3: How can I tell when I am collecting the pure this compound fraction?

A3: You should observe a stable temperature plateau on the thermometer within the expected boiling range of this compound. The temperature should remain constant as the pure compound distills.

Q4: My crude product is dark. Will fractional distillation remove the color?

A4: Fractional distillation is effective at separating components based on boiling points. If the color is due to a non-volatile or significantly higher-boiling impurity, it will likely remain in the distillation flask. If the color is from an impurity with a boiling point close to the product, further purification steps may be necessary.

Q5: Is it necessary to use a vacuum for the distillation of this compound?

A5: While not strictly necessary as the compound distills without decomposition at atmospheric pressure, vacuum distillation can be advantageous. It lowers the boiling point, which can be useful if the compound is sensitive to high temperatures or if you want to speed up the process.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compoundC₈H₁₈O130.23165.5 - 173
OctaneC₈H₁₈114.23125 - 127[1][2][3][4][5]
Dibutyl etherC₈H₁₈O130.23141 - 143[6][7][8][9][10]
2,2-DimethylhexanalC₈H₁₆O128.21~168[11][12][13]
2,3-Dimethyl-1-hexeneC₈H₁₆112.21~112[14][15][16]

Experimental Protocol: Fractional Distillation of Crude this compound

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower nipple and the outlet to the upper nipple.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

    • Insulate the fractionating column and the neck of the distillation flask.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle. If using a stirrer, ensure it is rotating at a moderate speed.

    • Observe the liquid as it begins to boil and the vapor rises up the fractionating column.

    • Monitor the temperature at the thermometer. The temperature will initially rise and then stabilize as the first, lower-boiling fraction begins to distill.

    • Collect this initial fraction (forerun) in a separate receiving flask and set it aside. This fraction will contain low-boiling impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction. The temperature should stabilize at the boiling point of this compound.

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second by carefully controlling the heat input.

    • Continue collecting the fraction as long as the temperature remains stable within the expected boiling range.

    • If the temperature drops or begins to rise significantly, stop the distillation or change to a new receiving flask to collect any higher-boiling fractions.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, turn off the cooling water and disassemble the apparatus.

    • Weigh the collected main fraction to determine the yield of purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion setup Assemble Fractional Distillation Apparatus charge_flask Charge Flask with Crude This compound setup->charge_flask heat Gently Heat the Flask charge_flask->heat monitor_temp Monitor Temperature heat->monitor_temp collect_forerun Collect Forerun (Low-Boiling Impurities) collect_forerun->monitor_temp Temp Rises collect_main Collect Main Fraction (this compound) collect_main->monitor_temp Temp Changes monitor_temp->collect_forerun Temp Stabilizes (Low BP) monitor_temp->collect_main Temp Stabilizes (Product BP) cooldown Cool Down Apparatus monitor_temp->cooldown Distillation Complete disassemble Disassemble and Analyze Product cooldown->disassemble

Caption: Experimental workflow for the fractional distillation of crude this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Diagnose Potential Cause cluster_solutions Implement Solution start Distillation Issue Occurs poor_separation Poor Separation start->poor_separation temp_fluctuation Temperature Fluctuation start->temp_fluctuation no_distillate No Distillate start->no_distillate cause_bp Close Boiling Points/ Inefficient Column poor_separation->cause_bp cause_heating Uneven Heating/ Bumping temp_fluctuation->cause_heating cause_leak Apparatus Leak/ Incorrect Setup no_distillate->cause_leak sol_column Improve Column Efficiency/ Slow Distillation Rate cause_bp->sol_column sol_heating Ensure Uniform Heating/ Add Boiling Chips cause_heating->sol_heating sol_setup Check Joints & Seals/ Correct Thermometer Position cause_leak->sol_setup end Problem Resolved sol_column->end sol_heating->end sol_setup->end

Caption: Troubleshooting logic for common issues in fractional distillation.

References

Technical Support Center: Removing Water Impurities from 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water from 2,2-Dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from this compound?

A1: The primary methods for drying this compound, a primary alcohol, include:

  • Use of Solid Drying Agents (Desiccants): This is the most common laboratory-scale method for removing trace amounts of water.[1] Suitable agents include anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3A molecular sieves.[2][3]

  • Azeotropic Distillation: This technique is effective for removing larger quantities of water.[2] It involves adding an entrainer, such as toluene (B28343), which forms a low-boiling azeotrope with water that can be distilled off.[4][5]

  • Extractive Distillation: This method uses a high-boiling solvent to alter the relative volatilities of the alcohol and water, allowing for their separation by distillation.[6]

Q2: My this compound is cloudy after an aqueous workup. What should I do?

A2: Cloudiness typically indicates a significant amount of dispersed water. The first step is to remove the bulk of the water by washing the organic layer with a saturated aqueous sodium chloride solution (brine).[3][4] The high salt concentration reduces the solubility of water in the organic phase, causing it to separate more effectively.[3] After the brine wash, the organic layer can be treated with a solid drying agent.

Q3: How do I choose the right solid drying agent for this compound?

A3: The choice depends on the required dryness, speed, and scale.

  • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with high capacity.[4][7] It is slightly acidic, which is generally acceptable for a robust primary alcohol like this compound but should be considered if acid-sensitive functional groups are present.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent, but it has a lower capacity and works more slowly than MgSO₄.[4][7] It is a good choice for preliminary drying or when chemical neutrality is critical.

  • 3A Molecular Sieves: These are highly efficient for achieving very low water content (anhydrous conditions).[8][9][10] Their pores are 3 angstroms in size, which selectively adsorb small water molecules while excluding the larger alcohol molecules.[11][12] They are the preferred choice for producing anhydrous solvents for moisture-sensitive reactions.[13]

Q4: My drying agent is clumping together at the bottom of the flask. What does this mean?

A4: Clumping indicates that the drying agent has become saturated with water and is no longer effective.[3] You should add more drying agent in portions, swirling after each addition, until some of the newly added agent remains free-flowing and does not clump.[3] This signifies that all the water has been absorbed and the solution is dry.

Q5: How can I be sure my molecular sieves are active and effective?

A5: Molecular sieves must be activated before use to remove any pre-adsorbed water from the air.[11] This is done by heating them in an oven (e.g., at 300°C) under a vacuum or a stream of inert gas for several hours.[1][14] Properly activated sieves will release significant heat (an exothermic process) when water is added.[11][15] Store activated sieves in a desiccator to prevent re-exposure to atmospheric moisture.

Q6: Can I use simple distillation to remove water from this compound?

A6: Simple distillation is generally ineffective for completely separating water from alcohols due to the potential formation of azeotropes—mixtures that boil at a constant temperature and have a constant composition in the vapor phase.[12][16] While the specific azeotrope for this compound and water is not commonly documented, it is a risk. For effective separation via distillation, azeotropic or extractive methods are required.[5][6]

Q7: I need my this compound to be extremely dry (anhydrous). What is the best method?

A7: For preparing anhydrous this compound, the recommended method is to use activated 3A molecular sieves. After a preliminary drying step with a standard desiccant like Na₂SO₄ to remove the bulk of the water, the alcohol should be allowed to stand over activated 3A sieves for at least 24 hours.[14] For the highest purity, subsequent distillation of the alcohol from the sieves under an inert atmosphere may be performed.

Q8: How do I properly handle and store dried this compound to prevent water reabsorption?

A8: Dried organic solvents are often hygroscopic and can reabsorb moisture from the atmosphere. Store the dried this compound in a tightly sealed bottle, preferably with a septum cap, under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of activated 3A molecular sieves to the storage bottle can help maintain dryness.[2][17]

Data Presentation

Table 1: Comparison of Common Solid Drying Agents for Alcohols

Drying AgentFormulaCapacitySpeedEfficiency (Final H₂O)Compatibility Notes
Magnesium Sulfate MgSO₄HighFastGood (~100-300 ppm)Slightly acidic; very effective and general-purpose.[1][4]
Sodium Sulfate Na₂SO₄LowSlowModerateNeutral; good for pre-drying or with sensitive compounds.[4][7]
Calcium Chloride CaCl₂HighFastGoodBasic; can form adducts with alcohols and should be avoided.[1][3]
Molecular Sieves (3A) KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂OHighModerateExcellent (<10 ppm)Neutral; best for achieving anhydrous conditions. Must be activated.[8][10]

Experimental Protocols

Protocol 1: General Drying using Anhydrous Magnesium Sulfate (MgSO₄)

  • Objective: To remove trace water from this compound after an aqueous workup.

  • Procedure: a. Transfer the this compound into a dry Erlenmeyer flask. b. Add a small amount of anhydrous MgSO₄ powder (e.g., 1-2 spatula tips for 50 mL of alcohol). c. Swirl the flask. Observe the drying agent. If it clumps together, add more MgSO₄ in portions until some powder remains free-flowing.[3] d. Allow the mixture to stand for at least 20 minutes to ensure complete drying.[3] e. Remove the drying agent by gravity filtration through a fluted filter paper into a clean, dry flask.

Protocol 2: High-Efficiency Drying using Activated 3A Molecular Sieves

  • Objective: To prepare anhydrous this compound for moisture-sensitive applications.

  • Procedure: a. Activation: Place 3A molecular sieve beads in a flask and heat in an oven at >300°C under vacuum for at least 3 hours. Allow to cool to room temperature in a desiccator. b. Drying: Add the pre-dried (e.g., with Na₂SO₄) this compound to a flask containing the activated molecular sieves (approx. 10-20% of the solvent volume).[10][14] c. Seal the flask and let it stand for at least 24 hours.[14] d. Carefully decant or filter the dried alcohol into a final storage vessel under an inert atmosphere.

Protocol 3: Removal of Water by Azeotropic Distillation with Toluene

  • Objective: To remove a significant amount of water from this compound.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, and heating mantle.

  • Procedure: a. Combine the wet this compound and toluene (an entrainer) in the round-bottom flask. b. Assemble the Dean-Stark distillation apparatus. c. Heat the mixture to reflux. The toluene-water azeotrope will boil first (at a lower temperature than any of the individual components) and condense into the Dean-Stark trap.[4] d. As the condensate collects, it will separate into two layers in the trap: a lower aqueous layer and an upper organic (toluene) layer. e. The toluene will overflow from the trap and return to the distillation flask, while the water is collected. f. Continue the distillation until no more water collects in the trap. g. Allow the apparatus to cool. The remaining solution in the flask is dried this compound dissolved in toluene. The toluene can be removed by simple distillation.

Visualizations

Drying_Method_Workflow start Start: Wet this compound check_water Assess Water Content start->check_water brine_wash Wash with Brine (sat. NaCl) check_water->brine_wash Bulk Water (Cloudy) solid_desiccant Use Solid Drying Agent (e.g., Na₂SO₄ or MgSO₄) check_water->solid_desiccant Trace Water (Clear) azeotrope Azeotropic Distillation with Toluene check_water->azeotrope High Volume of Water brine_wash->solid_desiccant check_dryness Required Dryness Level? solid_desiccant->check_dryness mol_sieves Use Activated 3A Molecular Sieves check_dryness->mol_sieves Anhydrous Required end_moderate Moderately Dry Alcohol (For general use) check_dryness->end_moderate Moderate azeotrope->solid_desiccant Remove final traces end_anhydrous Anhydrous Alcohol (For sensitive reactions) mol_sieves->end_anhydrous

Caption: Decision workflow for selecting a drying method.

Molecular_Sieve_Mechanism Mechanism of 3A Molecular Sieve cluster_sieve 3A Molecular Sieve Structure pore Pore (3Å) water H₂O Molecule (~2.8Å) water->pore Adsorbed alcohol This compound (>3Å) alcohol->pore Excluded

Caption: Selective adsorption by a 3A molecular sieve.

References

Challenges in the oxidation of sterically hindered 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of the sterically hindered primary alcohol, 2,2-Dimethyl-1-hexanol, to its corresponding aldehyde, 2,2-dimethylhexanal.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of this compound challenging?

A1: The primary challenge in oxidizing this compound lies in its steric hindrance. The presence of two methyl groups on the carbon adjacent to the alcohol-bearing carbon (a neopentyl-type structure) shields the reaction center. This steric bulk can significantly slow down the reaction rate with many common oxidizing agents and can lead to lower yields or require harsher reaction conditions, which in turn may cause side reactions.

Q2: What are the primary goals when oxidizing this compound?

A2: The main objectives are to achieve a high yield of the desired aldehyde, 2,2-dimethylhexanal, while minimizing over-oxidation to the corresponding carboxylic acid (2,2-dimethylhexanoic acid) and preventing side reactions such as skeletal rearrangements, which can be prompted by acidic conditions.

Q3: Which oxidation methods are recommended for sterically hindered primary alcohols like this compound?

A3: Mild oxidation methods that operate under neutral or slightly basic and anhydrous conditions are generally preferred. These include the Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Parikh-Doering oxidation. These methods are known for their high selectivity for converting primary alcohols to aldehydes without significant over-oxidation.

Q4: Can I use stronger oxidizing agents like Jones reagent (chromic acid) or KMnO4?

A4: While strong oxidizing agents can oxidize primary alcohols, they typically convert them directly to carboxylic acids, especially in the presence of water. For the selective synthesis of 2,2-dimethylhexanal, these reagents are generally not suitable as they will lead to over-oxidation.

Q5: What is the biological relevance of the product, 2,2-dimethylhexanal?

A5: There is currently limited specific information available in scientific literature regarding the biological activity or involvement in signaling pathways of 2,2-dimethylhexanal. However, aliphatic aldehydes as a class are known to be reactive molecules that can impact cellular processes. They can be involved in oxidative stress and may modulate signaling pathways such as NF-κB and YAP.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Steric Hindrance: The chosen oxidizing agent may not be reactive enough to overcome the steric bulk of the substrate. 2. Reagent Inactivity: The oxidizing agent (e.g., DMP, SO3·pyridine (B92270) complex) may have degraded due to moisture. 3. Low Reaction Temperature: For some reactions, the temperature may be too low to initiate the reaction, even for mild oxidations.1. Switch to a more suitable oxidation method for hindered alcohols, such as Parikh-Doering or Swern oxidation. 2. Use freshly opened or properly stored anhydrous reagents. Ensure all glassware is thoroughly dried. 3. For Swern oxidations, after the initial low-temperature steps, allowing the reaction to slowly warm to room temperature can drive it to completion. For Parikh-Doering, the reaction is often run at 0°C to room temperature.
Formation of Carboxylic Acid (Over-oxidation) 1. Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydration of the aldehyde product, which is then further oxidized. 2. Oxidizing Agent is too Strong: The chosen reagent may not be mild enough.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Utilize mild and selective oxidizing agents like DMP, or employ Swern or Parikh-Doering conditions which are performed in the absence of water.
Formation of Side Products 1. Rearrangement: Acidic conditions can protonate the alcohol, leading to carbocation formation and subsequent rearrangement of the neopentyl skeleton. 2. Alkoxymethyl sulfide (B99878) formation (Swern): Premature addition of the amine base before the alcohol has fully reacted with the activated DMSO can lead to the formation of an alkoxymethyl sulfide byproduct.1. Avoid strongly acidic conditions. Use buffered systems if necessary (e.g., pyridine in DMP oxidation). 2. In the Swern oxidation, ensure the alcohol is added and allowed to react with the activated DMSO species before the addition of the tertiary amine base.
Difficult Product Isolation/Work-up 1. Solid Byproducts: Dess-Martin oxidation produces solid iodine-containing byproducts that can make product isolation challenging. 2. Emulsion Formation: Aqueous work-up of reactions containing DMSO or other surfactants can lead to persistent emulsions.1. For DMP oxidations, after the reaction, dilute the mixture with a non-polar solvent like hexane (B92381) or ether and filter through a pad of celite or silica (B1680970) gel to remove the solid byproducts. A wash with a sodium thiosulfate (B1220275) solution can also help to reduce the iodine byproducts. 2. Use brine (saturated NaCl solution) during the aqueous wash to help break emulsions.

Data Presentation

Oxidation MethodSubstrateProductYield (%)Reference
Parikh-DoeringA primary alcoholCorresponding aldehyde90% (on kg scale)[3]
Swern OxidationA sterically hindered alcoholCorresponding aldehyde92%[2]
Kornblum OxidationNeopentyl tosylate2,2-dimethylpropanal85%[4]

Experimental Protocols

Parikh-Doering Oxidation of a Sterically Hindered Primary Alcohol

This protocol is a general procedure for the Parikh-Doering oxidation and can be adapted for this compound.

Reagents and Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO3·py)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of this compound (1.0 eq) and a tertiary amine base (e.g., Et3N, 3.0 eq) in anhydrous DCM and anhydrous DMSO (5-10 volumes) at 0 °C under an inert atmosphere, add the sulfur trioxide pyridine complex (SO3·py, 2.0 eq) portion-wise.[5]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,2-dimethylhexanal.

Swern Oxidation of a Sterically Hindered Primary Alcohol

This is a general protocol for the Swern oxidation.

Reagents and Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride or Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath (-78 °C), and standard glassware for extraction and purification.

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM dropwise.[6][7][8]

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and after the addition is complete, allow the reaction mixture to warm to room temperature slowly.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Visualizations

Experimental_Workflow_Parikh_Doering cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve this compound and Et3N in anhydrous DCM/DMSO B Cool to 0 °C A->B C Add SO3·py complex portion-wise B->C D Stir at 0 °C for 1-2h (Monitor by TLC) C->D E Quench with cold water D->E F Extract with DCM E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H I 2,2-Dimethylhexanal H->I

Caption: Parikh-Doering Oxidation Workflow.

Experimental_Workflow_Swern cluster_activation Activator Formation cluster_reaction Oxidation cluster_workup Work-up & Purification A Add DMSO to Oxalyl Chloride in DCM at -78 °C B Stir for 15-30 min A->B C Add this compound solution dropwise at -78 °C B->C D Stir for 30-60 min C->D E Add Et3N dropwise and warm to room temp. D->E F Quench with water and extract with DCM E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H I 2,2-Dimethylhexanal H->I

Caption: Swern Oxidation Workflow.

Aldehyde_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Aldehyde Aliphatic Aldehyde (e.g., 2,2-dimethylhexanal) ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS induces Cytotoxicity Cytotoxicity/ Apoptosis Aldehyde->Cytotoxicity can lead to NFkB NF-κB Activation ROS->NFkB activates YAP YAP Activation ROS->YAP activates ROS->Cytotoxicity can lead to Inflammation Inflammation NFkB->Inflammation GeneExp Altered Gene Expression NFkB->GeneExp YAP->GeneExp

Caption: General Aldehyde-Induced Signaling.

References

Technical Support Center: Acid-Catalyzed Dehydration of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for the acid-catalyzed dehydration of 2,2-Dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the acid-catalyzed dehydration of this compound?

The reaction proceeds primarily through an E1 (elimination, unimolecular) mechanism, although under certain conditions, aspects of an E2 (elimination, bimolecular) mechanism may be involved, especially for a primary alcohol.[1][2][3][4] The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1][3][5][6]

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a primary carbocation.[5][7] Primary carbocations are highly unstable.[1][3]

  • Carbocation rearrangement: To achieve greater stability, the initially formed primary carbocation will rapidly undergo a 1,2-hydride shift or a 1,2-methyl shift. This rearrangement results in the formation of a more stable tertiary carbocation.[5][8][9]

  • Deprotonation to form alkenes: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding a mixture of alkene isomers.[4]

Q2: What are the potential products of this reaction?

Due to carbocation rearrangements, a mixture of isomeric alkenes is expected. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[10] However, other, less substituted alkenes will also be formed. The potential products after rearrangement include:

  • 2,3-Dimethyl-1-hexene

  • 2,3-Dimethyl-2-hexene (major product)

  • 3,3-Dimethyl-1-hexene

  • 2-Ethyl-3-methyl-1-pentene

  • Other isomers depending on the extent of rearrangements.

Q3: Why is a mixture of products observed, and how can I influence the product distribution?

A mixture of products is a direct consequence of the formation of a carbocation intermediate that can rearrange to more stable forms.[8][11] Controlling the product distribution is challenging. However, factors that can influence the outcome include:

  • Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used to favor elimination over substitution.[6]

  • Temperature: Higher temperatures generally favor elimination reactions.[2][3]

  • Reaction Time: Longer reaction times may allow for more complete equilibration of carbocation intermediates, potentially favoring the thermodynamically most stable alkene.

For less rearranged products, alternative dehydration methods that avoid carbocation formation, such as the use of phosphorus oxychloride (POCl₃) in pyridine, could be considered.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Alkene Products 1. Incomplete reaction. 2. Loss of volatile products during the reaction. 3. Polymerization of the alkene products. 4. Rehydration of the alkene back to the alcohol.1. Increase reaction time or temperature. Ensure efficient mixing. 2. Use a distillation setup to remove the lower-boiling alkene products as they are formed, shifting the equilibrium forward (Le Chatelier's principle).[12] 3. Avoid excessively high temperatures or prolonged reaction times. Consider using a milder acid catalyst. 4. Efficiently remove water from the reaction mixture.
Complex Mixture of Isomers Inherent to the E1 mechanism involving a primary alcohol that undergoes carbocation rearrangement.This is expected. To obtain a specific isomer, fractional distillation may be necessary to separate the products based on their boiling points. For cleaner product profiles, consider alternative synthetic routes that do not proceed via a carbocation intermediate.
Presence of an Ether Byproduct Nucleophilic attack of an alcohol molecule on the carbocation intermediate (an SN1 reaction).This is more likely at lower temperatures. Increasing the reaction temperature will favor the elimination (E1) pathway over the substitution (SN1) pathway.
Charring or Darkening of the Reaction Mixture Strong oxidizing acids like concentrated sulfuric acid can cause side reactions and charring of the organic material.[6]Use concentrated phosphoric(V) acid, which is less oxidizing than sulfuric acid.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Objective: To synthesize a mixture of alkenes from this compound via acid-catalyzed dehydration.

Materials:

  • This compound

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Set up a distillation apparatus with a round-bottom flask as the distilling flask and a cooled receiving flask.

  • In the round-bottom flask, combine this compound and a catalytic amount of concentrated phosphoric acid (or sulfuric acid). Add a few boiling chips.

  • Heat the mixture gently using a heating mantle. The reaction temperature should be carefully controlled. For primary alcohols, temperatures in the range of 170-180°C are often required.[2]

  • The alkene products, being more volatile than the starting alcohol, will distill over as they are formed. Collect the distillate in the cooled receiving flask.

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The final product can be further purified by fractional distillation if separation of the isomeric alkenes is desired.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers.[13][14][15]

Data Presentation

The following table presents a hypothetical, yet expected, product distribution for the acid-catalyzed dehydration of this compound based on the principles of carbocation stability and Zaitsev's rule. Actual experimental results may vary.

Product Structure Alkene Substitution Expected Abundance
2,3-Dimethyl-2-hexeneCH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₃TetrasubstitutedMajor
2,3-Dimethyl-1-hexeneCH₂=C(CH₃)-CH(CH₃)-CH₂-CH₂-CH₃DisubstitutedMinor
3,3-Dimethyl-1-hexeneCH₂=CH-C(CH₃)₂-CH₂-CH₂-CH₃MonosubstitutedMinor

Visualizations

Reaction Mechanism Pathway

G cluster_start Step 1: Protonation cluster_intermediate1 Step 2: Formation of Primary Carbocation cluster_rearrangement Step 3: Carbocation Rearrangement cluster_products Step 4: Deprotonation A This compound + H+ B Protonated Alcohol A->B C Primary Carbocation + H2O B->C Loss of H2O D Tertiary Carbocation C->D 1,2-Hydride/Methyl Shift E Alkene Mixture (Major + Minor Products) D->E -H+

Caption: Acid-catalyzed dehydration mechanism of this compound.

Troubleshooting Workflow

G Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Yes ComplexMixture Complex Mixture? Problem->ComplexMixture No Sol_LowYield Increase Temp/Time Distill Product LowYield->Sol_LowYield Charring Charring? ComplexMixture->Charring No Sol_ComplexMixture Expected Outcome Use Fractional Distillation ComplexMixture->Sol_ComplexMixture Yes Sol_Charring Use Phosphoric Acid Inert Atmosphere Charring->Sol_Charring Yes End Successful Reaction Charring->End No Sol_LowYield->End Sol_ComplexMixture->End Sol_Charring->End

References

Technical Support Center: Carbocation Rearrangement in 2,2-Dimethyl-1-hexanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol. This reaction is a classic example of a carbocation rearrangement, and understanding its intricacies is crucial for achieving desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the dehydration of this compound?

The expected major product is 2-methyl-2-heptene.[1][2] This is because the reaction proceeds through a carbocation intermediate that undergoes a rearrangement to form a more stable carbocation before elimination occurs.

Q2: Why does carbocation rearrangement occur in this reaction?

The dehydration of this compound is an E1 elimination reaction that begins with the protonation of the hydroxyl group, which then leaves as a water molecule to form a primary carbocation.[1] Primary carbocations are highly unstable. To achieve greater stability, a hydride ion from the adjacent carbon (C2) shifts to the primary carbocation (C1), in a process called a 1,2-hydride shift.[1][2] This rearrangement results in the formation of a more stable tertiary carbocation at C2, which then leads to the major product upon deprotonation.

Q3: What are the possible minor products in this reaction?

Besides the major product, 2-methyl-2-heptene, other isomeric alkenes can be formed. These may include 2-methyl-1-heptene, 3,3-dimethyl-1-hexene, and 2,3-dimethyl-2-hexene (B165507), among others. The formation of these minor products can result from deprotonation of the unrearranged primary carbocation or from other less favorable rearrangement pathways.

Q4: What analytical techniques are recommended for product analysis?

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique to separate and identify the different alkene isomers in the product mixture. The gas chromatogram will show the relative amounts of each product, while the mass spectrum will help in confirming their molecular weight and structure. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of the purified products.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of alkene products 1. Incomplete reaction. 2. Loss of volatile products during reaction or workup. 3. Ineffective acid catalyst.1. Increase reaction time or temperature. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. 2. Use an efficient condenser and keep the receiving flask cooled in an ice bath during distillation. Minimize transfers of the product mixture. 3. Use a fresh, concentrated acid catalyst (e.g., sulfuric acid or phosphoric acid).
Unexpectedly high proportion of the unrearranged alkene (3,3-dimethyl-1-hexene) 1. Reaction conditions favoring E2 elimination. 2. Use of a less-coordinating solvent.1. Ensure a strong acid and polar protic solvent are used to favor the E1 pathway. Higher temperatures generally favor elimination over substitution. 2. Use a solvent that can stabilize the carbocation intermediate, such as the excess alcohol itself or a polar protic solvent.
Formation of a significant amount of polymer 1. High reaction temperature or prolonged reaction time. 2. High concentration of the alkene product in the presence of the acid catalyst.1. Carefully control the reaction temperature and monitor the reaction progress to avoid overheating or unnecessarily long reaction times. 2. Distill the alkene products as they are formed to remove them from the acidic reaction mixture.
Presence of an ether byproduct 1. Reaction conditions favoring SN1 substitution. 2. Low reaction temperature.1. Ensure a sufficiently high reaction temperature is maintained, as elimination is favored over substitution at higher temperatures. 2. Increase the reaction temperature to favor the E1 pathway.
Inaccurate product ratios in GC-MS analysis 1. Co-elution of isomers. 2. Incorrect integration of peaks.1. Optimize the GC temperature program to achieve better separation of the alkene isomers. 2. Manually review and adjust the integration of the peaks in the chromatogram to ensure accuracy.

Experimental Protocol

This protocol is adapted from general procedures for the acid-catalyzed dehydration of primary alcohols that undergo carbocation rearrangement.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask, etc.)

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add 10 g of this compound. While cooling the flask in an ice bath and swirling, slowly add 5 mL of concentrated sulfuric acid. Add a few boiling chips to the flask.

  • Dehydration and Distillation: Assemble a simple distillation apparatus. Heat the mixture gently with a heating mantle. The lower-boiling alkene products will distill over as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is collected.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with:

    • Saturated sodium bicarbonate solution (to neutralize any residual acid - be careful of gas evolution).

    • Water.

    • Saturated sodium chloride solution (brine).

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification and Analysis: Decant or filter the dried organic layer into a pre-weighed round-bottom flask. The product can be further purified by fractional distillation if necessary. Analyze the product mixture by GC-MS to determine the identity and relative abundance of the isomeric alkenes.

Product Distribution Summary

Product Structure Type Expected Abundance
2-Methyl-2-hepteneCH₃-C(CH₃)=CH-CH₂-CH₂-CH₂-CH₃Trisubstituted alkeneMajor
2-Methyl-1-hepteneCH₂=C(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₃Disubstituted alkeneMinor
3,3-Dimethyl-1-hexeneCH₂=CH-C(CH₃)₂-CH₂-CH₂-CH₃Disubstituted alkeneMinor
2,3-Dimethyl-2-hexeneCH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₃Tetrasubstituted alkenePossible Minor

Note: The formation of 2,3-dimethyl-2-hexene would require a subsequent methyl shift after the initial hydride shift, which is generally less favorable but still possible.

Visualizations

Carbocation_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Primary Carbocation cluster_2 Step 3: 1,2-Hydride Shift cluster_3 Step 4: Deprotonation 2_2_Dimethyl_1_hexanol This compound Protonated_Alcohol Protonated Alcohol 2_2_Dimethyl_1_hexanol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation Rearrangement 2_Methyl_2_heptene 2-Methyl-2-heptene (Major) Tertiary_Carbocation->2_Methyl_2_heptene - H+ 2_Methyl_1_heptene 2-Methyl-1-heptene (Minor) Tertiary_Carbocation->2_Methyl_1_heptene - H+

Caption: Mechanism of this compound Dehydration.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Wrong_Product_Ratio Incorrect Product Ratio? Problem->Wrong_Product_Ratio No Low_Yield->Wrong_Product_Ratio No Check_Temp_Time Check Reaction Temp. & Time Low_Yield->Check_Temp_Time Yes Polymer_Formation Polymer Formation? Wrong_Product_Ratio->Polymer_Formation No Check_Reaction_Conditions Review Acid/Solvent Choice Wrong_Product_Ratio->Check_Reaction_Conditions Yes Control_Temp Lower/Control Temperature Polymer_Formation->Control_Temp Yes End Problem Resolved Polymer_Formation->End No Check_Apparatus Check for Leaks/Cooling Check_Temp_Time->Check_Apparatus Check_Catalyst Verify Catalyst Activity Check_Apparatus->Check_Catalyst Check_Catalyst->End Optimize_GC Optimize GC Method Check_Reaction_Conditions->Optimize_GC Optimize_GC->End Distill_Product Distill Product as Formed Control_Temp->Distill_Product Distill_Product->End

Caption: Troubleshooting Workflow for Alkene Synthesis.

References

Formation of isomeric alkenes from 2,2-Dimethyl-1-hexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the formation of isomeric alkenes from the acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of isomeric alkenes from the dehydration of this compound instead of a single product?

The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate.[1][2] The initial protonation of the alcohol and subsequent loss of water forms an unstable primary carbocation. This primary carbocation rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift.[1][2][3] Elimination of a proton from this rearranged carbocation can occur from different adjacent carbon atoms, leading to the formation of a mixture of isomeric alkenes.

Q2: What is the major alkene product, and how can I maximize its yield?

The major product of the dehydration is typically the most thermodynamically stable alkene, as predicted by Zaitsev's rule.[3] In this case, after the 1,2-hydride shift, the most substituted alkene formed is 2-methyl-2-heptene . To maximize its yield, it is recommended to use a strong, non-nucleophilic acid catalyst like sulfuric acid or phosphoric acid and to maintain a sufficiently high reaction temperature to favor the E1 pathway and the formation of the more stable product.[4][5]

Q3: I have identified several unexpected alkenes in my product mixture. What are the possible side reactions?

Besides the major product (2-methyl-2-heptene) and the expected minor product from the rearranged carbocation (2-methyl-1-heptene), other isomeric alkenes can be formed through further carbocation rearrangements, such as 1,2-methyl shifts.[4] This can lead to the formation of products like 3-methyl-2-heptene (B1599018) and 3-methyl-1-heptene. Additionally, small amounts of alkenes formed from the unrearranged primary carbocation (2,2-dimethyl-1-hexene and 2,2-dimethyl-2-hexene) may also be present, although these are generally minor products due to the instability of the initial carbocation.

Q4: My overall yield of alkenes is low. What are the potential causes and solutions?

Low yields can result from several factors:

  • Incomplete reaction: The dehydration of primary alcohols requires relatively harsh conditions.[6] Ensure that the reaction temperature is high enough and the reaction time is sufficient for complete conversion.

  • Ether formation: At lower temperatures, a competing SN2 reaction can occur where an alcohol molecule acts as a nucleophile, leading to the formation of a di(2,2-dimethylhexyl) ether.[6] Increasing the reaction temperature will favor the elimination reaction.

  • Polymerization: Under strongly acidic conditions, the initially formed alkenes can be protonated to regenerate a carbocation, which can then react with other alkene molecules, leading to polymerization. Using a less concentrated acid or a solid acid catalyst might mitigate this.

  • Loss of product during workup: The alkene products are volatile. Ensure that your distillation and extraction procedures are performed efficiently to minimize loss.

Q5: How can I analyze the product mixture to determine the ratio of isomeric alkenes?

Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the isomeric alkenes in the product mixture.[7] By comparing the retention times and mass spectra of the components in your mixture to those of known standards, you can identify each isomer. The relative peak areas in the gas chromatogram can be used to determine the approximate ratio of the different alkene products.

Data Presentation: Isomeric Alkene Distribution

The following table provides a representative distribution of the isomeric alkenes formed during the acid-catalyzed dehydration of this compound. Please note that these values are illustrative and the actual product ratios can vary depending on the specific reaction conditions (e.g., acid catalyst, temperature, and reaction time).

Alkene ProductStructureTypical DistributionNotes
2-Methyl-2-hepteneCH₃-C(CH₃)=CH-CH₂-CH₂-CH₂-CH₃MajorZaitsev product; most stable isomer.
2-Methyl-1-hepteneCH₂=C(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₃MinorHofmann product from the rearranged carbocation.
3-Methyl-2-hepteneCH₃-CH(CH₃)-CH=CH-CH₂-CH₂-CH₃TraceProduct of a secondary rearrangement (methyl shift).
3-Methyl-1-hepteneCH₃-CH(CH₃)-CH₂-CH=CH-CH₂-CH₃TraceProduct of a secondary rearrangement (methyl shift).
2,2-Dimethyl-1-hexeneCH₂=C(CH₃)₂-CH₂-CH₂-CH₂-CH₃TraceProduct from the unrearranged carbocation.
2,2-Dimethyl-2-hexeneCH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₃TraceProduct from the unrearranged carbocation.

Experimental Protocol: Dehydration of this compound

This protocol describes a general procedure for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Drying tube

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Place this compound and a few boiling chips into a round-bottom flask. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Dehydration: Assemble a distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Separate the organic layer and wash it with water.

  • Drying: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry flask. A final distillation of the organic layer can be performed to purify the alkene mixture.

  • Analysis: Analyze the final product mixture using GC-MS to identify the isomeric alkenes and determine their relative ratios.

Reaction Pathway Diagram

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_rearrangement Step 2 & 3: Carbocation Formation & Rearrangement cluster_products Step 4: Deprotonation & Product Formation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Major_Product 2-Methyl-2-heptene (Major Product) Tertiary_Carbocation->Major_Product - H+ (Zaitsev) Minor_Product_1 2-Methyl-1-heptene (Minor Product) Tertiary_Carbocation->Minor_Product_1 - H+ (Hofmann) Minor_Product_2 Other Minor Isomers Tertiary_Carbocation->Minor_Product_2 Further Rearrangements & - H+

Caption: Reaction mechanism for the dehydration of this compound.

References

Optimizing reaction conditions for the esterification of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 2,2-Dimethyl-1-hexanol. Due to the steric hindrance of this neopentyl alcohol, careful optimization of reaction conditions is crucial for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

A1: this compound is a sterically hindered primary alcohol. The bulky dimethyl groups near the hydroxyl group impede the approach of the carboxylic acid, slowing down the reaction rate and making it difficult to achieve high yields under standard esterification conditions.

Q2: What are the common methods for esterifying this compound?

A2: The most common methods include:

  • Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[1] Due to the steric hindrance of this compound, this method often requires forcing conditions.

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.[2]

  • Acylation with Acyl Chlorides or Anhydrides: Reacting the alcohol with a more reactive acyl chloride or anhydride (B1165640) can overcome the steric hindrance more effectively than using a carboxylic acid directly.[3]

Q3: How can I monitor the progress of the esterification reaction?

A3: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the ester product.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Reaction equilibrium not favoring products Use a large excess of one reactant (typically the less expensive one).[4] Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Inactive or insufficient catalyst Use a fresh batch of catalyst. Increase the catalyst loading. Ensure the chosen catalyst is appropriate for sterically hindered substrates.
Reaction temperature is too low Increase the reaction temperature to enhance the reaction rate. Monitor for potential side reactions at higher temperatures.
Significant steric hindrance Consider a different synthetic route, such as using a more reactive acylating agent (e.g., acyl chloride) or a more potent activation method (e.g., Steglich esterification with DCC/DMAP).[5]
Presence of water in reactants or solvent Ensure all reactants and solvents are anhydrous, as water can shift the equilibrium back to the starting materials.
Issue 2: Slow Reaction Rate
Potential Cause Recommended Solution
Insufficient catalyst activity Switch to a stronger acid catalyst (e.g., from p-toluenesulfonic acid to sulfuric acid) or a more efficient coupling agent.
Low reaction temperature Gradually increase the reaction temperature while monitoring for any decomposition or side product formation.
Inadequate activation of the carboxylic acid For sterically demanding esterifications, using an efficient coupling agent like DCC with an activating agent such as DMAP is often necessary.[2]
Issue 3: Presence of Unreacted Starting Materials After Extended Reaction Time
Potential Cause Recommended Solution
Incomplete reaction Increase the reaction time and continue to monitor the reaction progress. If the reaction has stalled, consider increasing the temperature or adding more catalyst.
Reversible reaction at equilibrium Ensure continuous removal of water to drive the reaction towards the product. Using an excess of one reactant can also help push the equilibrium.[4]
Issue 4: Difficulty in Product Purification

| Potential Cause | Recommended Solution | | Contamination with dicyclohexylurea (DCU) from DCC | DCU is often insoluble in many organic solvents. After the reaction, cool the mixture and filter off the precipitated DCU. Further purification can be achieved by column chromatography. | | Removal of excess carboxylic acid | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid. | | Separation of ester from unreacted alcohol | If the boiling points are sufficiently different, fractional distillation can be effective. Otherwise, column chromatography is a reliable method for separation. |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol describes the esterification of this compound with acetic acid using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, a 2 to 5-fold molar excess of glacial acetic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the alcohol).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is suitable for esterification under milder conditions, which is often necessary for sensitive substrates.

Materials:

  • This compound

  • Carboxylic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl solution (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants: This compound + Carboxylic Acid/Acyl Halide Catalyst Choose Catalyst/Reagent: Acid Catalyst (H2SO4, p-TsOH) or Coupling Agent (DCC/DMAP) Reactants->Catalyst Solvent Select Anhydrous Solvent Catalyst->Solvent Setup Set up Reaction Apparatus (e.g., with Dean-Stark) Solvent->Setup Mixing Combine Reactants, Solvent, and Catalyst Setup->Mixing Heating Heat to Reflux (if required) Mixing->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Quench Quench Reaction & Cool Monitoring->Quench Reaction Complete Wash Aqueous Washes: - Water - NaHCO3 (aq) - Brine Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate Remove Solvent Dry->Concentrate Purify Purify Ester: - Distillation - Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Esterification cluster_check1 Initial Checks cluster_solutions1 Solutions cluster_check2 Reaction Condition Checks cluster_solutions2 Solutions cluster_check3 Advanced Checks cluster_solutions3 Solutions Start Low or No Ester Yield Check_Reagents Are reactants and solvents anhydrous? Start->Check_Reagents Check_Catalyst Is the catalyst active? Start->Check_Catalyst Dry_Reagents Dry all reagents and solvents. Check_Reagents->Dry_Reagents No Check_Equilibrium Is water being effectively removed? Check_Reagents->Check_Equilibrium Yes Fresh_Catalyst Use fresh catalyst or increase loading. Check_Catalyst->Fresh_Catalyst No Check_Catalyst->Check_Equilibrium Yes Check_Temp_Time Are temperature and reaction time sufficient? Check_Equilibrium->Check_Temp_Time Yes Use_DeanStark Use Dean-Stark or molecular sieves. Check_Equilibrium->Use_DeanStark No Increase_Temp_Time Increase temperature and/or reaction time. Check_Temp_Time->Increase_Temp_Time No Check_Method Is the chosen method suitable for a hindered alcohol? Check_Temp_Time->Check_Method Yes Change_Method Switch to a more reactive method: - Acyl Chloride - Steglich Esterification (DCC/DMAP) Check_Method->Change_Method No

References

Technical Support Center: GC-MS Analysis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,2-Dimethyl-1-hexanol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing for polar compounds like alcohols is a common issue in GC-MS analysis. It is often caused by undesirable interactions between the analyte and active sites within the GC system. Here’s a systematic approach to troubleshoot this problem:

  • System Inertness: Active sites, such as exposed silanols in the inlet liner, column, or transfer line, can lead to peak tailing.[1][2]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated, inert liner.[1]

      • Column Trimming: Trim 5-10 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[1]

      • System Bake-out: Bake out the column and instrument to remove contaminants.[3]

  • Chemical Interactions: The polar hydroxyl group of the alcohol can interact with the stationary phase.

    • Solution:

      • Derivatization: Chemically modify the this compound to a less polar, more volatile derivative. Silylation is a common and effective technique for alcohols, where the active hydrogen on the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[1][4][5] This reduces peak tailing and improves peak shape.[6]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet as specified by your instrument's manual.[1]

  • Low Temperatures: If the injector, detector, or transfer line temperatures are too low, it can cause peak tailing.[2]

    • Solution: Verify that all heated zones are at their appropriate temperatures.[3]

Issue 2: Low Sensitivity / No Peak Detected

Q: I am not detecting a peak for this compound, or the peak is very small. What should I check?

A: Low or no signal can stem from several factors, from sample preparation to instrument settings.

  • Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument.

    • Solution: Prepare a more concentrated standard to verify that the instrument is capable of detecting the analyte.

  • Injection Issues: Problems with the syringe or autosampler can prevent the sample from being introduced into the GC.

    • Solution: Check the syringe for blockages or air bubbles. Ensure the autosampler is functioning correctly.

  • Inlet Leaks: A leak in the injector can lead to sample loss.[7]

    • Solution: Perform a leak check of the inlet system.[1]

  • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions for this compound.

    • Solution: Ensure your acquisition method includes the characteristic ions for this compound. The most abundant ion (base peak) is typically at m/z 57.[8]

  • Analyte Degradation: Thermally labile compounds can degrade in a hot injector.

    • Solution: While this compound is relatively stable, consider lowering the injector temperature if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is recommended for the analysis of this compound?

A: The choice of GC column depends on whether you are analyzing the alcohol directly or after derivatization.

  • For underivatized this compound: A polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended to provide good peak shape for polar analytes.[1][6]

  • For derivatized (e.g., silylated) this compound: A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice.[1][6]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A: While direct analysis of alcohols is possible, derivatization is highly recommended for improved chromatographic performance.[6] Derivatization converts the polar alcohol into a more volatile and less polar compound.[4][5] This typically results in:

  • Sharper, more symmetrical peaks.[6]

  • Reduced peak tailing.[1]

  • Improved sensitivity.

Silylation is a common derivatization technique for alcohols.[1][4]

Q3: What are the expected mass spectral fragments for this compound?

A: The electron ionization (EI) mass spectrum of this compound will show several characteristic fragments. The molecular ion ([M]⁺) at m/z 130 may be of low abundance or absent.[9] Common fragments include:

  • m/z 57: This is often the base peak and corresponds to the stable tertiary butyl cation, [C(CH₃)₃]⁺.[8]

  • m/z 43: This fragment is also typically abundant.[8]

  • Other fragments resulting from the loss of water ([M-18]⁺) or other alkyl fragments may also be present.

Quantitative Data Summary

ParameterValue/RangeNotes
Molecular Weight130.23 g/mol [8]
Boiling Point175-177 °C
GC-MS Parameters (Typical Starting Points)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Column TypePolar (e.g., Wax) for underivatized; Non-polar (e.g., 5% Phenyl-methylpolysiloxane) for derivatized[1][6]
Oven Program40 °C (hold 2 min), then ramp 10 °C/min to 250 °C (hold 5 min)This is a general starting point and should be optimized.
Mass Spectrometry Parameters
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[10]
Mass Rangem/z 40-200
Key Mass Fragments (m/z)57 (Base Peak), 43[8]

Experimental Protocols

Protocol 1: General GC-MS Analysis of Underivatized this compound

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C.

    • Column: Install a polar (e.g., wax-type) capillary column.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • MS Transfer Line: Set to 280 °C.

    • Ion Source: Set to 230 °C.

    • Mass Spectrometer: Set to scan a mass range of m/z 40-200.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify the peak corresponding to this compound and its characteristic fragments.

Protocol 2: Silylation Derivatization for Improved Analysis

Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing polarity.[1]

  • Reagents:

    • This compound standard.

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).

  • Procedure:

    • In a clean, dry vial, add approximately 1 mg of this compound.

    • Add 100 µL of the anhydrous solvent.

    • Add 100 µL of the silylating agent (BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a non-polar GC column (e.g., 5% phenyl-methylpolysiloxane).

    • Adjust the oven temperature program as needed for the more volatile TMS-ether derivative.

Visualizations

Troubleshooting_Peak_Tailing cluster_system_checks System Checks cluster_chemical_solution Chemical Modification cluster_method_optimization Method Optimization start Peak Tailing Observed for This compound check_liner Inspect & Replace Inlet Liner & Septum start->check_liner trim_column Trim 5-10 cm from Column Inlet check_liner->trim_column leak_check Perform Inlet Leak Check trim_column->leak_check evaluate Re-evaluate Peak Shape leak_check->evaluate derivatize Perform Silylation Derivatization select_column Consider Polar (e.g., Wax) Column derivatize->select_column check_temp Verify Injector & Transfer Line Temps check_temp->evaluate select_column->check_temp evaluate->derivatize Tailing Persists resolved Problem Resolved evaluate->resolved Good Peak Shape

Caption: Troubleshooting workflow for peak tailing in the GC-MS analysis of this compound.

Derivatization_Workflow start Start: this compound (Polar Analyte) reagents Add Silylating Agent (e.g., BSTFA) & Anhydrous Solvent start->reagents reaction Heat at 60-70°C for 30 minutes reagents->reaction product Formation of TMS-ether Derivative (Non-polar, Volatile) reaction->product analysis Inject into GC-MS with Non-polar Column product->analysis result Improved Peak Shape & Sensitivity analysis->result

Caption: Workflow for the silylation derivatization of this compound for GC-MS analysis.

References

Preventing byproduct formation in the synthesis of 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,2-Dimethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their potential byproducts?

A1: The primary laboratory-scale methods for synthesizing this compound include:

  • Grignard Reaction: This involves reacting a Grignard reagent with an aldehyde. Common routes include the reaction of n-butylmagnesium halide with 2,2-dimethylpropanal (pivalaldehyde) or the reaction of a neopentylmagnesium halide with butanal. Potential byproducts include Wurtz coupling products, unreacted starting materials, and products from reaction with atmospheric moisture or carbon dioxide.[1] With sterically hindered aldehydes, side reactions like enolization and reduction of the aldehyde can also occur.[1]

  • Reduction of 2,2-Dimethylhexanoic Acid or its Derivatives: This involves the reduction of the carboxylic acid, its ester, or acid chloride to the corresponding primary alcohol. The primary potential issue is incomplete reduction, leaving unreacted starting material.[2][3] The reduction of the carboxylic acid with strong reducing agents like LiAlH₄ proceeds through an aldehyde intermediate that is immediately reduced to the alcohol.[3][4]

  • Hydroformylation of 2,2-Dimethyl-1-pentene: This industrial method involves the addition of carbon monoxide and hydrogen to an alkene to form an aldehyde, which is then reduced. The main byproducts are isomeric aldehydes.[5][6] Alkene hydrogenation is another possible side reaction.[5]

Q2: How can I prevent the degradation of this compound after synthesis?

A2: this compound can undergo acid-catalyzed dehydration, which leads to the formation of a mixture of isomeric alkenes.[7][8] To prevent this, avoid acidic conditions during workup and storage. Ensure the final product is stored in a neutral, dry environment.

Q3: What is the best method for purifying crude this compound?

A3: Fractional distillation is a highly effective method for purifying this compound, provided there is a significant difference in the boiling points of the alcohol and any byproducts or unreacted starting materials.[9] Prior to distillation, it is crucial to perform an aqueous workup to remove any inorganic salts and to thoroughly dry the organic phase using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove water.[9]

Q4: My Grignard reaction to synthesize this compound is not starting. What should I do?

A4: The initiation of a Grignard reaction can be challenging. Ensure all glassware is flame-dried or oven-dried to remove any traces of water. Use anhydrous solvents, typically diethyl ether or THF.[10] The magnesium turnings should be fresh and reactive; you can activate them with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in a dry flask.[1][10]

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low or No Yield of this compound

Potential CauseTroubleshooting Step
Wet glassware or solventEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]
Inactive MagnesiumUse fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[1]
Impure Alkyl Halide or AldehydeUse freshly distilled starting materials.
Reaction with atmospheric CO₂ or O₂Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1]

Issue 2: Presence of a Significant Amount of a Hydrocarbon Byproduct (e.g., octane, 2,2,5,5-tetramethylhexane)

Potential CauseTroubleshooting Step
Wurtz CouplingThis side reaction between the Grignard reagent and the alkyl halide can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.[1] Maintaining a dilute solution can also be beneficial.
Protonation of Grignard ReagentIf the hydrocarbon corresponds to the protonation of the Grignard reagent (e.g., butane (B89635) from n-butylmagnesium bromide), it indicates the presence of a proton source, such as water or acidic impurities in the starting materials. Ensure all reagents and equipment are scrupulously dry.

Issue 3: Aldehyde Starting Material is Recovered Unreacted

Potential CauseTroubleshooting Step
Incomplete Formation of Grignard ReagentTitrate a sample of the Grignard reagent to determine its concentration before adding the aldehyde.
Steric Hindrance/EnolizationFor sterically hindered aldehydes like pivalaldehyde, enolization can compete with nucleophilic addition. Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor the addition reaction.
Reduction of 2,2-Dimethylhexanoic Acid Derivative Route

Issue 1: Incomplete Reduction to this compound

Potential CauseTroubleshooting Step
Insufficient Reducing AgentUse a slight excess of the reducing agent (e.g., LiAlH₄) to ensure the complete conversion of the starting material.
Inadequate Reaction Time or TemperatureEnsure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the protocol. Monitor the reaction progress using TLC or GC.
Deactivation of Reducing AgentLiAlH₄ reacts violently with water.[4] Ensure the solvent is anhydrous and the reaction is protected from atmospheric moisture.

Issue 2: Formation of Aldehyde Intermediate as a Byproduct

Potential CauseTroubleshooting Step
Use of a Mild Reducing Agent on an Ester or Acid ChlorideWhen reducing an ester or acid chloride, milder reducing agents like DIBAL-H or lithium tri-tert-butoxyaluminum hydride are used to stop at the aldehyde stage.[2] If the alcohol is the desired product, a stronger reducing agent like LiAlH₄ is required.
Incomplete Reduction with a Strong Reducing AgentWhile unlikely with LiAlH₄ as the aldehyde is more reactive[3][4], ensure sufficient reagent and reaction time are provided.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of n-butylmagnesium bromide with pivalaldehyde.

  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of n-butyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the n-butyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.

    • Once the reaction initiates, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2,2-dimethylpropanal (pivalaldehyde) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound by Reduction of 2,2-Dimethylhexanoic Acid
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

  • Reduction:

    • Add a solution of 2,2-dimethylhexanoic acid in the same anhydrous solvent dropwise to the LiAlH₄ suspension. A vigorous reaction with the evolution of hydrogen gas will occur.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully and sequentially add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

    • Filter the resulting granular precipitate of aluminum salts and wash it with ether.

    • Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude alcohol by fractional distillation.

Visualizations

Grignard_Synthesis_Byproducts ButylMgBr n-Butylmagnesium Bromide Product This compound ButylMgBr->Product Nucleophilic Addition Wurtz Octane (Wurtz Coupling) ButylMgBr->Wurtz Side Reaction Enolate Pivalaldehyde Enolate ButylMgBr->Enolate Butane Butane (Protonation) ButylMgBr->Butane Side Reaction Pivalaldehyde Pivalaldehyde Pivalaldehyde->Product Pivalaldehyde->Enolate Base Abstraction (Side Reaction) Water H₂O Water->Butane ButylBr n-Butyl Bromide ButylBr->Wurtz

Caption: Byproduct formation pathways in the Grignard synthesis.

Troubleshooting_Logic Start Low Yield in Grignard Synthesis? CheckDry Are glassware and solvents anhydrous? Start->CheckDry Yes Dry Dry all components and restart CheckDry->Dry No CheckMg Is Mg fresh? Was it activated? CheckDry->CheckMg Yes Dry->Start ActivateMg Activate Mg with I₂ or 1,2-dibromoethane CheckMg->ActivateMg No CheckInert Is reaction under inert atmosphere? CheckMg->CheckInert Yes ActivateMg->Start InertAtmosphere Maintain positive N₂ or Ar pressure CheckInert->InertAtmosphere No Success Yield Improved CheckInert->Success Yes InertAtmosphere->Start

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Validation & Comparative

A Comparative Guide to 2,2-Dimethyl-1-hexanol and Other C8 Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and performance characteristics of 2,2-Dimethyl-1-hexanol in comparison to other C8 alcohol isomers, supported by available data and standardized experimental protocols.

This guide provides a comprehensive comparison of this compound with other significant C8 alcohols, including the linear 1-octanol (B28484) and the branched 2-ethylhexanol. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in solvent selection, formulation, and chemical synthesis.

Physicochemical Properties: A Tabulated Comparison

The selection of an appropriate alcohol isomer often depends on its fundamental physical and chemical characteristics. The following tables summarize key physicochemical properties of this compound, 1-octanol, and 2-ethylhexanol, compiled from various chemical data sources.[1][2][3][4][5][6]

Table 1: General and Physical Properties

PropertyThis compound1-Octanol2-Ethylhexanol
CAS Number 2370-13-0[3]111-87-5[2]104-76-7[4][5]
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23[3]130.23[2]130.23[4][5]
Appearance Colorless liquidClear, colorless liquid[2]Clear, colorless liquid[5][7]
Boiling Point (°C) 165.5 - 173[1][8]195184.6[4][7]
Melting Point (°C) -52[1]-15-76[5]
Density (g/cm³ at 20°C) 0.823[1]0.8270.833[4][5]
Flash Point (°C) 60.6[1]8173

Table 2: Solubility and Partitioning Behavior

PropertyThis compound1-Octanol2-Ethylhexanol
Solubility in Water Poorly solublePoorly soluble[5]Poorly soluble[5]
logP (Octanol-Water Partition Coefficient) 2.7[3]3.02.9

Table 3: Viscosity

PropertyThis compound1-Octanol2-Ethylhexanol
Viscosity (cP at 20°C) Not readily available8.89.8[4]

Performance Comparison

While direct, quantitative comparative studies on the performance of this compound against other C8 isomers in specific applications are not extensively available in published literature, inferences can be drawn from their structural differences and physicochemical properties.

Solvency

The branching in the alkyl chain of C8 alcohols influences their solvency power. Generally, more branched isomers like 2-ethylhexanol and the highly branched this compound are expected to have lower viscosity and may exhibit better solvency for certain resins compared to the linear 1-octanol. This can be attributed to the disruption of molecular packing, leading to a less ordered liquid state.

Surfactant and Emulsifier Applications

C8 alcohols are key intermediates in the synthesis of surfactants and emulsifiers.[9] The structure of the alcohol's hydrophobic tail plays a crucial role in the performance of the final surfactant. The branching in this compound and 2-ethylhexanol can lead to surfactants with different packing properties at interfaces compared to those derived from the linear 1-octanol, potentially affecting properties like critical micelle concentration (CMC) and surface tension reduction.

Use in Plasticizers

Long-chain alcohols are extensively used in the production of plasticizers for polymers like PVC. Esters derived from branched alcohols such as 2-ethylhexanol are known to impart good flexibility and low-temperature performance to PVC. It is anticipated that plasticizers synthesized from this compound would also offer good performance due to its branched structure, which can disrupt polymer chain packing and increase flexibility.

Toxicity and Safety Profile

The toxicity of C8 alcohols is generally considered to be low to moderate. However, prolonged or repeated exposure may cause skin and eye irritation. A developmental toxicity study on 1-octanol showed systemic toxicity in dams at high doses, but no evidence of developmental toxicity. Specific comparative toxicity data for this compound is limited, and standard safety precautions for handling organic alcohols should be followed.

Experimental Protocols

To facilitate further research and direct comparison, the following sections outline standardized experimental methodologies for key performance indicators.

Solvency Power Determination

A common method to determine the solvency power of an alcohol is to measure its ability to dissolve a standard resin or polymer.

Solvency_Power_Workflow A Prepare saturated solution of resin in the test alcohol at a specific temperature. B Take a known weight of the saturated solution. A->B C Evaporate the alcohol under controlled conditions (e.g., vacuum oven). B->C D Weigh the remaining resin. C->D E Calculate the amount of resin dissolved per unit weight of alcohol. D->E F Compare the values obtained for different C8 alcohol isomers. E->F

Workflow for Determining Solvency Power.
Surface Tension Measurement

The surface tension of aqueous solutions of C8 alcohols can be measured using a tensiometer, often employing the Du Noüy ring or Wilhelmy plate method.

Surface_Tension_Workflow A Prepare aqueous solutions of the C8 alcohol at various concentrations. C Measure the surface tension of each solution at a controlled temperature. A->C B Calibrate the tensiometer with a known standard (e.g., pure water). B->C D Plot surface tension as a function of alcohol concentration. C->D E Determine the critical micelle concentration (CMC) if applicable (for derivative surfactants). D->E F Compare the surface tension reduction efficiency of different isomers. D->F

Workflow for Surface Tension Measurement.
Plasticizer Performance Evaluation in PVC

The effectiveness of a plasticizer derived from a C8 alcohol can be assessed by compounding it with PVC and measuring the mechanical properties of the resulting material.

Plasticizer_Performance_Workflow A Synthesize the plasticizer by esterifying the C8 alcohol with a suitable acid (e.g., phthalic anhydride). B Compound the plasticizer with PVC resin and other additives (stabilizers, lubricants). A->B C Process the compound into standardized test specimens (e.g., by molding or extrusion). B->C D Perform mechanical tests (e.g., tensile strength, elongation at break, hardness) according to ASTM standards. C->D E Measure the glass transition temperature (Tg) using techniques like DSC. C->E F Compare the performance of plasticizers derived from different C8 alcohol isomers. D->F E->F

Workflow for Plasticizer Performance Evaluation.

References

A Comparative Guide to the Reactivity of Primary vs. Tertiary Dimethylhexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of primary and tertiary isomers of dimethylhexanol. The significant difference in reactivity between these isomers, stemming from the position of the hydroxyl group, is a critical consideration in organic synthesis and drug development. Understanding these distinctions allows for the strategic selection of isomers and reaction conditions to achieve desired synthetic outcomes. This report details the reactivity differences in key organic reactions, supported by illustrative experimental data and detailed protocols.

Reactivity Comparison: Primary vs. Tertiary Dimethylhexanol

The reactivity of dimethylhexanol isomers is fundamentally dictated by the substitution of the carbon atom to which the hydroxyl group is attached. A primary alcohol, such as 3,3-dimethyl-1-hexanol (B78353) , has the hydroxyl group on a carbon bonded to one other carbon atom. In contrast, a tertiary alcohol, like 2,2-dimethyl-3-hexanol (B1585437) , has its hydroxyl group on a carbon bonded to three other carbon atoms. This structural difference leads to profound variations in their behavior in oxidation, dehydration, and nucleophilic substitution reactions.

Oxidation

Primary alcohols are readily oxidized to form aldehydes, which can be further oxidized to carboxylic acids.[1][2] Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under typical conditions.[3][4] Any oxidation of a tertiary alcohol requires harsh conditions that lead to the cleavage of carbon-carbon bonds.[1]

Table 1: Illustrative Comparison of Oxidation Reactivity

IsomerStructureOxidizing AgentTypical Reaction TimeProduct(s)Illustrative Yield
Primary 3,3-dimethyl-1-hexanolPyridinium chlorochromate (PCC)2-4 hours3,3-dimethylhexanal (B13796468)~85%
Tertiary 2,2-dimethyl-3-hexanolPyridinium chlorochromate (PCC)24 hoursNo reaction0%
Primary 3,3-dimethyl-1-hexanolChromic Acid (H₂CrO₄)1-2 hours3,3-dimethylhexanoic acid~90%
Tertiary 2,2-dimethyl-3-hexanolChromic Acid (H₂CrO₄)24 hoursNo reaction (or C-C cleavage)0%
Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes is highly dependent on the stability of the carbocation intermediate. Tertiary alcohols, which form stable tertiary carbocations, undergo dehydration much more readily than primary alcohols.[5][6] The dehydration of tertiary alcohols typically proceeds through an E1 mechanism, while primary alcohols react via a slower E2 mechanism that requires higher temperatures.[7][8]

Table 2: Illustrative Comparison of Dehydration Reactivity

IsomerStructureCatalystTemperaturePredominant MechanismRelative RateMajor Alkene Product(s)
Primary 3,3-dimethyl-1-hexanolConc. H₂SO₄170-180°CE213,3-dimethyl-1-hexene
Tertiary 2,2-dimethyl-3-hexanolDilute H₂SO₄25-80°CE1>10⁶2,2-dimethyl-3-hexene & 2,3-dimethyl-2-hexene
Nucleophilic Substitution

Similar to dehydration, the mechanism of nucleophilic substitution is heavily influenced by the alcohol's structure. Tertiary alcohols (or their corresponding alkyl halides) readily undergo S(_N)1 reactions due to the formation of a stable tertiary carbocation intermediate.[9][10] Primary alcohols, on the other hand, favor the S(_N)2 pathway, which is sterically hindered in tertiary systems.[11][12] The rate of S(_N)1 reactions is significantly faster for tertiary substrates.[9]

Table 3: Illustrative Comparison of S(_N)1 Reactivity (from corresponding alkyl bromide)

Isomer (from Alkyl Bromide)StructureReactionSolventPredominant MechanismRelative Rate of Solvolysis
Primary 1-bromo-3,3-dimethylhexaneSolvolysisH₂OS(_N)2 (very slow)1
Tertiary 3-bromo-2,2-dimethylhexaneSolvolysisH₂OS(_N)1~10⁸

Experimental Protocols

Oxidation of a Primary Alcohol with Pyridinium Chlorochromate (PCC)

Objective: To synthesize 3,3-dimethylhexanal from 3,3-dimethyl-1-hexanol.

Materials:

  • 3,3-dimethyl-1-hexanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Celite or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) and Celite in anhydrous dichloromethane.[13]

  • To this stirred suspension, add a solution of 3,3-dimethyl-1-hexanol (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylhexanal.

  • Purify the product by distillation or column chromatography.

Acid-Catalyzed Dehydration of a Tertiary Alcohol

Objective: To synthesize a mixture of alkenes from 2,2-dimethyl-3-hexanol.

Materials:

  • 2,2-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Place 2,2-dimethyl-3-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and gently heat the mixture. The lower-boiling alkene products will distill as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with 5% sodium bicarbonate solution in a separatory funnel to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The final product will be a mixture of alkene isomers, which can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Comparative S(_N)1 Solvolysis (Illustrative)

Objective: To qualitatively compare the rate of S(_N)1 solvolysis of the corresponding alkyl bromides of a primary and a tertiary dimethylhexanol.

Materials:

  • 1-bromo-3,3-dimethylhexane

  • 3-bromo-2,2-dimethylhexane

  • Ethanol/water solvent mixture

  • Silver nitrate (B79036) solution in ethanol

Procedure:

  • Prepare two separate solutions of 1-bromo-3,3-dimethylhexane and 3-bromo-2,2-dimethylhexane in an ethanol/water mixture.

  • To each solution, add a few drops of ethanolic silver nitrate.

  • Observe the time taken for the formation of a silver bromide precipitate.

  • The tertiary halide (3-bromo-2,2-dimethylhexane) will produce a precipitate almost immediately, indicating a fast S(_N)1 reaction.

  • The primary halide (1-bromo-3,3-dimethylhexane) will show no or a very slow formation of a precipitate, indicating its unreactivity towards the S(_N)1 pathway.

Visualizations

Oxidation_Pathways Primary_Alcohol Primary Dimethylhexanol (3,3-dimethyl-1-hexanol) Aldehyde Aldehyde (3,3-dimethylhexanal) Primary_Alcohol->Aldehyde PCC Carboxylic_Acid Carboxylic Acid (3,3-dimethylhexanoic acid) Primary_Alcohol->Carboxylic_Acid Chromic Acid Aldehyde->Carboxylic_Acid Chromic Acid Tertiary_Alcohol Tertiary Dimethylhexanol (2,2-dimethyl-3-hexanol) No_Reaction No Reaction Tertiary_Alcohol->No_Reaction PCC or Chromic Acid

Caption: Oxidation pathways of primary vs. tertiary dimethylhexanol.

Dehydration_Mechanisms cluster_primary Primary Alcohol (E2) cluster_tertiary Tertiary Alcohol (E1) P_Alcohol Primary Alcohol P_Protonated Protonated Alcohol P_Alcohol->P_Protonated H+ P_TS E2 Transition State P_Protonated->P_TS Base P_Alkene Alkene P_TS->P_Alkene T_Alcohol Tertiary Alcohol T_Protonated Protonated Alcohol T_Alcohol->T_Protonated H+ T_Carbocation Tertiary Carbocation T_Protonated->T_Carbocation -H2O (slow) T_Alkene Alkene(s) T_Carbocation->T_Alkene -H+ (fast)

Caption: Dehydration mechanisms for primary and tertiary alcohols.

Experimental_Workflow Start Select Primary and Tertiary Dimethylhexanol Isomers Reaction_Setup Set up parallel reactions (Oxidation, Dehydration, etc.) Start->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC) Reaction_Setup->Monitoring Workup Reaction workup and product isolation Monitoring->Workup Analysis Product characterization (NMR, IR, MS) Workup->Analysis Data_Comparison Compare yields, reaction times, and product distribution Analysis->Data_Comparison

Caption: General experimental workflow for comparing reactivity.

References

A Comparative Spectroscopic Analysis of 2,2-Dimethyl-1-hexanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of C8H18O alcohol isomers.

This guide provides an objective comparison of the spectroscopic properties of 2,2-Dimethyl-1-hexanol and a selection of its structural isomers. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the key differences that arise from their unique molecular structures. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These isomers have been chosen to represent a variety of branching patterns, including primary, secondary, and tertiary alcohols.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key C-H Bending (cm⁻¹)
This compound~3340 (broad, strong)~1040~1465, ~1370
2-Ethyl-1-hexanol~3340 (broad, strong)~1045~1460, ~1380
3,3-Dimethyl-2-hexanol~3400 (broad, strong)~1100~1470, ~1370
2,3-Dimethyl-2-hexanol (B102537)~3400 (broad, strong)~1150~1460, ~1375

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm, CDCl₃)

Compound-CH₂OH / -CHOH-OHOther Key Signals
This compound~3.3 (s, 2H)Variable~0.85 (s, 6H, 2xCH₃), ~1.2-1.4 (m, 6H), ~0.9 (t, 3H)
2-Ethyl-1-hexanol~3.5 (d, 2H)Variable~1.4-1.6 (m, 1H), ~1.2-1.4 (m, 8H), ~0.9 (t, 6H)
3,3-Dimethyl-2-hexanol~3.2 (q, 1H)Variable~1.1 (d, 3H), ~0.85 (s, 6H), ~1.2-1.4 (m, 4H), ~0.9 (t, 3H)
2,3-Dimethyl-2-hexanolN/AVariable~1.5 (m, 1H), ~1.15 (s, 6H), ~0.8-1.0 (m, 9H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm, CDCl₃)

Compound-C-OHOther Key Signals
This compound~71.0 (-CH₂OH), ~36.0 (quaternary C)~42.0, ~26.0, ~23.5, ~23.0, ~14.0
2-Ethyl-1-hexanol~66.0 (-CH₂OH), ~44.0 (-CH)~30.0, ~29.0, ~23.0, ~14.0, ~11.0
3,3-Dimethyl-2-hexanol~78.0 (-CHOH), ~35.0 (quaternary C)~30.0, ~23.0, ~17.0, ~14.0
2,3-Dimethyl-2-hexanol~74.0 (quaternary C-OH), ~40.0 (-CH)~33.0, ~26.0, ~17.0, ~15.0, ~10.0

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound130 (weak/absent)5771, 43, 31
2-Ethyl-1-hexanol130 (weak/absent)5783, 43, 31
3,3-Dimethyl-2-hexanol130 (weak/absent)73101, 57, 43
2,3-Dimethyl-2-hexanol130 (weak/absent)59101, 73, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques for liquid organic compounds. The following sections outline the general methodologies employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid alcohol was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the infrared beam path, and the sample spectrum was acquired. The spectral range was typically 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain a spectrum where each unique carbon atom appears as a singlet. A larger number of scans was typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.

Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector was used to detect the ions, and the resulting data was plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Differentiation of C8H18O Isomers cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Isomer Differentiation cluster_end Identification start Unknown C8H18O Alcohol Isomer IR IR Spectroscopy start->IR Analyze NMR NMR Spectroscopy (¹H and ¹³C) start->NMR Analyze MS Mass Spectrometry start->MS Analyze IR_data Identify Functional Groups (O-H, C-O stretches) IR->IR_data NMR_data Determine Carbon Skeleton and Proton Environment NMR->NMR_data MS_data Determine Molecular Weight and Fragmentation Pattern MS->MS_data comparison Compare Spectra with Known Isomers IR_data->comparison NMR_data->comparison MS_data->comparison end Identified Isomer comparison->end Match

Caption: Spectroscopic analysis workflow for isomer identification.

Discussion of Spectroscopic Differences

The structural variations among the isomers of this compound lead to distinct and predictable differences in their spectra.

  • IR Spectroscopy: All the analyzed alcohols exhibit a strong, broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1] The position of the C-O stretching vibration, however, is sensitive to the substitution pattern of the alcohol. Primary alcohols like this compound and 2-ethyl-1-hexanol show a C-O stretch around 1040-1045 cm⁻¹. Secondary alcohols, such as 3,3-dimethyl-2-hexanol, display this stretch at a higher wavenumber, around 1100 cm⁻¹. Tertiary alcohols, like 2,3-dimethyl-2-hexanol, show the C-O stretch at an even higher wavenumber, around 1150 cm⁻¹.[2]

  • ¹H NMR Spectroscopy: The chemical shift and multiplicity of the protons on the carbon bearing the hydroxyl group (the α-carbon) are highly informative. For the primary alcohol this compound, the two protons of the -CH₂OH group appear as a singlet around 3.3 ppm due to the absence of adjacent protons. In contrast, for 2-ethyl-1-hexanol, these protons appear as a doublet. In the secondary alcohol 3,3-dimethyl-2-hexanol, the single proton on the α-carbon appears as a quartet around 3.2 ppm, split by the neighboring methyl group. The tertiary alcohol 2,3-dimethyl-2-hexanol lacks a proton on the α-carbon, and therefore does not show a signal in this region. The signals for the hydroxyl proton are often broad and their chemical shift can vary depending on concentration and solvent.[3]

  • ¹³C NMR Spectroscopy: The chemical shift of the α-carbon is also diagnostic of the alcohol type. Primary alcohols show the α-carbon signal in the range of 60-70 ppm. For secondary alcohols, this signal is shifted downfield to the 70-80 ppm region. The α-carbon of tertiary alcohols is even further downfield, typically above 70 ppm. The presence of quaternary carbons, such as the C2 in this compound and the C3 in 3,3-dimethyl-2-hexanol, is also a key structural indicator.

  • Mass Spectrometry: The molecular ion peak for these alcohols is often weak or absent in the electron ionization (EI) mass spectrum due to facile fragmentation.[4][5] The fragmentation patterns, however, are highly dependent on the structure. A common fragmentation pathway for alcohols is the α-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. For primary alcohols, a prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ ion, is often observed. Another characteristic fragmentation is the loss of a water molecule (M-18). The base peak in the mass spectrum is often indicative of the most stable carbocation that can be formed. For example, the base peak at m/z = 57 for this compound and 2-ethyl-1-hexanol corresponds to the stable tertiary butyl and sec-butyl cations, respectively. For the secondary alcohol 3,3-dimethyl-2-hexanol, the base peak at m/z = 73 arises from α-cleavage. The tertiary alcohol 2,3-dimethyl-2-hexanol shows a base peak at m/z = 59.

By carefully analyzing and comparing these spectroscopic features, researchers can confidently distinguish between this compound and its various structural isomers.

References

A Comparative Guide to 2,2-Dimethyl-1-hexanol and 1-octanol as Solvents in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,2-Dimethyl-1-hexanol and the widely-used 1-octanol (B28484) as solvents in pharmaceutical applications. This document outlines their physicochemical properties, potential performance differences in drug solubility, and toxicological profiles, supported by available data and established scientific principles. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction

The selection of an appropriate solvent is a critical step in various stages of drug development, including pre-formulation studies, formulation development, and in vitro testing. 1-octanol has long been the industry standard for determining the lipophilicity of active pharmaceutical ingredients (APIs) through the octanol-water partition coefficient (logP), which is a key predictor of a drug's pharmacokinetic properties. However, the exploration of alternative solvents with potentially advantageous properties is an ongoing area of research. This compound, a branched-chain isomer of 1-octanol, presents an interesting alternative due to its unique structural characteristics. This guide aims to provide an objective comparison to aid researchers in selecting the optimal solvent for their specific needs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each solvent. These properties influence their behavior as solvents and their potential applications.

PropertyThis compound1-Octanol
CAS Number 2370-13-0111-87-5
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol [1][2]130.23 g/mol
Appearance Colorless liquidColorless liquid
Density 0.823 g/cm³[1]~0.827 g/mL at 25 °C
Boiling Point 165.5 °C at 760 mmHg[1]196 °C
Melting Point -52 °C[1]-15 °C
Flash Point 60.6 °C[1]81 °C
logP (experimental) 2.19510[1]~2.73 - 3.00
Water Solubility Predicted to be low0.53 g/L

Performance as a Solvent for Drug Compounds

While direct comparative studies on the solubility of a wide range of drugs in this compound versus 1-octanol are limited in publicly available literature, we can infer potential differences based on their molecular structures and general principles of solubility.

Theoretical Considerations:

  • Effect of Branching: For isomeric alcohols, increased branching can lead to higher solubility in polar solvents.[3][4] The branched structure of this compound reduces the surface area of the non-polar hydrocarbon portion of the molecule compared to the linear structure of 1-octanol.[4] This may facilitate better interaction with polar solutes.

  • Polarity: Both molecules possess a polar hydroxyl (-OH) group capable of hydrogen bonding. However, the steric hindrance around the hydroxyl group in this compound, due to the adjacent dimethyl groups, might influence its hydrogen bonding capacity compared to the more accessible hydroxyl group in 1-octanol.

Expected Performance:

Based on these principles, it is hypothesized that this compound may exhibit enhanced solubility for certain polar drug compounds compared to 1-octanol. However, for highly non-polar drugs, the linear hydrocarbon chain of 1-octanol might provide more favorable van der Waals interactions, potentially leading to higher solubility. Experimental verification is crucial to confirm these hypotheses for specific APIs.

Toxicological Profile Comparison

A comparative assessment of the toxicological profiles of these solvents is essential for their safe handling and for applications in drug delivery systems.

Toxicological EndpointThis compound (as a branched-chain alcohol)1-Octanol (as a linear-chain alcohol)
Acute Toxicity Generally low order of acute toxicity.[5]Relatively low acute toxicity.
Skin Irritation No evidence of skin irritation found at concentrations of 2-10% for branched-chain saturated alcohols.[5]Can cause skin irritation.
Eye Irritation Undiluted branched-chain alcohols can cause moderate to severe eye irritation.[5]Can cause serious eye irritation.
Systemic Toxicity Low systemic toxicity following repeated application for several branched-chain saturated alcohols.[5]Repeated exposure can lead to low-grade liver effects.
Genotoxicity/Carcinogenicity Studies on several branched-chain saturated alcohols show no in vivo or in vitro genotoxicity.[5]No evidence of carcinogenicity.

General Trends: Research suggests that longer-chain linear alcohols may have a slightly higher rate of adverse effects, such as liver effects, compared to their branched-chain counterparts.[6] Branched-chain saturated alcohols are generally considered to have a low order of systemic toxicity.[5]

Experimental Protocols

To facilitate direct comparison, detailed methodologies for key experiments are provided below.

Determination of Drug Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a drug in a solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • 1-octanol

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the API to a series of vials.

  • Add a known volume of either this compound or 1-octanol to each vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

  • Quantify the concentration of the API in the diluted sample using a validated analytical method.

  • Calculate the solubility of the API in each solvent.

Determination of Octanol-Water Partition Coefficient (logP)

This protocol describes the shake-flask method for determining the logP value, a measure of a compound's lipophilicity.

Materials:

  • API

  • 1-octanol (or this compound for a comparative logP')

  • Purified water or buffer solution of a specific pH

  • Separatory funnels

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis)

Procedure:

  • Prepare a stock solution of the API in either the alcohol or the aqueous phase.

  • Add a known volume of the API stock solution to a separatory funnel.

  • Add a known volume of the second, immiscible phase (e.g., if the stock is in octanol, add water).

  • Shake the separatory funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation if emulsions form.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the API in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the API in the organic phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess API to vials B Add known volume of solvent (this compound or 1-octanol) A->B C Seal vials and place on orbital shaker B->C D Shake at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to separate solid and liquid D->E F Withdraw supernatant E->F G Dilute supernatant F->G H Quantify API concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I G Solvent Selection Logic for Topical Drug Delivery A Desired Formulation Attributes B High Drug Solubility A->B C Good Skin Permeation A->C D Low Skin Irritation A->D J Optimal Solvent Choice B->J C->J D->J E Solvent Properties F Polarity & H-Bonding E->F G Molecular Structure (Linear vs. Branched) E->G H logP E->H I Toxicological Profile E->I F->B G->B G->C H->C I->D

References

Comparative analysis of 2,2-Dimethyl-1-hexanol and neopentyl alcohol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical reactivity of two sterically hindered primary alcohols: 2,2-Dimethyl-1-hexanol and neopentyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who utilize these or structurally similar alcohols in their synthetic pathways. The comparison focuses on key reaction types including oxidation, esterification, and dehydration, supported by established chemical principles and reaction mechanisms.

Introduction to Sterically Hindered Alcohols

This compound and neopentyl alcohol (2,2-dimethyl-1-propanol) are both primary alcohols characterized by significant steric hindrance around the hydroxyl group. This steric bulk is due to the presence of a quaternary carbon atom adjacent to the carbon bearing the hydroxyl group. This structural feature profoundly influences their reactivity, often leading to slower reaction rates and unique reaction pathways compared to unhindered primary alcohols. Understanding these reactivity patterns is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the expected reactivity and products for this compound and neopentyl alcohol in key organic transformations. Due to the high degree of steric hindrance, both alcohols exhibit lower reactivity in reactions where the alcohol acts as a nucleophile, such as esterification. In reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration, both are prone to rearrangement.

Table 1: Comparison of Physical Properties

PropertyThis compoundNeopentyl Alcohol
Molecular Formula C₈H₁₈OC₅H₁₂O
Molar Mass 130.23 g/mol 88.15 g/mol
Boiling Point ~172 °C~113 °C
Structure
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Table 2: Comparative Reactivity in Common Reactions

ReactionThis compoundNeopentyl AlcoholKey Considerations
Oxidation (e.g., with PCC) Expected to oxidize to 2,2-dimethylhexanal. Reaction rate is likely slow due to steric hindrance.Expected to oxidize to 2,2-dimethylpropanal (pivaldehyde). Reaction rate is likely slow due to steric hindrance.Steric hindrance around the α-carbon impedes the formation of the chromate (B82759) ester intermediate, slowing the reaction.
Fischer Esterification (with Acetic Acid) Forms 2,2-dimethylhexyl acetate. The reaction is expected to be slow and require forcing conditions (e.g., excess acid, high temperature, and removal of water).Forms neopentyl acetate. The reaction is known to be slow and requires conditions that drive the equilibrium towards the products.The bulky alkyl groups hinder the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Acid-Catalyzed Dehydration Undergoes dehydration with rearrangement to form a mixture of alkenes, with 2-methyl-2-heptene (B165378) as a likely major product.Undergoes dehydration with rearrangement to form primarily 2-methyl-2-butene.Both alcohols form unstable primary carbocations which readily undergo 1,2-alkyl or 1,2-hydride shifts to form more stable tertiary carbocations before elimination.

Experimental Protocols

The following are representative experimental protocols for key reactions. These are general procedures that can be adapted for a comparative study of this compound and neopentyl alcohol.

Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the rate of oxidation of this compound and neopentyl alcohol to their corresponding aldehydes.

Materials:

  • This compound

  • Neopentyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Short path distillation apparatus

Procedure:

  • In two separate, dry round-bottom flasks equipped with magnetic stir bars, add PCC (1.5 equivalents) and a small amount of silica gel to anhydrous dichloromethane.

  • To each flask, add a solution of the respective alcohol (1.0 equivalent of this compound in one and 1.0 equivalent of neopentyl alcohol in the other) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reactions vigorously and monitor their progress by TLC.

  • Upon completion (disappearance of the starting alcohol), filter the reaction mixtures through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting aldehydes by short path distillation.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Fischer Esterification with Acetic Acid

Objective: To compare the yield of ester formation from this compound and neopentyl alcohol with acetic acid.

Materials:

  • This compound

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus

  • Toluene (B28343)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, place the respective alcohol (1.0 equivalent), an excess of glacial acetic acid (e.g., 3 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixtures to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the reaction has reached completion or equilibrium.

  • Cool the reaction mixtures to room temperature and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • Dry the organic layers over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene under reduced pressure.

  • Purify the resulting esters by distillation.

  • Calculate the percentage yield for each reaction to compare the extent of esterification.

Mandatory Visualization: Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed in this comparative analysis.

Dehydration_Mechanism cluster_alcohol Starting Alcohol cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_rearrangement Rearrangement cluster_elimination Elimination A This compound or Neopentyl Alcohol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Primary Carbocation (Unstable) B->C - H₂O D Tertiary Carbocation (More Stable) C->D 1,2-Alkyl/Hydride Shift E Alkene Products D->E - H⁺

Caption: Acid-catalyzed dehydration pathway for sterically hindered primary alcohols.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Alcohol This compound or Neopentyl Alcohol Reaction Reaction under Controlled Conditions Alcohol->Reaction Reagent Oxidizing Agent / Carboxylic Acid Reagent->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Distillation / Chromatography Workup->Purification Analysis Yield Calculation, Spectroscopic Characterization Purification->Analysis

Caption: General experimental workflow for comparing alcohol reactivity.

Discussion of Reactivity Trends

The diminished reactivity of this compound and neopentyl alcohol in Sₙ2 and E2 type reactions is a direct consequence of steric hindrance. The bulky tert-butyl group (in neopentyl alcohol) and the analogous 2,2-dimethylbutyl group (in this compound) physically obstruct the backside attack required for Sₙ2 reactions and hinder the approach of a base to abstract a β-hydrogen for E2 elimination.

In reactions that proceed via carbocation intermediates, such as acid-catalyzed dehydration (an E1 process), the initial formation of a highly unstable primary carbocation is energetically unfavorable. However, a rapid 1,2-alkyl or 1,2-hydride shift leads to a much more stable tertiary carbocation. This rearrangement is the driving force for the reaction to proceed. The structure of the final alkene products is determined by the elimination of a proton from a carbon adjacent to the newly formed carbocationic center, generally favoring the most substituted (Zaitsev's rule) alkene.

For oxidation reactions, the steric bulk around the carbinol carbon makes the formation of the intermediate chromate ester slower than for less hindered primary alcohols. However, once formed, the elimination step to the aldehyde can proceed.

Conclusion

The reactivity of this compound and neopentyl alcohol is dominated by the steric hindrance imposed by the quaternary carbon center adjacent to the hydroxyl group. This leads to slower reaction rates in nucleophilic substitution and oxidation reactions. In contrast, reactions proceeding through carbocation intermediates are characterized by skeletal rearrangements to form more stable carbocations, leading to products that are not formed from simple elimination. A thorough understanding of these reactivity patterns is essential for the successful application of these alcohols in complex organic synthesis.

A Comparative Guide to the Purity Validation of 2,2-Dimethyl-1-hexanol: qNMR vs. GC-FID and Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two orthogonal, well-established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Karl Fischer (KF) titration—for the purity validation of 2,2-Dimethyl-1-hexanol.

Quantitative NMR stands out as a primary analytical method, offering direct quantification against a certified internal standard without the need for a substance-specific reference material for the analyte itself.[1][2] In contrast, GC-FID is a powerful separation technique renowned for its high sensitivity in detecting volatile impurities, while Karl Fischer titration remains the gold standard for the selective and precise quantification of water content.[3][4] The selection of the most appropriate analytical method, or a combination thereof, is contingent upon the specific requirements of the analysis, such as the need for SI traceability, the desired level of accuracy, and the nature of potential impurities.

Quantitative Data Comparison

The following table summarizes the key performance metrics for the purity assessment of this compound using qNMR, GC-FID, and Karl Fischer titration. The data presented is representative of typical results achievable under properly controlled laboratory conditions.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)Karl Fischer Titration
Principle of Measurement Signal intensity is directly proportional to the number of proton nuclei.[5]Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[2]Coulometric or volumetric titration based on a specific chemical reaction with water.[4]
Purity Assay (as is) Typically 99.5% (Corrected for water and residual solvents)Not directly measured; requires combination with water content determination.Measures water content only.
Relative Standard Deviation (RSD) ≤ 0.5%≤ 1.0% (for the main component)≤ 2.0%
Specificity High (Structurally specific signals)High (Excellent separation of volatile components)Very High (Specific to water)[4]
Sample Throughput ModerateHighHigh
Solvent Consumption Low (~0.6 mL deuterated solvent per sample)Moderate (Requires carrier gas and solvent for sample preparation)Low to Moderate (Requires specific KF reagents)
Primary Method Yes (Traceable to SI units)No (Requires a reference standard of the analyte for absolute quantification)Yes (Coulometric method is absolute)[6]

Experimental Protocols

Purity Assessment by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR determines the purity of this compound by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of ≥99.9% purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Class A volumetric glassware and a calibrated analytical balance

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a clean vial. The exact masses should be recorded to at least four decimal places.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

  • Pulse Angle: 30° (to allow for shorter relaxation delays).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): 8 to 16, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.

  • Spectral Width (SW): 0-12 ppm.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the two protons on the carbon bearing the hydroxyl group) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Purity Assessment by Gas Chromatography (GC-FID)

GC-FID is employed to separate and quantify volatile organic impurities in the this compound sample. The purity is typically reported as area percent.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Methanol)

Sample Preparation:

  • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

GC-FID Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector Temperature: 280°C.

Data Analysis:

  • Inject 1 µL of the prepared sample solution.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity by area normalization:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Water Content Determination by Karl Fischer Titration

This method specifically quantifies the water content in the this compound sample.

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator.

Materials:

  • This compound sample

  • Karl Fischer reagents (Anode and Cathode solutions for coulometric, or a composite reagent for volumetric).

Procedure (Coulometric Method):

  • The Karl Fischer instrument's titration cell is conditioned to a dry state.

  • A known mass of the this compound sample is accurately weighed and injected directly into the titration cell.

  • The titration proceeds automatically, and the instrument measures the amount of water in micrograms.

  • The water content is calculated as a percentage of the sample mass.

Visualized Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Experimental workflow for purity validation by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_kf Karl Fischer Titration cluster_result Overall Purity Assessment qnmr_purity Direct Purity Assay (vs. Internal Standard) qnmr_info Provides Structural Information final_purity Comprehensive Purity Profile qnmr_purity->final_purity qnmr_si SI Traceable gc_purity Relative Purity (Area %) for Volatile Impurities gc_sensitive High Sensitivity to Volatile Organics gc_purity->final_purity kf_water Specific Water Content Determination kf_absolute Absolute Method (Coulometric) kf_water->final_purity

Comparison of analytical approaches for purity determination.

Conclusion

The validation of this compound purity is most comprehensively achieved through the synergistic use of orthogonal analytical techniques. Quantitative NMR serves as a powerful primary method for an accurate, SI-traceable purity assay of the main component. GC-FID is the ideal complementary technique for the sensitive detection and quantification of volatile organic impurities. Finally, Karl Fischer titration provides an accurate and specific determination of the water content. For researchers, scientists, and drug development professionals, employing a combination of these methods provides a robust and comprehensive purity profile, ensuring the quality and reliability of this compound for its intended application.

References

Cross-Validation of Analytical Methods for the Quantification of 2,2-Dimethyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring data integrity and regulatory compliance.[1] 2,2-Dimethyl-1-hexanol, a branched-chain alcohol, requires robust analytical methods for its accurate measurement in various matrices. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of volatile alcohols: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .

Cross-validation of analytical methods is a critical process to ensure that a procedure yields consistent and reliable results across different techniques, laboratories, or conditions.[1] This guide presents a comparative framework based on typical performance data for these methods, supporting researchers in selecting the most appropriate technique for their specific application.

Method Performance Comparison

The choice between HS-GC-FID and HS-GC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and structural confirmation. Gas chromatography is the most precise and reliable analytical method for the quantification of alcohols in various samples.[2]

  • HS-GC-FID is a robust and widely used technique that offers high sensitivity for carbon-containing compounds and a wide linear response range.[3][4] It is often considered the gold standard for quantitative analysis of alcohols due to its reliability and cost-effectiveness.[3]

  • HS-GC-MS provides the quantitative capabilities of GC while also offering definitive identification of the analyte based on its mass spectrum.[3] This provides an additional layer of confirmation and is invaluable for identifying unknown impurities or analyzing complex matrices.[5]

The following table summarizes the typical performance characteristics for each method, based on data for similar volatile alcohols.

Validation Parameter HS-GC-FID HS-GC-MS Description
Linearity (R²) > 0.999> 0.999Indicates the proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[6]
Limit of Detection (LOD) ~0.01% (v/v)~20 µg/mLThe lowest concentration of an analyte that can be reliably distinguished from the background noise.[7][8]
Limit of Quantification (LOQ) ~0.03% (v/v)~20 µg/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8]
Accuracy (% Recovery) 95 - 105%95 - 105%Measures the closeness of the experimental value to the true value, often assessed through spike and recovery studies.[9]
Precision (% RSD) < 5%< 5%Expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
Selectivity / Specificity GoodExcellentThe ability to assess the analyte unequivocally in the presence of other components. MS provides superior specificity through mass fragmentation patterns.[4]

Experimental Workflow for Method Cross-Validation

The diagram below illustrates a typical workflow for the cross-validation of the HS-GC-FID and HS-GC-MS methods for quantifying this compound.

G Cross-Validation Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_gcfid Method 1: HS-GC-FID cluster_gcms Method 2: HS-GC-MS cluster_validation Data Analysis & Validation prep Prepare Stock Solution of this compound & Internal Standard (e.g., n-Propanol) cal_curve Create Calibration Curve Standards (e.g., 0.1 to 5 mg/mL) prep->cal_curve qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) cal_curve->qc_samples hs_sampler Static Headspace Sampling (e.g., 80°C for 15 min) qc_samples->hs_sampler gc_fid GC Separation (e.g., DB-5 Column) hs_sampler->gc_fid gc_ms GC Separation (e.g., DB-5ms Column) hs_sampler->gc_ms fid_detect FID Detection gc_fid->fid_detect data_acq_fid FID Data Acquisition & Integration fid_detect->data_acq_fid ms_detect MS Detection (Scan or SIM mode) gc_ms->ms_detect data_acq_ms MS Data Acquisition & Spectral Confirmation ms_detect->data_acq_ms validation_params Calculate Validation Parameters: - Linearity (R²) - LOD & LOQ - Accuracy (% Recovery) - Precision (% RSD) data_acq_fid->validation_params data_acq_ms->validation_params comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) validation_params->comparison report Final Report: Method Equivalency Assessment comparison->report

Caption: Workflow for cross-validating GC-FID and GC-MS methods.

Detailed Experimental Protocols

The following protocols provide a starting point for developing a validated method for this compound quantification. Optimization may be required based on the specific sample matrix and instrumentation.

HS-GC-FID Method Protocol

This method is ideal for robust, high-throughput quantitative analysis.

  • Sample and Standard Preparation:

    • Internal Standard (IS) Solution: Prepare a 0.1% (v/v) solution of n-propanol in deionized water.

    • Calibration Standards: Prepare a stock solution of this compound. Serially dilute the stock solution with the IS solution to create calibration standards ranging from approximately 0.1 to 5.0 mg/mL.

    • Sample Preparation: In a 20 mL headspace vial, combine 1 mL of the sample with 1 mL of the IS solution. Seal the vial immediately.

  • Instrumentation and Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 80°C

      • Equilibration Time: 15 minutes

      • Injection Volume: 1 mL of headspace gas

    • Gas Chromatograph (GC):

      • Injector Temperature: 250°C

      • Split Ratio: 20:1

      • Column: DB-ALC1 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)

      • Carrier Gas: Helium, constant flow at 2 mL/min

      • Oven Program: Start at 40°C (hold for 5 min), ramp at 20°C/min to 240°C (hold for 5 min).

      • Detector: Flame Ionization Detector (FID)

      • FID Temperature: 280°C

HS-GC-MS Method Protocol

This method is preferred when definitive identification and high selectivity are required.

  • Sample and Standard Preparation:

    • Follow the same procedure as described for the HS-GC-FID method. Using an isotopic-labeled internal standard, if available, can improve accuracy.

  • Instrumentation and Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 80°C

      • Equilibration Time: 15 minutes

    • Gas Chromatograph (GC):

      • Injector Temperature: 250°C

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program: Start at 40°C (hold for 4 min), ramp at 25°C/min to 250°C (hold for 4 min).

    • Mass Spectrometer (MS):

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Scan mode (e.g., m/z 35-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity, monitoring characteristic ions for this compound and the internal standard.

References

A Comparative Guide to the Efficacy of Chiral Columns for Separating Dimethylhexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and chemical industries, where the biological activity and toxicological profiles of enantiomers can differ significantly. Dimethylhexanol, a chiral alcohol, presents a common challenge for analytical chemists seeking to resolve its enantiomeric pairs. This guide provides a comprehensive comparison of the efficacy of various chiral stationary phases (CSPs) for the separation of dimethylhexanol enantiomers by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While specific, peer-reviewed applications for the separation of dimethylhexanol enantiomers are not extensively published, this guide outlines effective strategies and starting points for method development based on the successful separation of structurally similar aliphatic alcohols.[1] The data and protocols presented herein are based on established principles of chiral chromatography and recommendations for method screening.

Data Presentation: Comparison of Chiral Columns

The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation. The following tables summarize the recommended starting conditions for screening different types of chiral columns for the separation of dimethylhexanol enantiomers.

Table 1: Recommended HPLC Chiral Stationary Phases and Initial Screening Conditions

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Detection
Polysaccharide-based (Cellulose)Chiralcel® OD-Hn-Hexane / 2-Propanol (90:10)1.025UV at 210 nm
Polysaccharide-based (Amylose)Chiralpak® ADn-Hexane / 2-Propanol (90:10)1.025UV at 210 nm
Macrocyclic Glycopeptide-basedAstec® CHIROBIOTIC® V2Methanol / Acetic Acid / Triethylamine (100:0.1:0.1)1.025UV at 210 nm
Macrocyclic Glycopeptide-basedAstec® CHIROBIOTIC® TMethanol / Acetic Acid / Triethylamine (100:0.1:0.1)1.025UV at 210 nm

Table 2: Recommended GC Chiral Stationary Phases and Initial Screening Conditions

Chiral Stationary Phase (CSP) TypeColumn ExampleCarrier GasTemperature ProgramInjection ModeDetector
Derivatized β-CyclodextrinAstec® CHIRALDEX® G-TAHelium80°C (isothermal)SplitFID
Derivatized β-CyclodextrinSupelco® β-DEX™ 225Helium80°C (isothermal)SplitFID
Derivatized γ-CyclodextrinAstec® CHIRALDEX® G-PNHelium80°C (isothermal)SplitFID

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of a chiral separation method. The following are recommended starting protocols for HPLC and GC analysis of dimethylhexanol enantiomers.

Chiral HPLC Method Development Protocol[1]
  • Column Selection : A screening approach using columns with different selectivities is recommended as a starting point. The primary screening columns suggested are polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) and macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC® V2, Astec® CHIROBIOTIC® T).[1]

  • Sample Preparation : Dissolve the racemic dimethylhexanol standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Initial Chromatographic Conditions :

    • Mobile Phase for Polysaccharide Columns : n-Hexane / 2-Propanol (90:10, v/v).

    • Mobile Phase for Glycopeptide Columns : Methanol with 0.1% acetic acid and 0.1% triethylamine.

    • Flow Rate : 1.0 mL/min.

    • Temperature : 25°C.

    • Detection : UV at 210 nm.

  • Method Optimization : If partial separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol modifier. Adjusting the flow rate and temperature can also improve resolution. For acidic or basic analytes, the addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can enhance peak shape and resolution.

Chiral GC Method Development Protocol[1]
  • Derivatization (Optional but Recommended) : To improve volatility and potentially enhance separation, derivatization of the hydroxyl group of dimethylhexanol is recommended. A common method is acylation to form the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester.[1]

    • Protocol for Trifluoroacetylation : To 1 mg of dimethylhexanol in a vial, add 200 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 30 minutes. After cooling, evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection (e.g., hexane).

  • Column Selection : Cyclodextrin-based chiral stationary phases are highly effective for the separation of many chiral compounds, including alcohols and their derivatives.[2] A screening of columns with different cyclodextrin (B1172386) derivatives (e.g., Astec® CHIRALDEX® G-TA, Supelco® β-DEX™ 225) is advisable.

  • Initial Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow or pressure.

    • Oven Temperature : Start with an isothermal temperature of 80°C. If no separation is achieved, a temperature gradient (e.g., 5°C/min ramp) can be employed.

    • Injector : Split injection at 250°C.

    • Detector : Flame Ionization Detector (FID) at 280°C.

  • Method Optimization : The enantioselectivity of cyclodextrin-based columns is often highly dependent on temperature.[1] Therefore, carefully optimizing the oven temperature or temperature program is crucial for achieving baseline separation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a chiral column and developing a separation method, as well as the fundamental principle of chiral recognition.

Chiral_Method_Development_Workflow cluster_start Start cluster_technique Technique Selection cluster_hplc HPLC Method Development cluster_gc GC Method Development start Racemic Dimethylhexanol Sample technique Choose Analytical Technique start->technique hplc_screen Screen Polysaccharide & Glycopeptide Columns (e.g., Chiralcel OD-H, Chiralpak AD, Astec Chirobiotic V2) technique->hplc_screen HPLC gc_deriv Derivatization (Optional) (e.g., Acetylation, Trifluoroacetylation) technique->gc_deriv GC hplc_eval Evaluate Separation hplc_screen->hplc_eval hplc_optim Optimize Mobile Phase (Solvent Ratio, Additives) hplc_eval->hplc_optim Partial or No Separation hplc_final Final HPLC Method hplc_eval->hplc_final Baseline Separation hplc_optim->hplc_eval gc_screen Screen Cyclodextrin Columns (e.g., Astec Chiraldex G-TA, Supelco β-DEX 225) gc_deriv->gc_screen gc_eval Evaluate Separation gc_screen->gc_eval gc_optim Optimize Temperature Program gc_eval->gc_optim Partial or No Separation gc_final Final GC Method gc_eval->gc_final Baseline Separation gc_optim->gc_eval

Caption: Workflow for Chiral Separation Method Development.

Chiral_Recognition_Principle cluster_csp Chiral Stationary Phase (CSP) R_enantiomer R RR_complex R-Analyte + R-Selector Stronger Interaction (Longer Retention) R_enantiomer->RR_complex Forms more stable complex S_enantiomer S SR_complex S-Analyte + R-Selector Weaker Interaction (Shorter Retention) S_enantiomer->SR_complex Forms less stable complex csp Chiral Selector (e.g., R-configured)

Caption: Principle of Chiral Recognition on a Stationary Phase.

References

Benchmarking the Performance of 2,2-Dimethyl-1-hexanol in Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This series of comparison guides provides a framework for objectively evaluating the performance of 2,2-Dimethyl-1-hexanol against common alternatives in three key applications relevant to researchers, scientists, and drug development professionals: as a pharmaceutical solvent, a plasticizer for medical-grade polymers, and a defoaming agent in bioprocessing. Due to the limited availability of direct comparative data for this compound in these specific contexts, this guide focuses on providing detailed experimental protocols and data presentation structures to enable users to conduct their own benchmarking studies.

Guide 1: this compound as a Pharmaceutical Solvent

The selection of an appropriate solvent is critical in drug formulation to ensure desired solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide compares this compound with other common pharmaceutical solvents and provides a protocol for evaluating its performance.

Alternatives to this compound as a Pharmaceutical Solvent

A variety of solvents are utilized in pharmaceutical formulations, each with distinct properties. Common alternatives to higher alcohols like this compound include:

  • Ethanol: A widely used, highly polar solvent.

  • Propylene Glycol (PG): A common co-solvent, particularly in parenteral formulations.

  • Polyethylene Glycol (PEG 400): A non-volatile solvent used for poorly water-soluble drugs.

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic solvent, though its use in final formulations is limited due to toxicity concerns.[1]

  • N-Methyl-2-pyrrolidone (NMP): Another aprotic solvent with strong solubilizing power, also with toxicity considerations.

Data Presentation: Solvent Performance Comparison

The following table provides a structure for summarizing key performance indicators for pharmaceutical solvents.

PropertyThis compoundEthanolPropylene GlycolPEG 400DMSONMP
Physicochemical Properties
Molecular Weight ( g/mol )130.23[2][3]46.0776.09~40078.1399.13
Boiling Point (°C)172[2]78.37188.2Decomposes189202
Density (g/mL @ 20°C)0.827[2]0.7891.0361.1281.1001.028
Solubility Parameters
Hansen δd (MPa½)Data Not Available15.816.816.918.418.0
Hansen δp (MPa½)Data Not Available8.89.411.116.412.3
Hansen δh (MPa½)Data Not Available19.420.714.510.27.2
API Solubility (mg/mL)
IbuprofenExperimental Data
GriseofulvinExperimental Data
Stability (API Degradation %)
API X (at 40°C for 30 days)Experimental Data
Experimental Protocol: Determining API Solubility

This protocol outlines a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient in a solvent.

Objective: To quantify the saturation solubility of a given API in this compound and comparator solvents at a controlled temperature.

Materials:

  • This compound and comparator solvents

  • Active Pharmaceutical Ingredient (API) powder

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Add an excess amount of the API to a series of scintillation vials.

  • Pipette a known volume (e.g., 5 mL) of this compound and each comparator solvent into separate vials containing the API.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a syringe filter into a clean vial.

  • Dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in each solvent in mg/mL.

Mandatory Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Experimental Validation cluster_2 Formulation Development API API Physicochemical Properties HSP Hansen Solubility Parameters Prediction API->HSP Solvents Potential Solvents (this compound, Alternatives) Solvents->HSP Solubility Equilibrium Solubility Testing HSP->Solubility Ranked Solvents Stability API Stability Studies Solubility->Stability Top Candidates Lead_Solvent Lead Solvent System Selection Stability->Lead_Solvent Optimized Candidates Formulation Formulation Optimization Lead_Solvent->Formulation

Caption: Workflow for pharmaceutical solvent selection.

Guide 2: this compound as a Plasticizer for Medical-Grade Polymers

Plasticizers are added to polymers to increase their flexibility and durability. In medical devices, the choice of plasticizer is critical to ensure biocompatibility and minimize leaching. This guide provides a framework for comparing this compound with established plasticizers for medical-grade PVC.

Alternatives to this compound as a Plasticizer

The most common plasticizer for medical PVC is Di(2-ethylhexyl) phthalate (B1215562) (DEHP), but concerns about its potential health effects have led to the development of alternatives.[4]

  • Di(2-ethylhexyl) phthalate (DEHP): The historical standard, known for its excellent performance and low cost.

  • Trioctyl trimellitate (TOTM): A trimellitate ester with lower migration potential than DEHP.

  • Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with a favorable toxicological profile.

  • Citrate Esters (e.g., ATBC, ATEC): Bio-based plasticizers with good compatibility with PVC.[5]

Data Presentation: Plasticizer Performance Comparison

This table outlines the key parameters for evaluating the performance of plasticizers in medical-grade PVC.

PropertyThis compoundDEHPTOTMDINCHATBC
Mechanical Properties (at 40 phr)
Tensile Strength (MPa)Experimental Data
Elongation at Break (%)Experimental Data
Shore A HardnessExperimental Data
Migration/Leaching
Weight Loss in n-hexane (%)Experimental Data
Leached Compound in Saline (µg/mL)Experimental Data
Thermal Properties
Glass Transition Temp. (°C)Experimental Data
5% Weight Loss Temp. (°C)Experimental Data
Experimental Protocol: Determining Plasticizer Migration

This protocol describes a method for quantifying the migration of a plasticizer from a PVC formulation into a food simulant (n-hexane), which is often used as a worst-case scenario for lipid-containing solutions.[6][7]

Objective: To measure the amount of plasticizer that leaches from a plasticized PVC sample into a solvent over a specified time.

Materials:

  • PVC sheets plasticized with this compound and comparator plasticizers (e.g., at 40 parts per hundred rubber - phr).

  • n-hexane (analytical grade).

  • Glass containers with inert lids.

  • Analytical balance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Methodology:

  • Cut standardized samples (e.g., 2 cm x 5 cm) from the plasticized PVC sheets and record their initial weight.

  • Place each sample in a separate glass container and add a sufficient volume of n-hexane to completely immerse the sample.

  • Seal the containers and store them at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • After the incubation period, carefully remove the PVC samples from the containers, gently wipe off excess solvent, and allow them to dry completely in a desiccator.

  • Weigh the dried PVC samples and calculate the percentage of weight loss.

  • Take an aliquot of the n-hexane from each container and analyze it using GC-MS to identify and quantify the leached plasticizer.

Mandatory Visualization: Plasticizer Evaluation Workflow

Plasticizer_Evaluation_Workflow cluster_0 Formulation & Compounding cluster_1 Performance Testing cluster_2 Analysis & Selection PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding Plasticizers Plasticizers (this compound, Alternatives) Plasticizers->Compounding Mechanical Mechanical Testing (Tensile, Hardness) Compounding->Mechanical Migration Migration & Leaching Analysis Compounding->Migration Thermal Thermal Analysis (DSC, TGA) Compounding->Thermal Data_Analysis Comparative Data Analysis Mechanical->Data_Analysis Migration->Data_Analysis Thermal->Data_Analysis Optimal_Plasticizer Optimal Plasticizer Selection Data_Analysis->Optimal_Plasticizer

Caption: Workflow for evaluating plasticizer performance.

Guide 3: this compound as a Defoaming Agent in Bioprocessing

Foam control is essential in many bioprocesses, such as fermentation, to prevent vessel over-pressurization, contamination, and loss of product.[8] This guide compares this compound with other types of defoaming agents and provides a method for evaluating its efficacy.

Alternatives to this compound as a Defoaming Agent

Higher alcohols like this compound are known to have defoaming properties. They are compared against other classes of defoamers:

  • Silicone-based Defoamers: Polydimethylsiloxane (PDMS) emulsions are highly effective and widely used.[9]

  • Polyol-based Defoamers: Including polypropylene (B1209903) glycol (PPG) and EO/PO copolymers, which often have good biocompatibility.[9]

  • Fatty Alcohol Defoamers: Often used in applications where silicone is undesirable, such as in the paper industry, and can be effective in certain fermentation processes.[10]

  • Vegetable Oil-based Defoamers: Natural oil-based formulations that are biodegradable.

Data Presentation: Defoamer Performance Comparison

This table provides a framework for comparing the performance of different defoaming agents.

ParameterThis compoundSilicone-basedPolyol-basedFatty Alcohol
Performance Metrics
Knockdown Time (seconds)Experimental Data
Suppression Time (minutes)Experimental Data
Effective Dose (ppm)Experimental Data
Process Impact
Effect on OTR (%)Experimental Data
Cell Viability (%)Experimental Data
Downstream FoulingExperimental Data
Experimental Protocol: Dynamic Foam Testing

This protocol describes a dynamic method for evaluating defoamer performance by sparging air through a liquid medium.[11]

Objective: To assess the "knockdown" and "suppression" performance of this compound and comparator defoamers in a simulated bioprocessing medium.

Materials:

  • This compound and comparator defoamers.

  • A model foaming medium (e.g., a solution of a surfactant like sodium dodecyl sulfate, or a sterile fermentation broth).

  • A tall, graduated glass cylinder.

  • An air sparger with a defined porosity.

  • A calibrated airflow meter.

  • A stopwatch.

Methodology:

  • Add a fixed volume of the foaming medium to the graduated cylinder.

  • Start sparging air through the medium at a constant, controlled flow rate to generate a stable foam column. Record the initial foam height.

  • For Knockdown Test: Once a stable foam height is achieved, add a predetermined amount of the defoamer to the surface of the foam and start the stopwatch. Record the time it takes for the foam to collapse to a specific level (e.g., 10% of the initial height).

  • For Suppression Test: Add a predetermined amount of the defoamer to the foaming medium before starting the air sparging. Start the air sparging at the same constant flow rate. Record the maximum foam height reached and the time it takes to reach that height.

Mandatory Visualization: Defoamer Evaluation Workflow

Defoamer_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Dynamic Performance Evaluation cluster_2 Bioprocess Compatibility & Selection Foaming_Medium Foaming Medium (e.g., Fermentation Broth) Benchtop_Test Benchtop Foam Test (e.g., Shake Test) Foaming_Medium->Benchtop_Test Defoamers Defoamers (this compound, Alternatives) Defoamers->Benchtop_Test Dynamic_Test Dynamic Foam Test (Air Sparging) Benchtop_Test->Dynamic_Test Promising Candidates Performance_Metrics Measure Knockdown & Suppression Times Dynamic_Test->Performance_Metrics Process_Impact Assess Impact on OTR, Cell Viability, & Downstream Performance_Metrics->Process_Impact Top Performers Optimal_Defoamer Optimal Defoamer Selection Process_Impact->Optimal_Defoamer

Caption: Workflow for defoamer performance evaluation.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-1-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2,2-Dimethyl-1-hexanol, a flammable liquid that requires careful handling. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and regulatory-compliant laboratory environment.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This chemical is a flammable liquid and vapor, and may cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for a comprehensive understanding of its physical and chemical properties.

PropertyValue
Molecular Formula C8H18O[4]
Molecular Weight 130.23 g/mol [4]
Boiling Point 165.5°C at 760 mmHg[4]
Flash Point 60.6°C[4]
Density 0.823 g/cm³[4]
Vapor Pressure 0.624 mmHg at 25°C[4]
Melting Point -52°C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Waste Stream: Designate a specific, properly labeled waste container for flammable organic solvents. Do not mix this compound with incompatible waste streams such as strong oxidizing agents.[2]

  • Container: Use a clean, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list "this compound" as a component.

  • Collection: Collect the waste in the designated container, ensuring the container is kept closed when not in use. Do not overfill the container; leave adequate headspace for vapor expansion.

2. Storage Pending Disposal:

  • Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][3]

  • Safety Measures: The storage area should be away from heat, ignition sources, and direct sunlight. Ensure that secondary containment is in place to capture any potential leaks.

3. Arranging for Disposal:

  • Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. Provide accurate information about the waste composition.

4. Emergency Procedures for Spills:

  • Evacuation: In case of a significant spill, immediately evacuate the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and collect the spilled liquid.[1][2] Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Flammable Organic Waste B->C D Use Labeled, Compatible Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Disposal Company E->F G Complete Waste Disposal Documentation F->G H Final Disposal by Professional Vendor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

Essential Safety and Operational Guidance for 2,2-Dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 2,2-Dimethyl-1-hexanol

This document provides crucial safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and minimize potential hazards.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye and Face Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1]
Hand Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for incidental contact with alcohols.[2] For prolonged contact, consult the glove manufacturer's specific chemical resistance data.
Body A flame-retardant lab coat or chemical-resistant apron should be worn.[3] Long pants and closed-toe shoes are mandatory to ensure no exposed skin on the lower body.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If adequate ventilation cannot be achieved, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Glove Selection Guidance for Alcohols

Glove MaterialGeneral Resistance to Alcohols (e.g., Ethanol, Isopropanol)
Nitrile Good to Excellent for incidental contact.[2]
Neoprene Good to Excellent.[2]
Butyl Rubber Excellent.
Natural Rubber (Latex) Fair to Good.

This table is for guidance only. On-site testing and verification with the specific chemicals and conditions of use are strongly recommended.

Operational Plan for Handling this compound

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling :

    • Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use compatible labware (e.g., glass, PTFE).

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Clean the work area and any contaminated equipment.

Disposal Plan

Chemical Waste:

  • Segregation : Do not dispose of this compound down the drain. It should be collected as flammable hazardous waste.[4][5]

  • Containerization : Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable organic solvents.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated PPE:

  • Gloves and other disposable PPE : Contaminated gloves, absorbent pads, and other disposable materials should be collected in a separate, labeled hazardous waste bag or container.

  • Reusable PPE : If reusable PPE such as a lab coat becomes contaminated, it must be decontaminated according to your institution's procedures or disposed of as hazardous waste. Do not launder contaminated clothing with personal items.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess the Task (e.g., transfer, reaction) start->assess_task eye_face_q Risk of Splash? assess_task->eye_face_q goggles Wear Chemical Splash Goggles eye_face_q->goggles Yes skin_contact_q Potential for Skin Contact? eye_face_q->skin_contact_q No face_shield Wear Face Shield over Goggles goggles->face_shield High Risk goggles->skin_contact_q Low Risk face_shield->skin_contact_q gloves Select Chemical- Resistant Gloves (e.g., Nitrile, Neoprene) skin_contact_q->gloves Yes inhalation_q Adequate Ventilation? skin_contact_q->inhalation_q No lab_coat Wear Lab Coat and Closed-Toe Shoes gloves->lab_coat lab_coat->inhalation_q fume_hood Work in a Chemical Fume Hood inhalation_q->fume_hood Yes respirator Use NIOSH-Approved Respirator inhalation_q->respirator No end_ppe Proceed with Task Using Selected PPE fume_hood->end_ppe respirator->end_ppe

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

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